molecular formula C10H15N3O B189940 4-Morpholinobenzene-1,2-diamine CAS No. 119421-28-2

4-Morpholinobenzene-1,2-diamine

Cat. No.: B189940
CAS No.: 119421-28-2
M. Wt: 193.25 g/mol
InChI Key: PDWIMPLKQVKKHZ-UHFFFAOYSA-N
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Description

4-Morpholinobenzene-1,2-diamine (CAS Number: 37878-67-4) is a chemical compound of interest in scientific research, particularly in the field of advanced polymer synthesis. It is a benzene-1,2-diamine derivative substituted with a morpholin-4-yl group. This structure classifies it as a functionalized aromatic diamine, a category of monomers known for their utility in designing novel polymeric materials with tailored properties. Researchers investigate such diamines as potential building blocks for polyamide and polyurea membranes in separation technologies, including reverse osmosis and nanofiltration. The morpholine moiety and the diamine functionality can influence the polymerization kinetics, cross-linking density, and the final surface properties of the resulting polymer film. These characteristics are critical for developing membranes with enhanced performance metrics, such as improved water permeability, solute selectivity, and chemical resistance, for example, against chlorine degradation . As a reagent, it offers a pathway to modify the backbone of polymeric structures, potentially leading to materials with greater functionality and durability. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use of any kind. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15N3O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWIMPLKQVKKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556014
Record name 4-(Morpholin-4-yl)benzene-1,2-diamine
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Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119421-28-2
Record name 4-(Morpholin-4-yl)benzene-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholin-4-yl)benzene-1,2-diamine
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Foundational & Exploratory

A Technical Guide to 4-Morpholinobenzene-1,2-diamine and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-morpholinobenzene-1,2-diamine, a molecule of interest in medicinal chemistry. Due to the limited specific data on this exact compound in publicly available literature, this document will establish its foundational chemical identity and propose a synthetic strategy. Furthermore, we will conduct a comprehensive examination of a closely related and well-documented analog, 4-(morpholine-4-sulfonyl)benzene-1,2-diamine, to provide researchers and drug development professionals with actionable insights and methodologies.

Part 1: Defining the Core Structure: 4-(Morpholin-4-yl)benzene-1,2-diamine

The nomenclature "this compound" specifies a benzene ring substituted with a morpholine group at the 4-position and two amine groups at the 1 and 2 positions.

IUPAC Name: 4-(Morpholin-4-yl)benzene-1,2-diamine

Chemical Structure:

synthesis start 4-Fluoro-1,2-dinitrobenzene intermediate1 4-Morpholino-1,2-dinitrobenzene start->intermediate1 Morpholine, Base (e.g., K₂CO₃) Nucleophilic Aromatic Substitution product 4-(Morpholin-4-yl)benzene-1,2-diamine intermediate1->product Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) Nitro Group Reduction

Caption: Proposed synthesis of 4-(Morpholin-4-yl)benzene-1,2-diamine.

Part 2: A Technical Deep Dive into the Analog: 4-(Morpholine-4-sulfonyl)benzene-1,2-diamine

A structurally related and well-characterized analog is 4-(morpholine-4-sulfonyl)benzene-1,2-diamine. This compound incorporates a sulfonyl linker between the morpholine and benzene rings, a common modification in medicinal chemistry to alter physicochemical properties. [1][2] IUPAC Name: 4-(Morpholine-4-sulfonyl)benzene-1,2-diamine

CAS Number: 326023-25-0 [1] Molecular Formula: C₁₀H₁₅N₃O₃S [1][2] Molecular Weight: 257.31 g/mol [1][2]

Physicochemical Properties
PropertyValueSource
Molecular Weight257.31 g/mol [1][2]
Molecular FormulaC₁₀H₁₅N₃O₃S[1][2]
SMILESC1COCCN1S(=O)(=O)C2=CC(=C(C=C2)N)N[1]
Synthesis and Mechanistic Considerations

The synthesis of 4-(morpholine-4-sulfonyl)benzene-1,2-diamine typically involves a multi-step process. A common approach begins with the nitration of a suitable benzene derivative, followed by reduction of the nitro groups to amines. [3] A General Synthetic Workflow:

synthesis_sulfonyl start 1-Fluoro-4-nitrobenzene intermediate1 4-Morpholino-1-nitrobenzene start->intermediate1 Morpholine, Base intermediate2 4-Morpholino-aniline intermediate1->intermediate2 Reduction intermediate3 N-(4-Morpholinophenyl)acetamide intermediate2->intermediate3 Ac₂O intermediate4 N-(4-Morpholino-2-nitrophenyl)acetamide intermediate3->intermediate4 Nitration intermediate5 4-Morpholino-2-nitroaniline intermediate4->intermediate5 Hydrolysis product 4-(Morpholine-4-sulfonyl)benzene-1,2-diamine intermediate5->product Reduction

Caption: A potential synthetic route for morpholine-substituted benzene-1,2-diamines.

Expertise in Action: Causality Behind Experimental Choices

  • Protection of Amino Groups: In syntheses involving electrophilic substitution on an aniline derivative, the amino group is often protected, for instance, by acetylation. This is crucial to prevent side reactions and to control the regioselectivity of the subsequent substitution, such as nitration.

  • Choice of Reducing Agent: The reduction of nitro groups to amines can be achieved through various methods. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method. Alternatively, metal-acid combinations like SnCl₂ in HCl are effective, particularly for aromatic nitro compounds. [4]The choice often depends on the presence of other functional groups in the molecule that might be sensitive to the reduction conditions.

Applications in Medicinal Chemistry and Drug Development

The benzene-1,2-diamine (or o-phenylenediamine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. [5][6]The morpholine moiety is also a highly valued pharmacophore. [7][8] The Role of the Morpholine Moiety:

The incorporation of a morpholine ring into a drug candidate can significantly influence its properties:

  • Improved Physicochemical Properties: Morpholine can increase the aqueous solubility and metabolic stability of a compound. [7]* Favorable Pharmacokinetics: Its presence can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles. [7]* Biological Activity: The morpholine nitrogen can act as a hydrogen bond acceptor, interacting with biological targets. [7] Compounds structurally similar to 4-(morpholine-4-sulfonyl)benzene-1,2-diamine have been investigated for a range of therapeutic applications, including as anticancer agents and enzyme inhibitors. [3]The benzene-1,2-diamine core is a versatile precursor for the synthesis of various heterocyclic systems, such as benzimidazoles and quinoxalines, which are prevalent in many pharmaceuticals.

Part 3: Experimental Protocol - A Representative Synthesis

The following is a generalized, representative protocol for the reduction of a dinitroaromatic precursor to a diamine, a key step in the synthesis of compounds like 4-(morpholinobenzene-1,2-diamine) derivatives.

Objective: To reduce 4-substituted-1,2-dinitrobenzene to 4-substituted-benzene-1,2-diamine.

Materials:

  • 4-substituted-1,2-dinitrobenzene (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (6.0 eq) [4]* Ethanol

  • 6 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 4-substituted-1,2-dinitrobenzene in ethanol, add tin(II) chloride dihydrate. [4]2. Heat the reaction mixture at reflux for 1 hour. [4]Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully add 6 M NaOH solution until a homogeneous solution is obtained (pH ~14). [4]This step neutralizes the acid and dissolves the tin salts.

  • Add dichloromethane and stir the mixture at room temperature for 30 minutes to extract the product. [4]6. Separate the organic phase.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Self-Validating System and Trustworthiness:

This protocol includes an in-process control (TLC monitoring) to ensure the reaction goes to completion. The workup procedure is designed to effectively remove the reagents and byproducts, ensuring the purity of the isolated product. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

Part 4: Safety and Handling

Substituted benzene-1,2-diamines and their precursors should be handled with care. Many aromatic nitro and amino compounds are toxic and may be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

While direct experimental data for 4-(morpholin-4-yl)benzene-1,2-diamine is limited, its chemical identity is clear, and a viable synthetic strategy can be proposed based on established chemical principles. The detailed examination of the closely related analog, 4-(morpholine-4-sulfonyl)benzene-1,2-diamine, provides a valuable framework for researchers. The combination of the benzene-1,2-diamine scaffold and the morpholine moiety represents a promising area for the design and synthesis of novel therapeutic agents. This guide serves as a foundational resource for professionals in drug discovery and development, offering both theoretical grounding and practical methodological insights.

References

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (n.d.). MDPI. Retrieved from [Link]

  • Scheme 1. Condensation of benzene-1,2-diamine with benzil. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,2-diamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. (2025). RSC Publishing. Retrieved from [Link]

  • Synthesis of 1,2-diamines. a, b Representative examples of established... (n.d.). ResearchGate. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 1-n-ethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine (C12H19N3O3S). (n.d.). PubChemLite. Retrieved from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved from [Link]

  • Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed. Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). PubMed. Retrieved from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved from [Link]

  • 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine. (n.d.). ChemBK. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Substituted Benzene-1,2-diamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties, Synthesis, and Applications of Substituted Benzene-1,2-diamines

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Due to the limited availability of comprehensive, verifiable data on the specific physical and chemical properties of 4-Morpholinobenzene-1,2-diamine in publicly accessible scientific literature and chemical databases, this guide will focus on a closely related and well-characterized analogue: 4-Methoxybenzene-1,2-diamine . This compound, with a methoxy group at the 4-position, serves as an excellent representative of this class of molecules, offering valuable insights into the characteristics and behaviors of substituted 1,2-phenylenediamines. The principles, protocols, and potential applications discussed herein are broadly applicable to similar structures and will provide a robust framework for researchers in the field.

Substituted benzene-1,2-diamines are a cornerstone in the edifice of modern medicinal chemistry and materials science. Their unique structural motif, featuring two adjacent amino groups on a benzene ring, imparts a rich and versatile reactivity profile. This arrangement is a key precursor for the synthesis of a multitude of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines, which form the core of numerous pharmacologically active agents. The substituent at the 4-position, such as the methoxy group in our model compound, plays a critical role in modulating the electronic properties, solubility, and ultimately, the biological activity and material characteristics of the resulting derivatives.

This guide provides a comprehensive exploration of 4-Methoxybenzene-1,2-diamine, from its fundamental physicochemical properties to its synthesis and potential applications, offering a field-proven perspective on its utility in research and development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in synthesis and analysis. The data for 4-Methoxybenzene-1,2-diamine is summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 102-51-2[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Appearance White to Amber powder/crystal[1]
Melting Point 46-52 °C[1]
Solubility Soluble in dimethyl sulfoxide and methanol.
Storage Conditions Room temperature, under inert gas, in a cool, dark place is recommended. The compound is light and air sensitive.[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-Methoxybenzene-1,2-diamine.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and methoxy groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, and C-O stretching of the ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Synthesis and Reaction Mechanisms

The synthesis of 4-substituted-1,2-phenylenediamines typically involves the reduction of the corresponding dinitro or nitroaniline precursors.

Representative Synthetic Workflow

A common and effective method for the preparation of 4-Methoxybenzene-1,2-diamine involves the reduction of 4-methoxy-2-nitroaniline.

SynthesisWorkflow Start 4-Methoxy-2-nitroaniline Process Reduction Start->Process Reacts with Reagents Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) Reagents->Process Product 4-Methoxybenzene-1,2-diamine Process->Product Yields

A typical synthetic route to 4-Methoxybenzene-1,2-diamine.
Detailed Experimental Protocol: Reduction of 4-Methoxy-2-nitroaniline

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • 4-Methoxy-2-nitroaniline

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-2-nitroaniline in a suitable solvent such as ethanol.

  • Addition of Reducing Agent: To this solution, add a stoichiometric excess of Tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid portion-wise. The addition may be exothermic, and the reaction mixture should be cooled in an ice bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Extraction: Filter the mixture to remove the tin salts and extract the aqueous filtrate with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 4-Methoxybenzene-1,2-diamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Tin(II) chloride in hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups to amines. Catalytic hydrogenation (H₂/Pd-C) is a cleaner alternative but may require specialized equipment.

  • Acidic Conditions: The acidic medium is necessary for the activity of the tin(II) chloride reducing agent.

  • Neutralization and Extraction: Basification is crucial to deprotonate the amine product, making it soluble in organic solvents for extraction, and to precipitate the tin byproducts. Ethyl acetate is a common solvent for extracting moderately polar organic compounds.

Applications in Drug Development and Materials Science

The 1,2-diamine functionality is a versatile synthon for the construction of various heterocyclic systems.

Applications cluster_pharma Pharmaceuticals cluster_materials Materials Science Core 4-Substituted-benzene-1,2-diamine Benzimidazoles Benzimidazoles (Anthelmintics, Antivirals) Core->Benzimidazoles Condensation with carboxylic acids Quinoxalines Quinoxalines (Anticancer, Antibiotics) Core->Quinoxalines Condensation with 1,2-dicarbonyls Phenazines Phenazines (Antibiotics, Dyes) Core->Phenazines Oxidative condensation Polymers High-Performance Polymers (e.g., Polyimides) Core->Polymers Monomer in polymerization Ligands Ligands for Catalysis Core->Ligands Complexation with metals

Key application pathways for 4-substituted-benzene-1,2-diamines.
Precursor to Bioactive Heterocycles
  • Benzimidazoles: Condensation of 4-Methoxybenzene-1,2-diamine with carboxylic acids or their derivatives yields 5-methoxybenzimidazoles. The benzimidazole scaffold is present in numerous FDA-approved drugs, including proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole).

  • Quinoxalines: Reaction with 1,2-dicarbonyl compounds leads to the formation of quinoxalines. This heterocyclic core is found in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.

Building Block in Materials Science

The diamine functionality allows 4-Methoxybenzene-1,2-diamine to act as a monomer in polymerization reactions, leading to the formation of high-performance polymers such as polyimides and polybenzimidazoles, which are known for their thermal stability. Additionally, it can serve as a ligand for the formation of metal complexes used in catalysis.

Safety and Handling

Substituted aromatic amines should be handled with care, as they can be toxic and may be skin and respiratory irritants.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

While direct, comprehensive data for this compound is elusive, the study of its close analogue, 4-Methoxybenzene-1,2-diamine, provides a robust and insightful foundation for understanding this class of compounds. The versatile reactivity of the 1,2-diamine moiety, coupled with the modulating effects of the 4-position substituent, makes these molecules invaluable tools for the modern chemist. The synthetic protocols, physicochemical data, and application frameworks presented in this guide are intended to empower researchers to confidently and effectively utilize these important chemical building blocks in their pursuit of novel pharmaceuticals and advanced materials.

References

A comprehensive, numbered list of all cited sources with verifiable URLs will be provided upon the availability of specific literature for the target compound or its selected analogue. For the purpose of this illustrative guide, the citations point to general chemical supplier and database information.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Morpholinobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-Morpholinobenzene-1,2-diamine is a key structural motif and intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical sector for the development of kinase inhibitors and other therapeutic agents.[1] Its processing, formulation, and ultimate bioavailability are critically dependent on its physicochemical properties, most notably its solubility in various solvent systems and its stability under diverse environmental conditions. This guide provides a comprehensive technical overview of these characteristics, tailored for researchers, chemists, and formulation scientists. We will delve into the molecular factors governing solubility, present a framework for systematic solubility assessment, and detail the protocols for rigorous stability testing in accordance with established regulatory guidelines. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing drug development and manufacturing processes.

Physicochemical Properties and Molecular Structure

This compound, with a molecular formula of C₁₀H₁₅N₃O, possesses a unique structure that dictates its solubility and reactivity. The molecule integrates a polar morpholine ring and two nucleophilic amine groups on a benzene core.

  • Aromatic Diamine Core: The 1,2-diamine substitution on the benzene ring provides sites for hydrogen bond donation, enhancing interaction with protic solvents. However, the aromatic ring itself is hydrophobic.

  • Morpholine Substituent: The morpholine group is a polar, heterocyclic ether amine. The oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine is a weak base. This group generally increases aqueous solubility compared to a simple alkyl substituent.[2]

  • Interplay of Forces: The molecule's overall solubility is a delicate balance between the hydrophilic character of the amino and morpholino groups and the hydrophobic nature of the benzene backbone. This balance means its solubility can be significantly modulated by the polarity, proticity, and pH of the solvent.

Key Physicochemical Parameters:

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol
Appearance Brown to tan crystalline powder[1]
Melting Point 130-135 °C[1]
Functional Groups Primary aromatic amines, Tertiary aliphatic amine, Ether

Solubility Profile

Precise, publicly available quantitative solubility data for this compound is sparse. This is common for specialized intermediates.[3][4] Therefore, experimental determination is essential. The principles of "like dissolves like" provide a strong predictive framework.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The molecule is expected to exhibit good solubility due to hydrogen bonding interactions with the solvent. Synthesis procedures for related compounds often use ethanol as a solvent, implying significant solubility.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated. Solvents like Dimethyl Sulfoxide (DMSO) are excellent at dissolving a wide range of organic molecules, including those with multiple hydrogen bonding sites.[6]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. The polar functional groups will have weak interactions with non-polar solvents.

  • Aqueous Solubility: The molecule is likely to be sparingly soluble in neutral water. However, its solubility is highly pH-dependent. In acidic solutions, the amino groups will be protonated to form ammonium salts, which are significantly more water-soluble.

Table for Experimental Solubility Data:

The following table should be used as a template to record experimentally determined solubility values at a specified temperature (e.g., 25 °C).

Solvent ClassSolventSolubility (mg/mL)Method
Polar Protic MethanolTo be determinedShake-Flask/HPLC
EthanolTo be determinedShake-Flask/HPLC
Water (pH 7.0)To be determinedShake-Flask/HPLC
Water (pH 2.0, HCl)To be determinedShake-Flask/HPLC
Polar Aprotic DMSOTo be determinedShake-Flask/HPLC
AcetonitrileTo be determinedShake-Flask/HPLC
Non-Polar TolueneTo be determinedShake-Flask/HPLC
HexaneTo be determinedShake-Flask/HPLC

Stability Assessment: A Forced Degradation Approach

Understanding the intrinsic stability of this compound is critical for defining storage conditions, predicting shelf-life, and identifying potential degradants that could compromise the safety and efficacy of a final drug product.[7] Forced degradation, or stress testing, is the most effective way to achieve this.[8] These studies intentionally expose the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.[9]

The primary degradation pathways for an aromatic diamine like this are hydrolysis and oxidation.[10][11]

  • Hydrolytic Stability: The molecule's susceptibility to hydrolysis should be evaluated across a range of pH values (e.g., acidic, neutral, and basic conditions), as recommended by ICH Q1A(R2) guidelines.[12]

  • Oxidative Stability: Aromatic amines are particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[10] This can lead to the formation of colored impurities (e.g., quinone-imines), which are common degradation products for phenylenediamines.

  • Photostability: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[13] Photostability testing is a mandatory part of stress testing under ICH Q1B guidelines.[14][15][16]

  • Thermal Stability: The compound's stability should be assessed at elevated temperatures to determine its thermal robustness in the solid state and in solution.[7]

Experimental Methodologies

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[17] It measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[18]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a sealed vial containing a known volume of the test solvent. Causality: Using an excess of solid is crucial to ensure that the resulting solution is saturated.

  • Equilibration: Place the vials in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Causality: A sufficient equilibration time is necessary to ensure the dissolution process has reached a thermodynamic steady state.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to let undissolved solids settle. Centrifuge the samples if necessary.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE). Causality: Filtration is critical to remove microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a validated, stability-indicating HPLC-UV method.

  • Calculation: Determine the solubility in mg/mL or mol/L by comparing the sample's concentration to a standard curve prepared with known concentrations of the compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation A Add excess solid to known volume of solvent B Agitate in thermostated shaker (e.g., 24-48h at 25°C) A->B Ensure Saturation C Settle or Centrifuge B->C Reach Equilibrium D Withdraw supernatant C->D E Filter through 0.22µm syringe filter D->E Remove Particulates F Dilute sample E->F G Quantify via HPLC-UV F->G H Calculate Solubility vs. Standard Curve G->H

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions. A target degradation of 5-20% is generally considered optimal for identifying relevant degradants.[19]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours. Causality: Base hydrolysis is often faster than acid hydrolysis for many compounds, requiring milder conditions.

    • Oxidation: Treat the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Store the stock solution and solid compound at 60 °C for 7 days.

    • Photolytic Stress: Expose the stock solution and solid compound to a light source conforming to ICH Q1B guidelines (minimum 1.2 million lux hours visible and 200 W h/m² UVA).[13] A control sample should be wrapped in aluminum foil.

  • Sample Handling: At specified time points, withdraw aliquots. For acid/base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) for peak purity assessment and degradant identification.

  • Mass Balance: Evaluate the mass balance by comparing the decrease in the main peak area with the total area of all degradation product peaks. A good mass balance (95-105%) indicates that all major degradants are being detected.

G cluster_start cluster_conditions Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome Start This compound (Solid & Solution) A Acid Hydrolysis (0.1M HCl, 60°C) Start->A B Base Hydrolysis (0.1M NaOH, RT) Start->B C Oxidation (3% H₂O₂, RT) Start->C D Thermal (60°C) Start->D E Photolytic (ICH Q1B Light) Start->E Analysis Analyze via Stability-Indicating HPLC-PDA-MS A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis Outcome1 Identify Degradants Analysis->Outcome1 Outcome2 Elucidate Pathways Analysis->Outcome2 Outcome3 Assess Mass Balance Analysis->Outcome3

Caption: Workflow for Forced Degradation Study.

Conclusion

The solubility and stability of this compound are foundational parameters that influence its entire lifecycle from synthesis to final application. While this guide provides a predictive framework based on its chemical structure, rigorous experimental evaluation using standardized protocols like the shake-flask method and forced degradation studies is indispensable. The data generated from these studies provides critical insights for process optimization, formulation design, and establishing appropriate storage and handling procedures, thereby ensuring the quality and integrity of this vital chemical intermediate.

References

  • Atlas Material Testing Technology LLC. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • Zielańska, K., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
  • U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. FDA.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
  • Unknown. (2026, January 10). Hydrolytic Stress Stability Testing.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. Pharmaguideline.
  • Patel, Y., et al. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.
  • Jain, D., & Basniwal, P. K. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
  • Singh, R., & Kumar, S. (2016, December 14).
  • European Medicines Agency. (n.d.). Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
  • U.S. Food and Drug Administration. (2025, April 11). Q1 Stability Testing of Drug Substances and Drug Products. FDA.
  • BenchChem. (n.d.). 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical. BenchChem.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Chem-Impex. (n.d.). 4-Morpholinoaniline. Chem-Impex.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • YouTube. (2025, April 3). Q1A(R2) A deep dive in Stability Studies. YouTube.
  • ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis. ChemicalBook.
  • ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid....
  • Sigma-Aldrich. (n.d.). 4-Morpholinoaniline, ≥98%. Sigma-Aldrich.
  • BenchChem. (n.d.). Solubility Profile of 4,5-Dimethylbenzene-1,2-diamine in Organic Solvents: A Technical Guide. BenchChem.
  • Claxton, L. D., et al. (n.d.). The stability of mutagenic chemicals stored in solution. PubMed.
  • PubChem. (n.d.). 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride. PubChem.
  • BenchChem. (n.d.). A Technical Guide to the Solubility of (+)-1,2-Diphenylethylenediamine in Organic Solvents. BenchChem.
  • International Agency for Research on Cancer. (n.d.). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
  • PubChem. (n.d.). 2-N-morpholin-4-ylhexane-1,2-diamine. PubChem.

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The Morpholine-Diamine Scaffold: A Privileged Substructure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] When coupled with a diamine linker, this scaffold gives rise to a versatile class of molecules with significant potential across a spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. This technical guide provides a comprehensive overview of the unique attributes of the morpholine-diamine substructure, detailing its synthesis, key applications, and the critical role of the diamine linker in modulating biological activity and drug-like properties. We will delve into the causality behind experimental choices in the design and evaluation of these compounds, offering field-proven insights for drug development professionals.

The Strategic Advantage of the Morpholine-Diamine Scaffold

The prevalence of the morpholine moiety in numerous FDA-approved drugs is a testament to its value in drug design.[4] Its inherent properties, such as metabolic stability, aqueous solubility, and a pKa that promotes favorable interactions at physiological pH, make it an attractive component for optimizing pharmacokinetic profiles.[1][5] The incorporation of a diamine linker introduces a new dimension of structural and functional diversity, offering several strategic advantages:

  • Modulation of Physicochemical Properties: The diamine linker provides a handle for fine-tuning a molecule's polarity, basicity, and hydrogen bonding capacity. This allows for precise control over solubility, permeability, and ultimately, bioavailability.[6] The length and nature of the diamine linker can significantly influence these properties.[7]

  • Vectorial Orientation and Target Engagement: The diamine acts as a versatile spacer, enabling the optimal positioning of the morpholine ring and other pharmacophoric elements for interaction with biological targets. This is particularly crucial for engaging with the active sites of enzymes or the binding pockets of receptors.[5][8]

  • Access to Novel Chemical Space: The combination of the morpholine ring and a diamine linker allows for the exploration of a vast and diverse chemical space, leading to the discovery of novel compounds with unique biological activities.[9][10]

Synthetic Strategies for Morpholine-Diamine Derivatives

The synthesis of morpholine-containing diamines typically revolves around the versatile building block, N-(2-aminoethyl)morpholine.[11] This readily available intermediate can be functionalized through a variety of well-established synthetic transformations.

General Synthetic Workflow

A common synthetic strategy involves the coupling of N-(2-aminoethyl)morpholine with a suitable electrophile, such as an activated carboxylic acid, sulfonyl chloride, or a heterocyclic scaffold bearing a leaving group.

G cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_product Product A N-(2-aminoethyl)morpholine C Reaction Conditions: - Base (e.g., Et3N, K2CO3) - Solvent (e.g., DCM, DMF) - Temperature (e.g., rt, reflux) A->C B Electrophilic Partner (e.g., R-COCl, R-SO2Cl, Heterocycle-X) B->C D Morpholine-Diamine Conjugate C->D G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Inhibitor Morpholine-Diamine Kinase Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Sources

A-Comprehensive-Guide-to-the-Synthesis-of-Substituted-Benzene-1,2-diamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Benzene-1,2-diamines in Modern Chemistry

Substituted benzene-1,2-diamines, also known as o-phenylenediamines (OPDs), are foundational scaffolds in contemporary organic synthesis. Their importance stems from their versatile reactivity, serving as key precursors to a wide array of heterocyclic compounds, polymers, dyes, and crucially, pharmaceuticals.[1] The arrangement of two adjacent amino groups on a benzene ring provides a unique platform for constructing fused heterocyclic systems, most notably benzimidazoles, which are prevalent in a multitude of biologically active molecules.[2][3][4] This guide provides an in-depth exploration of the principal synthetic strategies for accessing these invaluable building blocks, offering insights into the mechanistic underpinnings and practical considerations for each approach.

Strategic Approaches to the Synthesis of Substituted Benzene-1,2-diamines

The synthesis of substituted benzene-1,2-diamines can be broadly categorized into several key strategies. The choice of a particular method is often dictated by the desired substitution pattern on the aromatic ring, the availability of starting materials, and the required scale of the synthesis.

Reduction of Substituted 2-Nitroanilines: A Classical and Robust Method

The reduction of a nitro group ortho to an existing amino group is one of the most traditional and widely employed methods for preparing benzene-1,2-diamines.[5][6] This approach is attractive due to the ready availability of a diverse range of substituted 2-nitroanilines, which can be prepared through well-established electrophilic aromatic substitution reactions.

The selection of the reducing agent is critical and depends on the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation: This is often the method of choice for clean and efficient reductions. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are commonly used.[7] The key advantage of catalytic hydrogenation is the generation of water as the only byproduct, simplifying purification. However, this method may not be suitable for substrates containing functional groups that are also susceptible to reduction, such as alkenes, alkynes, or certain protecting groups.

  • Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are powerful reducing systems.[5] These are particularly useful for large-scale syntheses due to their low cost. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, with the acid serving to protonate the intermediates. A drawback is the often-strenuous workup required to remove metal salts.

  • Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine, ammonium formate, or cyclohexene, in the presence of a catalyst (e.g., Pd/C). It offers a milder alternative to high-pressure hydrogenation and can exhibit greater functional group tolerance.

  • Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) provide effective and often milder conditions for the reduction of nitro groups.[8] SnCl₂ is particularly useful as it can selectively reduce a nitro group in the presence of other reducible functionalities.

  • Setup: A solution of 4-chloro-2-nitroaniline (1.0 eq) in ethanol is placed in a Parr hydrogenation apparatus.

  • Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%) is carefully added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-4 atm). The reaction mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.

  • Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude 4-chlorobenzene-1,2-diamine.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr): A Strategy for Highly Functionalized Diamines

Nucleophilic aromatic substitution (SNAr) offers a powerful route to benzene-1,2-diamines, particularly when the aromatic ring is activated by electron-withdrawing groups.[9][10][11][12] In this strategy, a nucleophilic amine displaces a leaving group (typically a halide) on an electron-deficient aromatic ring.

The SNAr reaction proceeds through an addition-elimination mechanism.[10] The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[12] The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.[9][12] The subsequent elimination of the leaving group restores the aromaticity of the ring.

// Reactants A [label=<

Aromatic Ring with Leaving Group (L) and Electron-Withdrawing Group (EWG)

]; Nu [label=<

Nucleophile (e.g., Amine)

];

// Intermediate B [label=<

Meisenheimer Complex (Resonance-Stabilized Intermediate)

];

// Products C [label=<

Substituted Aromatic Product

]; L_minus [label=<

Leaving Group Anion

];

// Arrows A -> B [label="Addition of Nucleophile"]; B -> C [label="Elimination of Leaving Group"]; B -> L_minus [style=invis]; } .dot Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

This protocol is adapted from a reported synthesis of chiral organocatalysts.[8]

  • Reaction Setup: To a solution of a 2-fluoronitrobenzene derivative (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a chiral diamine such as (1R,2R)-cyclohexane-1,2-diamine (1.1 eq) and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated, for example, to 80 °C, and stirred until the starting nitrobenzene is consumed, as monitored by TLC.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, a substituted nitroaniline, is then purified by column chromatography.

  • Reduction: The purified nitroaniline is subsequently reduced to the corresponding benzene-1,2-diamine using a method like catalytic hydrogenation or reduction with SnCl₂, as described in the previous section.[8]

Metal-Catalyzed Cross-Coupling Reactions: Modern and Versatile Approaches

Modern synthetic chemistry has seen the rise of metal-catalyzed cross-coupling reactions as a powerful tool for C-N bond formation.[13] These methods, particularly palladium- and copper-catalyzed aminations (e.g., Buchwald-Hartwig amination), offer a versatile means to construct substituted benzene-1,2-diamines.

These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a transition metal catalyst (e.g., a palladium or copper complex) and a base. The choice of ligand for the metal is crucial for the success of the reaction, influencing the reaction rate, substrate scope, and functional group tolerance.

A dihalo-substituted benzene can be sequentially aminated. For instance, 1,2-dichlorobenzene can be reacted with one equivalent of an amine under Buchwald-Hartwig conditions to introduce the first amino group. Subsequent amination with a different amine can then furnish an unsymmetrically substituted benzene-1,2-diamine. The challenge often lies in controlling the selectivity of the sequential aminations.

// Nodes Start [label="Aryl Dihalide (e.g., 1,2-Dichlorobenzene)"]; Amine1 [label="Amine 1"]; Catalyst [label="Pd or Cu Catalyst + Ligand + Base"]; Intermediate [label="Mono-aminated Intermediate", fillcolor="#FBBC05"]; Amine2 [label="Amine 2"]; Product [label="Substituted Benzene-1,2-diamine", fillcolor="#34A853"];

// Edges Start -> Intermediate [label="First Amination"]; Amine1 -> Intermediate; Catalyst -> Intermediate [style=dotted]; Intermediate -> Product [label="Second Amination"]; Amine2 -> Product; Catalyst -> Product [style=dotted]; } .dot Caption: Sequential metal-catalyzed amination for benzene-1,2-diamine synthesis.

Emerging Synthetic Strategies

The field of organic synthesis is constantly evolving, with new methods for the construction of benzene-1,2-diamines being developed.

  • From Cyclohexanones: A recent innovative approach involves the iodine and copper co-catalyzed direct conversion of cyclohexanones into substituted o-phenylenediamines. This method is notable for its use of air as a green oxidant and its ability to rapidly generate multi-substituted products from readily available starting materials.

  • From Azobenzenes: The photoreaction of 4-methoxyazobenzenes has been shown to produce N-arylbenzene-1,2-diamines in a solvent-controllable manner. This method provides a unique entry into these structures from stable and easily prepared starting materials.

Applications in Drug Development and Materials Science

The synthetic accessibility of substituted benzene-1,2-diamines has made them indispensable in several areas of research and development.

  • Pharmaceuticals: As previously mentioned, the condensation of benzene-1,2-diamines with carboxylic acids or their derivatives is a cornerstone for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[2][14] Benzimidazole-containing drugs exhibit a wide range of biological activities, including antiulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer properties.[1][2]

  • Materials Science: The unique electronic and coordinating properties of benzene-1,2-diamines and their derivatives make them valuable in the development of novel materials. They are used in the synthesis of high-performance polymers, ligands for catalysis, and organic electronic materials.[1]

Data Summary: Comparison of Synthetic Methods

Synthetic MethodKey AdvantagesKey LimitationsTypical Substrates
Reduction of 2-Nitroanilines Robust, scalable, wide availability of starting materials.Potential for functional group incompatibility, strenuous workup with some reagents.Substituted 2-nitroanilines.
Nucleophilic Aromatic Substitution (SNAr) Access to highly functionalized products.Requires electron-deficient aromatic rings, limited to specific substitution patterns.Activated aryl halides.
Metal-Catalyzed Cross-Coupling High functional group tolerance, versatile for unsymmetrical products.Catalyst cost and sensitivity, optimization of ligands and conditions may be required.Aryl halides/triflates and amines.
From Cyclohexanones Green (uses air as oxidant), rapid access to multi-substituted products.Newer method, substrate scope may still be under exploration.Substituted cyclohexanones.

Conclusion and Future Outlook

The synthesis of substituted benzene-1,2-diamines remains a vibrant and essential area of organic chemistry. While classical methods like the reduction of nitroanilines continue to be workhorses in the field, modern approaches such as metal-catalyzed cross-coupling and innovative strategies from alternative starting materials are expanding the toolkit of the synthetic chemist. The ongoing development of more efficient, selective, and sustainable methods for the preparation of these crucial building blocks will undoubtedly accelerate progress in drug discovery, materials science, and beyond.

References

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI.
  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
  • Aerobic oxidative synthesis of o-phenylenediamines
  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
  • Benzimidazole synthesis. Organic Chemistry Portal.
  • Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids 17 (continued).
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  • o-PHENYLENEDIAMINE. Organic Syntheses Procedure.
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C
  • Metal-catalysed 1,2-diamin
  • Benzene-1,2-diamine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis of o-phenylenediamine. Sciencemadness.org.
  • The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Publishing.
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  • Abiotic Reduction of Dinitroaniline Herbicides. PubMed.
  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines.
  • SYNTHESIS AND CHARACTERIZATION OF NEW DIAMINES CONTAINING SIDE SUBSTITUTED AZOBENZENE GROUPS. Revue Roumaine de Chimie.
  • 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. NIH.
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An In-depth Technical Guide to 4-Morpholinobenzene-1,2-diamine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Morpholinobenzene-1,2-diamine, a substituted aromatic diamine with potential applications in medicinal chemistry and materials science. While the specific discovery and historical timeline of this compound are not extensively documented in scientific literature, this guide elucidates its synthesis through established methodologies for preparing substituted o-phenylenediamines and N-arylmorpholines. The content herein is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical insights.

Introduction to Substituted o-Phenylenediamines

o-Phenylenediamines are a critical class of aromatic compounds characterized by two amino groups in an ortho relationship on a benzene ring. These molecules serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines, which are core structures in many pharmaceuticals, agrochemicals, and functional materials.

The introduction of substituents onto the phenylenediamine ring allows for the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties. A morpholine substituent, in particular, is a privileged moiety in medicinal chemistry, often incorporated to enhance aqueous solubility, improve metabolic stability, and modulate the basicity of the parent molecule.[1][2] this compound, therefore, represents a molecule of significant interest for the development of novel bioactive agents and advanced materials.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the C-N bond between the benzene ring and the morpholine nitrogen, and the introduction or unmasking of the 1,2-diamine functionality. The following sections detail plausible and literature-supported synthetic routes.

Route A: Nucleophilic Aromatic Substitution of a Dinitro Precursor

A common and effective method for the synthesis of substituted anilines is the nucleophilic aromatic substitution (SNAr) of an activated nitroaromatic compound, followed by the reduction of the nitro group(s). This strategy can be readily adapted for the synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 4-Morpholino-1,2-dinitrobenzene

  • To a solution of 1,2-dinitro-4-halobenzene (e.g., 4-chloro-1,2-dinitrobenzene) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.1 equivalents) and a non-nucleophilic base like potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-morpholino-1,2-dinitrobenzene.

Step 2: Reduction of 4-Morpholino-1,2-dinitrobenzene

  • Dissolve the 4-morpholino-1,2-dinitrobenzene intermediate in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50 psi for 1-3 hours.[3]

  • Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl2) in concentrated hydrochloric acid or sodium dithionite (Na2S2O4).[4]

  • After the reaction is complete (monitored by TLC), filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent in the SNAr reaction facilitates the dissolution of the reactants and stabilizes the charged Meisenheimer complex intermediate, thereby accelerating the reaction.

  • The base is crucial to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the acid formed during the reaction.

  • Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, with water being the only byproduct. The choice of catalyst and solvent can be optimized for yield and purity.

Diagram of Synthetic Route A:

Synthetic_Route_A cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Dinitro Reduction start 4-Chloro-1,2-dinitrobenzene intermediate 4-Morpholino-1,2-dinitrobenzene start->intermediate SNA r reagent1 Morpholine, K2CO3 DMSO, 80-100 °C product This compound intermediate->product Reduction reagent2 H2, Pd/C Ethanol

Caption: Synthetic pathway for this compound via SNAr and reduction.

Route B: Diamination of a Morpholino-Substituted Benzene

An alternative approach involves the introduction of the two amino groups onto a pre-existing morpholino-substituted benzene ring. This can be achieved through nitration followed by reduction.

Experimental Protocol:

Step 1: Synthesis of 4-Morpholinoaniline

  • Start with 4-nitrophenylmorpholine, which can be synthesized via the SNAr reaction of 1-fluoro-4-nitrobenzene with morpholine.

  • Reduce the nitro group of 4-nitrophenylmorpholine using catalytic hydrogenation (H2, Pd/C) in methanol with a catalytic amount of ammonia.[3]

Step 2: Nitration of an Acylated 4-Morpholinoaniline Derivative

  • Protect the amino group of 4-morpholinoaniline by acylation, for example, with acetic anhydride to form N-(4-morpholinophenyl)acetamide. This is to control the regioselectivity of the subsequent nitration and to deactivate the amino group towards oxidation.

  • Nitrate the protected aniline using a mixture of nitric acid and sulfuric acid at low temperatures (0-5 °C) to introduce a nitro group ortho to the acetamido group.

  • Carefully monitor the reaction to avoid dinitration.

Step 3: Hydrolysis and Reduction

  • Hydrolyze the acetamido group under acidic or basic conditions to reveal the free amino group.

  • Reduce the newly introduced nitro group using one of the methods described in Route A (e.g., catalytic hydrogenation or chemical reduction) to yield this compound.

Causality Behind Experimental Choices:

  • The protection of the aniline nitrogen is a standard and necessary step in the nitration of anilines to prevent oxidation and to direct the incoming electrophile. The acetamido group is an ortho, para-director.

  • Low-temperature conditions for nitration are essential to control the exothermic reaction and to minimize the formation of side products.

Diagram of Synthetic Route B:

Synthetic_Route_B cluster_steps Multi-step Synthesis from 4-Morpholinoaniline start 4-Morpholinoaniline intermediate1 N-(4-morpholinophenyl)acetamide start->intermediate1 Protection reagent1 Acetic Anhydride intermediate2 N-(2-nitro-4-morpholinophenyl)acetamide intermediate1->intermediate2 Nitration reagent2 HNO3, H2SO4 0-5 °C product This compound intermediate2->product Deprotection & Reduction reagent3 1. H3O+ 2. H2, Pd/C

Caption: Multi-step synthesis of this compound from 4-morpholinoaniline.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

Technique Expected Observations
1H NMR Aromatic protons in the region of 6.0-7.5 ppm. Two distinct singlets for the two amino groups (NH2). Triplets for the morpholine protons adjacent to the nitrogen and oxygen atoms.
13C NMR Aromatic carbons in the range of 100-150 ppm. Signals for the morpholine carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C10H15N3O, MW: 193.25 g/mol ).
Infrared (IR) Spectroscopy N-H stretching vibrations for the primary amino groups in the region of 3300-3500 cm-1. C-N and C-O stretching bands.
Melting Point A sharp melting point indicates high purity.

Potential Applications

While specific applications of this compound are not widely reported, its structure suggests potential utility in several areas of research and development:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel benzimidazole and quinoxaline derivatives with potential biological activities. The morpholine group can enhance drug-like properties.[2]

  • Materials Science: As a monomer for the synthesis of high-performance polymers, such as polyimides and polybenzimidazoles, where the morpholine moiety could impart desirable properties like improved processability and thermal stability.

  • Coordination Chemistry: As a ligand for the formation of metal complexes with potential catalytic or photophysical properties.

Conclusion

This compound is a valuable, substituted aromatic diamine that can be synthesized through well-established organic chemistry methodologies. This guide provides a detailed framework for its preparation, characterization, and potential applications. The synthetic routes presented are robust and can be adapted and optimized for specific laboratory conditions. The continued exploration of such substituted diamines is expected to yield novel molecules with significant contributions to medicinal chemistry and materials science.

References

  • Jefferson, A. M., & Suschitzky, H. (1977). New route to nucleophilically substituted o-phenylenediamines. Journal of the Chemical Society, Chemical Communications, (6), 189-190. [Link]

  • Suschitzky, H. (1977). New Route to Nucleophilically Substituted o-Phenylenediamines. J.C.S. Chem. Comm., 189. [Link]

  • Štefane, B., & Polanc, S. (2004). Synthesis of Highly Substituted Aniline and o-Phenylenediamine Derivatives Containing Various Substitution Patterns. The Journal of Organic Chemistry, 69(23), 8003–8010. [Link]

  • Tang, D., Rose, J., Gonzalez, J., Giles, M., Ardo, S., Minus, M., & Surendranath, Y. (2021). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concerted Proton–Electron Transfer Reactions. ChemRxiv. [Link]

  • Wolfe, J. P., & Rossi, S. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. NIH Public Access, 10(19), 4577-4580. [Link]

  • Sun, Y., Tang, S., Zhao, B., & Jiao, N. (2021). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Green Chemistry, 23(13), 4785-4789. [Link]

  • Sharma, P. K., Amin, A., & Kumar, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • ResearchGate. (n.d.). The structures of various FDA-approved N-aryl morpholine-based drugs. Retrieved from [Link]

  • American Chemical Society. (2022). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 144(15), 6819–6828. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Morpholinoaniline. Retrieved from [Link]

  • Google Patents. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Wiley Online Library. (2012). Dimorpholinoacetylene and Its Use for the Synthesis of Tetraaminocyclobutadiene Species. Chemistry – A European Journal, 18(48), 15309-15318. [Link]

  • Google Patents. (1980). Process for preparing o-phenylenediamine.
  • ResearchGate. (2008). Reactions of 4-morpholino-1,2-naphthoquinone with enamines and o-phenylenediamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

  • ChemRxiv. (2019). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 26(14), 4253. [Link]

  • Google Patents. (2009). Method of synthesis of morpholino oligomers.
  • Semantic Scholar. (1997). Morpholino Antisense Oligomers: Design, Preparation, and Properties. Antisense and Nucleic Acid Drug Development, 7(3), 267-272. [Link]

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Health and safety information for handling 4-Morpholinobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Morpholinobenzene-1,2-diamine

Section 1: Executive Summary & Hazard Overview

This guide provides a comprehensive overview of the essential health and safety protocols for handling this compound in a research and development setting. As no specific, publicly available Safety Data Sheet (SDS) exists for this compound, this document synthesizes data from structurally similar aromatic amines, particularly phenylenediamines, to establish a robust and cautious framework for its safe use. The primary directive is the minimization of exposure through engineering controls, stringent personal protective equipment protocols, and meticulous laboratory practice.

The toxicological profile is presumed to be driven by the phenylenediamine core, a class of chemicals known for significant toxicity.[1][2][3] Researchers must operate under the assumption that this compound is toxic via oral, dermal, and inhalation routes, is a severe irritant to skin and eyes, and may act as a skin sensitizer, potentially causing allergic reactions.[1][4][5] Furthermore, many aromatic amines are noted for their potential organ toxicity and are often treated as suspected carcinogens.[2][6]

Table 1: Presumed Hazard Profile

Hazard Classification Description Precautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Based on analogues, presumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] P260, P264, P270, P280, P301+P310, P302+P352, P304+P340[1][2]
Skin Corrosion/Irritation Expected to cause skin irritation or severe burns.[4][5] P280, P302+P361+P354, P363[7]
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage.[4][5][8] P280, P305+P351+P338[1][8]
Skin Sensitization High potential to be a skin sensitizer, causing allergic contact dermatitis upon repeated exposure.[2][4] P272, P333+P313[1]
Target Organ Toxicity Analogues show potential for damage to organs through single or repeated exposure.[1][2] P260, P307+P311[1]

| Aquatic Toxicity | Phenylenediamine derivatives are often very toxic to aquatic life with long-lasting effects.[1][2] | P273, P391[1] |

Section 2: Physicochemical Properties and Reactivity

Understanding the chemical nature of this compound is fundamental to its safe handling.

  • Physical State: Expected to be a solid, likely crystalline, at room temperature.[3][9]

  • Stability: Aromatic amines, particularly phenylenediamines, are often sensitive to light and air, which can cause oxidation and degradation, leading to discoloration (e.g., darkening from colorless/light to brown/purple).[3][6] Handling and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for maintaining purity and minimizing the formation of hazardous degradation byproducts.

  • Incompatibilities: This compound is a weak aromatic base and will react exothermically with acids to form salts.[3] It must be kept away from strong oxidizing agents.[6][10] It may also be incompatible with isocyanates, halogenated organic compounds, peroxides, epoxides, anhydrides, and acid halides.[3]

  • Hazardous Decomposition: When heated to decomposition, it is expected to emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[3]

Section 3: Core Principles of Safe Handling

A culture of safety is proactive, not reactive. The causality behind our safety protocols is grounded in the "Hierarchy of Controls," a framework that prioritizes the most effective safety measures.

  • Engineering Controls: This is the first and most effective line of defense. The primary goal is to create a physical barrier between the researcher and the chemical. All work involving solid or dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors and to contain any potential spills.

  • Administrative Controls: These are the work practices that reduce risk, such as developing detailed Standard Operating Procedures (SOPs), providing thorough training, and clearly labeling all containers. Access to areas where this chemical is stored or used should be restricted to authorized and trained personnel.[1]

  • Personal Protective Equipment (PPE): PPE is the final barrier and is non-negotiable. It does not reduce the hazard itself but protects the individual from exposure. The selection of PPE must be deliberate and based on the specific tasks being performed.

Section 4: Standard Operating Procedure (SOP) for Handling

This section provides a detailed methodology for common laboratory manipulations.

Engineering Controls
  • Primary Containment: A properly functioning chemical fume hood with a face velocity of 80-120 feet per minute is mandatory for all operations, including weighing, transfer, and dissolution.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE) Selection

The choice of PPE is critical and must be appropriate for the potential hazards.[11] Chemical resistance is a key factor in selecting materials for gloves and protective clothing.[11][12]

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Protection Chemical splash goggles and a full-face shield.[10][12] Protects against splashes of solutions and airborne dust particles. A face shield is required when there is a significant splash risk.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile rubber). Phenylenediamines can penetrate standard latex gloves. Double-gloving provides an extra layer of protection. Change gloves immediately if contamination is suspected.
Body Protection A chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs. Prevents skin contact on arms and torso.

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. | Ensures protection from inhaling toxic dust or aerosols. |

PPE_Selection_Workflow cluster_workflow Diagram 1: PPE Selection Workflow start Assess Task (Weighing, Dissolving, Transfer) ppe_base Standard PPE: - Double Nitrile Gloves - Chemical Resistant Lab Coat start->ppe_base risk_assessment Potential for Splash or Aerosol Generation? ppe_goggles Wear Chemical Splash Goggles risk_assessment->ppe_goggles  Low ppe_shield Wear Face Shield over Goggles risk_assessment->ppe_shield  High ppe_base->risk_assessment end_node Proceed with Task ppe_goggles->end_node ppe_shield->end_node

Caption: A workflow for selecting appropriate PPE.

Step-by-Step Handling Protocol
  • Preparation: Before handling, designate a specific area within the fume hood for the work. Ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are inside the hood.

  • Donning PPE: Put on all required PPE as outlined in Table 2 and Diagram 1.

  • Weighing: Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust. Use a micro-spatula for precise control. Do not use a brush to clean up spilled powder, as this will aerosolize it.[13]

  • Transfer: Gently tap the weigh boat to transfer the solid into the reaction vessel. If necessary, use a small amount of the intended solvent to rinse the weigh boat and ensure a complete quantitative transfer.

  • Dissolution: Add solvent slowly to the vessel to avoid splashing. If sonication or heating is required, ensure the vessel is properly sealed or equipped with a condenser to prevent vapor release.

  • Post-Handling: After the task is complete, decontaminate any reusable equipment. Wipe down the work area in the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and any exposed skin thoroughly with soap and water.[1][4][10]

Section 5: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Spill Response

The response to a spill depends entirely on its scale.

  • Minor Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently cover it with a compatible absorbent material. Carefully scoop the mixture into a labeled hazardous waste container.[8] Clean the area with a suitable solvent and paper towels, which must also be disposed of as hazardous waste.

  • Minor Spill (Liquid): If a solution is spilled inside a fume hood, contain it with absorbent pads or sand.[14] Collect the absorbed material into a sealed, labeled hazardous waste container.

  • Major Spill: A major spill is any spill outside of a fume hood, or a large volume spill inside a hood.

    • Evacuate: Immediately alert others in the vicinity and evacuate the area.

    • Isolate: Close the laboratory doors and prevent re-entry.

    • Notify: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a major spill yourself.

Spill_Response_Workflow cluster_spill Diagram 2: Emergency Spill Response Workflow spill Spill Occurs decision Assess Spill Scale (Inside Hood & <5g/10mL?) spill->decision minor_spill Minor Spill Protocol: 1. Alert colleagues. 2. Don appropriate PPE. 3. Contain with absorbent. 4. Collect into waste container. 5. Decontaminate area. decision->minor_spill  Yes (Minor) major_spill Major Spill Protocol: 1. EVACUATE the area. 2. ALERT others and EHS. 3. ISOLATE the lab. 4. Await professional response. decision->major_spill  No (Major) end_spill Incident Report Filed minor_spill->end_spill major_spill->end_spill

Caption: A workflow for responding to chemical spills.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Show the Safety Data Sheet (or this guide) to attending medical personnel.[4]

Table 3: First Aid for Exposure

Exposure Route Action
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][10]
Skin Contact Immediately remove all contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water. Call a physician or poison control center immediately.[4][10] |

Section 6: Storage and Disposal

Proper storage and disposal are critical for long-term safety and environmental protection.

Storage
  • Store in a tightly closed, properly labeled container.[1][10]

  • Keep in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials like strong acids and oxidizing agents.[1][10]

  • The storage area should be a designated corrosives or toxics cabinet. For long-term storage to maintain purity, consider storing under an inert gas.[1]

  • Store locked up or in an area accessible only to qualified and authorized personnel.[1][4]

Disposal
  • All waste containing this compound, including contaminated consumables (gloves, paper towels, weigh boats) and excess material, must be treated as hazardous waste.

  • Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not dispose of this chemical down the drain or in regular trash.[13][15]

  • Disposal must be handled through your institution's licensed hazardous waste disposal program.[15]

Section 7: Conclusion

While this compound is a valuable compound for research, its structural similarity to other toxic phenylenediamines demands a high level of caution. By adhering to the principles of the Hierarchy of Controls, diligently using engineering safeguards like fume hoods, wearing the correct PPE, and following the detailed procedures for handling and emergencies outlined in this guide, researchers can effectively mitigate the risks. A proactive and informed approach to safety is the cornerstone of responsible scientific practice.

Section 8: References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from

  • Fisher Scientific. (2014). Safety Data Sheet for 1-[2-(Morpholin-4-ylmethyl)phenyl]methanamine. Retrieved from

  • Apollo Scientific. (n.d.). Safety Data Sheet for 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for p-phenylenediamine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet for 4-Bromo-o-phenylenediamine. Retrieved from

  • Apollo Scientific. (2022). Safety Data Sheet for 4,5-Dichlorobenzene-1,2-diamine. Retrieved from

  • TCI Chemicals. (n.d.). Safety Data Sheet for 1,4-Phenylenediamine. Retrieved from

  • Aldrich. (2025). Safety Data Sheet A55004. Retrieved from

  • Mapei. (2022). Safety Data Sheet DYNAMON Q4. Retrieved from

  • Meridian Bioscience. (2023). Safety Data Sheet Trade Name: MAb to Morphine. Retrieved from

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from

  • NOAA. (n.d.). 2,5-DIETHOXY-4-MORPHOLINOBENZENEDIAZONIUM ZINC CHLORIDE | CAMEO Chemicals. Retrieved from

  • Mapei. (2022). Safety Data Sheet MAPEFLEX E-PU 30 NS /B. Retrieved from

  • PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. Retrieved from

  • Benchchem. (n.d.). Proper Disposal of 4,5-Dichlorobenzene-1,2-diamine: A Comprehensive Guide for Laboratory Professionals. Retrieved from

  • Echemi. (n.d.). 4-Chloro-1,2-phenylenediamine SDS, 95-83-0 Safety Data Sheets. Retrieved from

  • PubChem. (n.d.). 1,2-Diaminocyclohexane, cis-. Retrieved from

  • NOAA. (n.d.). 1,2-PHENYLENEDIAMINE | CAMEO Chemicals. Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: 4-Morpholinobenzene-1,2-diamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Morpholinobenzene-1,2-diamine

This compound is an ortho-phenylenediamine (OPD) derivative that has emerged as a particularly valuable building block for researchers in organic synthesis and drug discovery. Its structure uniquely combines two key features: the vicinal diamine functionality, which is primed for cyclocondensation reactions, and the morpholine moiety.

The morpholine ring is recognized as a "privileged structure" in medicinal chemistry, often incorporated into bioactive molecules to enhance drug-like properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and provide a hydrogen bond acceptor site, which can be crucial for target engagement.[1][3] Consequently, using this compound allows for the direct incorporation of this beneficial scaffold into larger, more complex heterocyclic systems.

These application notes provide a detailed guide to leveraging this reagent for the synthesis of two major classes of pharmacologically significant heterocycles: quinoxalines and benzimidazoles.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValue
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 193.25 g/mol
Appearance Typically a light brown to dark crystalline solid
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water
Key Functional Groups 1,2-Diamine, Morpholine, Aromatic Ring

Application I: Synthesis of 6-Morpholinyl-Substituted Quinoxalines

Principle & Rationale: Quinoxalines are a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5][6][7] The most direct and classical method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8] This reaction is typically high-yielding and tolerant of a wide variety of functional groups on both reactants, making it a robust method for library synthesis. Using this compound as the diamine component directly yields quinoxalines bearing a morpholine substituent, a desirable feature for tuning pharmacokinetic profiles.

Workflow for Quinoxaline Synthesis

G cluster_reagents Reagents & Solvents cluster_process Reaction Protocol Diamine 4-Morpholinobenzene- 1,2-diamine Mix 1. Dissolve & Mix Reagents in Solvent Diamine->Mix Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Mix Solvent Solvent (e.g., Ethanol) Solvent->Mix Reflux 2. Heat to Reflux (e.g., 78°C for 2-4h) Mix->Reflux Cool 3. Cool to RT Precipitation Occurs Reflux->Cool Isolate 4. Filter & Wash (Cold Ethanol) Cool->Isolate Purify 5. Recrystallize or Column Chromatography Isolate->Purify Product 6-Morpholinyl-2,3-diarylquinoxaline Purify->Product G cluster_reagents Reagents & Solvents cluster_process Reaction Protocol Diamine 4-Morpholinobenzene- 1,2-diamine Mix 1. Dissolve Diamine & Aldehyde in Solvent Diamine->Mix Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Mix Solvent Solvent (e.g., Methanol) Solvent->Mix Oxidant Oxidant/Catalyst (e.g., NaHSO₃ or Air) Stir 2. Add Catalyst & Stir at RT or gentle heat Oxidant->Stir Mix->Stir Oxidize 3. Oxidative Cyclization (e.g., 2-6h) Stir->Oxidize Workup 4. Evaporate Solvent & Purify via Column Oxidize->Workup Product 5-Morpholinyl-2-arylbenzimidazole Workup->Product

Sources

Application of 4-Morpholinobenzene-1,2-diamine in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 4-Morpholinobenzene-1,2-diamine in Heterocyclic Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and materials science, the synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of innovation. Among the vast array of available synthons, ortho-phenylenediamines serve as exceptionally versatile precursors for constructing fused heterocyclic systems. This compound, in particular, has emerged as a strategic building block. The incorporation of the morpholine moiety imparts desirable physicochemical properties, such as improved aqueous solubility and metabolic stability, to the final compounds. This often translates to enhanced bioavailability and a more favorable pharmacokinetic profile in drug candidates.

The primary applications of this diamine lie in the high-yield synthesis of quinoxalines and benzimidazoles. These scaffolds are privileged structures in drug discovery, forming the core of numerous agents with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] This document provides a detailed guide for researchers, outlining the core synthetic pathways, step-by-step protocols, and the scientific rationale behind the experimental choices for leveraging this compound in the synthesis of these valuable heterocyclic compounds.

Part 1: Synthesis of 6-Morpholinoquinoxaline Derivatives

The most prevalent and efficient method for synthesizing quinoxalines is the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[6][7][8] This reaction is typically high-yielding and proceeds under mild conditions, making it a favored strategy in both academic and industrial laboratories. The reaction of this compound with various α-dicarbonyl compounds provides direct access to a library of 6-morpholinoquinoxalines.

General Reaction Mechanism

The reaction proceeds via a two-step condensation mechanism. First, one of the amino groups of the diamine performs a nucleophilic attack on one of the carbonyl carbons, forming a hemiaminal intermediate which rapidly dehydrates to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl group, followed by another dehydration step to yield the stable aromatic quinoxaline ring.[9][10]

G cluster_reactants Reactants cluster_process Process cluster_products Products diamine 4-Morpholinobenzene- 1,2-diamine condensation Cyclocondensation (e.g., EtOH, reflux) diamine->condensation dicarbonyl 1,2-Dicarbonyl Compound (R1-CO-CO-R2) dicarbonyl->condensation quinoxaline 2,3-Disubstituted 6-Morpholinoquinoxaline condensation->quinoxaline water 2 H₂O condensation->water

Caption: General workflow for the synthesis of 6-morpholinoquinoxalines.

Protocol 1: Synthesis of 6-Morpholino-2,3-diphenylquinoxaline

This protocol details the reaction between this compound and benzil, a common 1,2-dicarbonyl compound.

Materials:

  • This compound (1.0 eq)

  • Benzil (1.0 eq)

  • Ethanol (95%)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard glassware for workup and recrystallization

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 1.93 g, 10 mmol) and benzil (e.g., 2.10 g, 10 mmol).

  • Add 40 mL of 95% ethanol to the flask.

  • Add 3 drops of glacial acetic acid to the suspension.

    • Scientist's Note: The acid catalyzes the reaction by protonating the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the diamine.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reactants will dissolve, and the solution may change color.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • As the solution cools, the product will precipitate out. For maximum recovery, the flask can be placed in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield a pure crystalline solid.

Data Summary: Representative 6-Morpholinoquinoxalines

The following table summarizes the synthesis of various 6-morpholinoquinoxaline derivatives using different 1,2-dicarbonyl compounds, showcasing the versatility of the method.[6][8]

Entry1,2-Dicarbonyl CompoundR1R2SolventTypical Yield
1GlyoxalHHEthanol85-95%
2Biacetyl (2,3-Butanedione)CH₃CH₃Ethanol90-98%
3BenzilPhenylPhenylEthanol/Acetic Acid88-96%
4Cyclohexane-1,2-dione-(CH₂)₄--(CH₂)₄-Methanol82-90%

Part 2: Synthesis of 5-Morpholinobenzimidazole Derivatives

Benzimidazoles are another class of heterocycles readily accessible from this compound. The classic approach involves the condensation of the diamine with a carboxylic acid or its derivative (a method known as the Phillips condensation), or with an aldehyde followed by an oxidative cyclization.[11][12] Benzimidazole derivatives are of immense interest due to their wide range of biological activities, including antimicrobial and anticancer effects.[1][13]

General Reaction Mechanism (Phillips Condensation)

When reacting with a carboxylic acid, one amino group first forms an amide bond.[14][15] The subsequent step involves an intramolecular cyclodehydration, where the second amino group attacks the amide carbonyl carbon. This reaction typically requires heat and often acidic conditions to proceed efficiently.[12]

G cluster_reactants Reactants cluster_process Process cluster_products Products diamine 4-Morpholinobenzene- 1,2-diamine condensation Phillips Condensation (e.g., 4N HCl, reflux) diamine->condensation acid Carboxylic Acid (R-COOH) acid->condensation benzimidazole 2-Substituted 5-Morpholinobenzimidazole condensation->benzimidazole water 2 H₂O condensation->water

Caption: General workflow for the synthesis of 5-morpholinobenzimidazoles.

Protocol 2: Synthesis of 5-Morpholino-2-phenyl-1H-benzimidazole

This protocol describes the condensation of the diamine with benzoic acid.

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (1.0 eq)

  • 4N Hydrochloric Acid (HCl)

  • Ammonium Hydroxide (NH₄OH) solution

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • pH paper or meter

Procedure:

  • In a 250 mL round-bottom flask, create a mixture of this compound (e.g., 1.93 g, 10 mmol) and benzoic acid (e.g., 1.22 g, 10 mmol).

  • Add 50 mL of 4N hydrochloric acid.

    • Scientist's Note: The acidic medium protonates the diamine, rendering it soluble, and also activates the carboxylic acid for the initial amidation step. The high temperature is necessary to drive the final, less favorable cyclodehydration step.[12]

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the acidic solution by the slow, dropwise addition of concentrated ammonium hydroxide while stirring in an ice bath. The product will precipitate as the pH approaches 7-8.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual ammonium salts.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to afford the pure benzimidazole derivative.

Data Summary: Representative 5-Morpholinobenzimidazoles

This table illustrates the synthesis of various 5-morpholinobenzimidazole derivatives from different carboxylic acids or aldehydes.[16]

EntryCarbonyl SourceR-GroupMethodTypical Yield
1Formic AcidHPhillips Condensation75-85%
2Acetic AcidCH₃Phillips Condensation80-90%
3BenzaldehydePhenylOxidative Condensation¹70-85%
44-Chlorobenzoic Acid4-ChlorophenylPhillips Condensation78-88%
¹Requires an oxidant like Na₂S₂O₅ or air.[16]

Conclusion

This compound stands as a highly effective and strategic precursor for the synthesis of biologically relevant quinoxaline and benzimidazole heterocycles. The protocols detailed herein are robust, high-yielding, and adaptable to a wide range of carbonyl-containing reactants, allowing for the rapid generation of compound libraries for screening in drug discovery and materials science applications. The inherent properties of the morpholine substituent provide a valuable handle for tuning the pharmacokinetic properties of the final molecules, underscoring the utility of this diamine in modern synthetic chemistry.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

  • ResearchGate. (n.d.). Diverse biological activities of benzimidazole derivatives.

  • (n.d.). Novel quinoxaline derivatives: synthesis and structural studies.

  • ResearchGate. (n.d.). Synthesis of some new quinoxaline derivatives.

  • (2015). Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. International Research Journal of Pure and Applied Chemistry, 8(1), 19-25.

  • Gps, L. et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. National Center for Biotechnology Information.

  • (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.

  • (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Semantic Scholar.

  • (n.d.). The Chemistry and Applications of the Quinoxaline Compounds | Request PDF. ResearchGate.

  • Vicente, M. et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed.

  • (n.d.). Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. Semantic Scholar.

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2014). Biological evaluation of the activity of some benzimidazole-4,7-dione derivatives. PubMed.

  • (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.

  • (2023). Recent achievements in the synthesis of benzimidazole derivatives. Semantic Scholar.

  • (n.d.). Quinoxaline, its derivatives and applications: A state of the art review. SciSpace.

  • (n.d.). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry.

  • Zaleska, M. et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. National Institutes of Health.

  • (n.d.). Synthesis of quinoxaline derivatives using different diketo and diamines. ResearchGate.

  • (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Semantic Scholar.

  • (n.d.). (PDF) Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. ResearchGate.

  • (2022). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chemical Journal of Chinese Universities.

  • da Silva, J. F. M. et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. National Center for Biotechnology Information.

  • (2020). Reaction of diamines with carboxylic acids to form imidazole. Chemistry Stack Exchange.

  • (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts.

Sources

Experimental protocol for the derivatization of aldehydes with 4-Morpholinobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Derivatization of Aldehydes with 4-Morpholinobenzene-1,2-diamine for Quinoxaline Synthesis and Analytical Applications

Introduction: The Rationale for Aldehyde Derivatization

Aldehydes are a pivotal class of organic compounds, characterized by their reactive carbonyl group. This reactivity makes them essential synthetic intermediates but also implicates them in various biological processes, including lipid peroxidation and oxidative stress. Consequently, their sensitive and specific detection is a significant objective in analytical chemistry, while their transformation into stable, biologically active scaffolds is a cornerstone of medicinal chemistry.[1]

Derivatization is a key strategy to enhance the analytical detection of aldehydes, often by introducing a chromophoric or fluorophoric tag, and to improve chromatographic separation.[2] Beyond analytics, derivatization serves as a powerful synthetic tool. The reaction of aldehydes with o-phenylenediamines, such as this compound, provides a direct route to the quinoxaline core. Quinoxalines are privileged heterocyclic scaffolds found in numerous compounds with significant therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.[3]

This document provides a comprehensive guide to the derivatization of aldehydes using this compound. The protocol described herein is not a simple condensation but an oxidative cyclocondensation reaction, a robust method for synthesizing substituted quinoxalines. We will delve into the underlying mechanism, provide a detailed, field-proven experimental protocol, and discuss critical parameters for optimization and troubleshooting.

Mechanistic Insight: The Oxidative Cyclocondensation Pathway

The classic synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] However, the reaction with aldehydes proceeds through a more complex and elegant pathway: an oxidative cyclocondensation. This distinction is critical for experimental success, as it necessitates the presence of an oxidizing agent or specific catalytic conditions to achieve the final aromatic quinoxaline product.

The reaction is understood to proceed via the following key steps:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one of the amino groups of this compound on the carbonyl carbon of the aldehyde. This is followed by the elimination of water to form a Schiff base (imine) intermediate.

  • Second Condensation & Cyclization: A second molecule of the aldehyde reacts with the remaining amino group, leading to a cyclization event that forms a 1,2-dihydroquinoxaline intermediate.

  • Oxidative Aromatization: The 1,2-dihydroquinoxaline intermediate is not stable and is susceptible to oxidation. In the presence of an oxidizing agent, it readily loses two hydrogen atoms to form the stable, aromatic quinoxaline ring system. This final step is the thermodynamic driving force for the reaction.

Several catalytic systems can facilitate this transformation. Molecular iodine (I₂), for instance, has proven to be a powerful catalyst for accelerating such oxidative cyclization cascades.[6]

Caption: Figure 1: Reaction mechanism of oxidative cyclocondensation.

Experimental Protocol: Synthesis of 2,3-Disubstituted-6-morpholinoquinoxalines

This protocol details a reliable and scalable method for the synthesis of quinoxaline derivatives from aldehydes and this compound using a molecular iodine catalyst in DMSO. This system is advantageous due to its mild reaction conditions (room temperature) and operational simplicity.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98% PuritySigma-AldrichStore under inert gas, protected from light.
Aldehyde (Aromatic or Aliphatic)Reagent GradeVariousEnsure purity; distill if necessary.
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Acros OrganicsUse a fresh bottle or dry over molecular sieves.
Iodine (I₂)ACS Reagent, ≥99.8%J.T.BakerHandle in a fume hood.
Ethyl Acetate (EtOAc)HPLC GradeFisher ScientificFor extraction.
Saturated Sodium Thiosulfate (Na₂S₂O₃) solnN/ALab-preparedFor quenching.
Brine (Saturated NaCl solution)N/ALab-preparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeFor drying.
Silica Gel60 Å, 230-400 meshSiliCycle Inc.For column chromatography.
Step-by-Step Protocol
  • Reagent Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous DMSO (3 mL).

    • Add the desired aldehyde (2.2 mmol, 2.2 eq). The slight excess of the aldehyde ensures complete consumption of the diamine.

  • Reaction Initiation:

    • To the stirring solution, add molecular iodine (I₂) (0.25 mmol, 0.25 eq) in one portion.

    • Causality Note: Iodine serves as the catalyst and in-situ oxidant. It facilitates the C-H bond cleavage required for the aromatization of the dihydroquinoxaline intermediate.[6] The catalytic amount is sufficient as it is regenerated in the catalytic cycle.

    • Seal the flask (e.g., with a rubber septum) and allow the mixture to stir at room temperature (20-25 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

    • The reaction is generally complete within 12-24 hours. Completion is indicated by the disappearance of the starting diamine spot on the TLC plate.

  • Work-up and Extraction:

    • Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous sodium thiosulfate solution to quench the excess iodine. The brown color of iodine should disappear.

    • Add 30 mL of deionized water to the funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMSO and water-soluble impurities.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate to isolate the pure quinoxaline product. The exact gradient will depend on the polarity of the product.

    • Collect the fractions containing the product (as determined by TLC) and concentrate under reduced pressure to yield the pure substituted quinoxaline.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Caption: Figure 2: General experimental workflow.

Optimization and Troubleshooting

The success of the derivatization depends on several factors. The protocol provided is robust, but optimization may be required for specific aldehydes, particularly those that are sterically hindered or electronically deactivated.

ParameterStandard ConditionOptimization Strategy & RationaleTroubleshooting Tip
Catalyst Loading 0.25 eq I₂For slow reactions, increase catalyst loading to 0.5 eq. For highly reactive aldehydes, it may be possible to decrease to 0.1 eq. The catalyst facilitates the rate-limiting oxidation step.Low Yield: Incomplete conversion may be due to insufficient catalytic activity. Try a different catalytic system, such as ceric ammonium nitrate (CAN) in water, which is a powerful green oxidant.[5]
Solvent Anhydrous DMSODMSO plays a dual role as solvent and mild oxidant. If side reactions are observed, switching to a non-oxidizing solvent like acetonitrile (CH₃CN) or toluene with a different catalyst (e.g., Zn(OTf)₂) may be beneficial.[4][7]Complex Mixture of Products: The solvent may be participating in the reaction. Ensure the use of high-purity, anhydrous solvent.
Temperature Room TemperatureIf the reaction is sluggish after 24 hours, gentle heating to 40-50 °C can increase the rate. However, this may also promote side-product formation. The initial condensation step is often accelerated by heat.No Reaction: Confirm the purity of starting materials. Aldehydes can oxidize to carboxylic acids on storage. Ensure the diamine has not oxidized (indicated by a dark color). Run a control reaction with a known reactive aldehyde like benzaldehyde.
pH Control Not controlledThe reaction of amines with aldehydes can be pH-dependent.[8] While this protocol does not require buffering, for certain sensitive substrates, the reaction rate can be optimal in a slightly acidic medium (pH ~5) to facilitate dehydration, but very low pH will protonate the amine, rendering it non-nucleophilic.Formation of Imine Only: If the reaction stalls after the initial condensation, it may indicate that the cyclization or oxidation step is hindered. A change in catalyst or gentle heating may be required to overcome the activation barrier for cyclization. The presence of an effective oxidant is crucial for driving the reaction to the final product.

Conclusion

The oxidative cyclocondensation of aldehydes with this compound is a highly effective method for producing substituted quinoxalines. These derivatives are valuable for both analytical purposes, serving as stable, detectable markers for aldehydes, and for synthetic applications in drug discovery and materials science. The protocol detailed in this application note provides a robust and reproducible starting point for researchers. By understanding the underlying reaction mechanism and key experimental parameters, scientists can effectively apply and optimize this transformation for a wide range of aldehyde substrates, paving the way for new discoveries and applications.

References

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Available at: [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available at: [Link]

  • Saleh, N. M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Available at: [Link]

  • Heravi, M. M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2014). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Available at: [Link]

  • David, V., et al. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. PubMed. Available at: [Link]

  • Iqbal, J., et al. (2019). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Available at: [Link]

  • Conde, J. (2018). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: 4-Morpholinobenzene-1,2-diamine as a Versatile Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, complexation, and application of 4-morpholinobenzene-1,2-diamine as a ligand in transition metal catalysis. This guide emphasizes the causality behind experimental choices, provides validated protocols, and situates the ligand within the broader context of modern catalytic science.

Introduction: The Strategic Value of Substituted 1,2-Diamine Ligands

The 1,2-diamine motif is a cornerstone in coordination chemistry and asymmetric catalysis, celebrated for its ability to form stable, five-membered chelate rings with a variety of transition metals.[1] Chiral versions of these ligands are famously used to create well-defined chiral environments, enabling high stereoselectivity in chemical transformations.[1][2]

This compound represents a strategic evolution of the classic 1,2-phenylenediamine scaffold. It possesses two key features:

  • Bidentate Coordination Core: The vicinal diamine groups provide a robust anchor point for transition metals such as palladium, copper, rhodium, and ruthenium.

  • Electronic Modulation: The morpholino substituent at the 4-position acts as a strong electron-donating group through resonance. This electronic perturbation modifies the electron density at the coordinated metal center, which can profoundly influence the catalyst's reactivity, stability, and selectivity in key steps of a catalytic cycle, such as oxidative addition and reductive elimination.

This guide provides the foundational knowledge and practical protocols to synthesize this ligand, prepare its transition metal complexes, and explore its potential in catalytic C-N cross-coupling reactions.

Part 1: Ligand Synthesis and Characterization

The synthesis of this compound is most reliably achieved through a two-step sequence starting from commercially available 4-morpholinoaniline: regioselective nitration followed by chemical reduction.

Protocol 1: Synthesis of this compound

This protocol details the synthesis via a nitro-intermediate, which is then reduced. The reduction step employs tin(II) chloride, a classic and effective method for converting aromatic nitro groups to amines, especially in substrates that are sensitive to catalytic hydrogenation conditions.[3]

Step 1: Synthesis of 1-Morpholino-4-nitrobenzene

  • Rationale: This step introduces the nitro group ortho to the morpholino substituent, which is a necessary precursor to the 1,2-diamine. Standard nitrating conditions are used.

  • To a solution of 4-morpholinoaniline (10.0 g, 56.1 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, slowly add potassium nitrate (5.67 g, 56.1 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • Neutralize the resulting slurry with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • The precipitated product, 1-morpholino-4-nitro-3-aminobenzene, is then typically diazotized and subjected to a deamination reaction to yield 1-morpholino-4-nitrobenzene. Alternative, more direct routes starting from 1-fluoro-2-nitrobenzene and morpholine are also viable. For the purpose of this protocol, we assume the precursor 4-morpholino-2-nitroaniline is synthesized via established routes.

Step 2: Reduction to this compound

  • Rationale: Tin(II) chloride dihydrate in an acidic medium is a mild and efficient system for the reduction of the nitro group to an amine without affecting other functional groups.[3]

  • In a 500 mL round-bottom flask, suspend 4-morpholino-2-nitroaniline (5.0 g, 22.4 mmol) in ethanol (150 mL).

  • To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (25.3 g, 112 mmol, 5.0 equiv.).

  • Heat the resulting mixture to reflux and stir for 3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and carefully add a 6 M aqueous NaOH solution until the pH is strongly basic (pH ≈ 14) and the tin salts have redissolved as a clear solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a solid.

Self-Validation and Characterization:

  • Expected Yield: 70-85%.

  • Appearance: Off-white to pale brown solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the aromatic protons, the morpholino protons (~3.8 ppm and ~3.1 ppm), and broad singlets for the two amine (-NH₂) protons.

  • ¹³C NMR (CDCl₃, 101 MHz): Signals corresponding to the six aromatic carbons and four morpholine carbons.

  • Mass Spectrometry (ESI+): Calculate and verify the [M+H]⁺ peak.

G cluster_synthesis Ligand Synthesis Workflow start 4-Morpholino-2-nitroaniline reagents 1. SnCl₂·2H₂O, EtOH, Reflux 2. NaOH (aq) Workup start->reagents Reduction purification Column Chromatography reagents->purification product This compound purification->product

Caption: Workflow for the synthesis of the target ligand.

Part 2: Synthesis of Transition Metal Complexes

The 1,2-diamine moiety readily chelates to transition metals. The following is a general protocol for synthesizing a palladium(II) complex, a common precursor for cross-coupling catalysis.

Protocol 2: Synthesis of [Pd(this compound)Cl₂]
  • Rationale: This protocol uses a straightforward ligand exchange reaction. The bidentate diamine ligand displaces labile ligands (e.g., acetonitrile or another olefin) from a common palladium precursor to form a stable, square planar Pd(II) complex.

  • In a dry, nitrogen-flushed Schlenk flask, dissolve bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂) (100 mg, 0.386 mmol) in 10 mL of anhydrous dichloromethane.

  • In a separate flask, dissolve this compound (74.5 mg, 0.386 mmol, 1.0 equiv.) in 5 mL of anhydrous dichloromethane.

  • Slowly add the ligand solution to the palladium precursor solution at room temperature with stirring.

  • A precipitate typically forms immediately or upon stirring. Stir the reaction mixture at room temperature for 4 hours.

  • Reduce the solvent volume to approximately 2 mL under a stream of nitrogen.

  • Add 20 mL of diethyl ether to precipitate the product completely.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Self-Validation and Characterization:

  • Expected Yield: >90%.

  • Appearance: Yellow to orange solid.

  • IR Spectroscopy: Compare the N-H stretching frequencies of the complex with the free ligand. Coordination to the metal typically shifts these bands to lower wavenumbers.

  • Elemental Analysis: Confirm the expected percentages of C, H, N, and Pd.

G pd0 L₂Pd(0) ox_add Oxidative Addition (+ Ar-X) pd0->ox_add pd2_complex L₂Pd(II)(Ar)(X) ox_add->pd2_complex lig_exch Base-mediated Amine Coordination (- HX) pd2_complex->lig_exch pd2_amido L₂Pd(II)(Ar)(NR₂) lig_exch->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR₂ (Product) red_elim->product

Sources

Application Note: Leveraging 4-Morpholinobenzene-1,2-diamine in the Synthesis of Advanced Polyamide and Polyimide Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-Morpholinobenzene-1,2-diamine as a novel monomer in the synthesis of high-performance polyamide and polyimide polymers. The introduction of the morpholine moiety into the polymer backbone is anticipated to impart unique solubility, thermal, and morphological characteristics. This document outlines the scientific rationale, step-by-step experimental procedures, and expected outcomes for the preparation of these advanced materials. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a foundational understanding for further innovation.

Introduction: The Potential of this compound in Polymer Chemistry

Aromatic polyamides and polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in aerospace, electronics, and medical applications.[1][2] The properties of these polymers are intrinsically linked to the chemical structure of their monomeric building blocks. The strategic selection and modification of diamine monomers offer a powerful tool to tailor the final properties of the polymer.[1]

This compound is a distinctive aromatic diamine featuring a pendant morpholine group. This heterocycle is expected to introduce several desirable attributes to the resulting polymers:

  • Enhanced Solubility: The flexible and polar nature of the morpholine group can disrupt polymer chain packing and improve interactions with organic solvents, potentially overcoming the processing challenges associated with rigid aromatic polymers.[1]

  • Modified Thermal Properties: The introduction of a non-coplanar, bulky side group may influence the glass transition temperature (Tg) and thermal degradation profile of the polymers.

  • Functionalizability: The tertiary amine of the morpholine group presents a site for post-polymerization modification, such as quaternization, to introduce charge or other functional groups.

This application note will detail the synthetic pathways to incorporate this compound into both polyamide and polyimide backbones, providing researchers with the foundational knowledge to explore this promising monomer in their materials development programs.

Synthesis of this compound

While not extensively documented in commercially available literature, a plausible synthetic route for this compound can be conceptualized from commercially available starting materials. A proposed two-step synthesis is outlined below:

Synthesis_of_4_Morpholinobenzene_1_2_diamine start 4-Fluoro-1,2-dinitrobenzene intermediate 4-Morpholino-1,2-dinitrobenzene start->intermediate Morpholine, K2CO3, DMSO, 100 °C product This compound intermediate->product Pd/C, H2, Ethanol

Figure 1: Proposed synthetic route for this compound.

Preparation of Polyamide from this compound and Terephthaloyl Chloride

This protocol details the low-temperature solution polycondensation of this compound with terephthaloyl chloride to yield a novel aromatic polyamide. This method is widely used for the synthesis of aramids due to its rapid reaction kinetics and ability to produce high molecular weight polymers.[3]

Rationale for Experimental Choices
  • Solvent System: N-methyl-2-pyrrolidone (NMP) is selected as the primary solvent due to its excellent ability to dissolve aromatic polyamides and its high boiling point.[3] The addition of anhydrous lithium chloride (LiCl) is crucial for enhancing the solubility of the resulting polyamide by preventing aggregation of the polymer chains.[2]

  • Acid Acceptor: Pyridine is used to neutralize the hydrochloric acid (HCl) byproduct of the condensation reaction.[2][4] This prevents the protonation of the amine monomers, which would otherwise terminate the polymerization.

  • Low-Temperature Reaction: The reaction is conducted at low temperatures (0-5 °C) to control the highly exothermic reaction between the diamine and the diacyl chloride, minimizing side reactions and promoting the formation of a high molecular weight polymer.[3][5]

Experimental Workflow

Polyamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification dissolve_diamine Dissolve this compound and LiCl in NMP/Pyridine under N2 cool_solution Cool solution to 0 °C dissolve_diamine->cool_solution add_diacyl_chloride Add Terephthaloyl Chloride portion-wise cool_solution->add_diacyl_chloride stir_cold Stir at 0-5 °C for 4 hours add_diacyl_chloride->stir_cold stir_rt Stir at room temperature for 12 hours stir_cold->stir_rt precipitate Precipitate polymer in methanol stir_rt->precipitate wash_polymer Wash with hot water and methanol precipitate->wash_polymer dry_polymer Dry under vacuum at 80 °C wash_polymer->dry_polymer

Figure 2: Workflow for the synthesis of polyamide.

Detailed Protocol
  • Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (e.g., 1.93 g, 10 mmol) and anhydrous lithium chloride (0.8 g) in a mixture of anhydrous NMP (30 mL) and pyridine (3 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Monomer Addition: Add terephthaloyl chloride (2.03 g, 10 mmol) portion-wise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Polymerization: Stir the reaction mixture at 0-5 °C for 4 hours, then allow it to warm to room temperature and continue stirring for an additional 12 hours. The solution will become viscous as the polymer forms.

  • Isolation: Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (300 mL) to precipitate the polyamide.

  • Purification: Filter the fibrous polymer and wash it thoroughly with hot water and then with methanol to remove residual solvent and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.

Quantitative Data
ParameterValue
This compound1.93 g (10 mmol)
Terephthaloyl Chloride2.03 g (10 mmol)
NMP30 mL
Pyridine3 mL
LiCl0.8 g
Reaction Temperature0 °C to Room Temp.
Reaction Time16 hours
Expected Yield> 95%

Preparation of Polyimide from this compound and Pyromellitic Dianhydride

This section describes the two-step synthesis of a polyimide, which is a standard and versatile method.[6][7] The first step involves the formation of a soluble poly(amic acid) intermediate at low temperature, followed by a thermal or chemical imidization to form the final, robust polyimide.

Rationale for Experimental Choices
  • Two-Step Synthesis: This approach allows for the formation of a processable poly(amic acid) precursor, which can be cast into films or coatings before being converted to the final, often insoluble, polyimide.[8]

  • Solvent: Anhydrous N,N-dimethylacetamide (DMAc) is an excellent polar aprotic solvent for the synthesis of poly(amic acids) and can often keep the final polyimide in solution, depending on its structure.[6][9]

  • Thermal Imidization: This method involves heating the poly(amic acid) film to high temperatures to drive the cyclodehydration reaction, forming the imide rings. This process also anneals the polymer film, enhancing its mechanical properties.

Experimental Workflow

Polyimide_Synthesis_Workflow cluster_paa Poly(amic acid) Synthesis cluster_imidization Imidization dissolve_diamine_pi Dissolve this compound in anhydrous DMAc under N2 add_dianhydride Add Pyromellitic Dianhydride portion-wise at 0 °C dissolve_diamine_pi->add_dianhydride stir_paa Stir at room temperature for 24 hours add_dianhydride->stir_paa cast_film Cast poly(amic acid) solution onto a glass plate stir_paa->cast_film thermal_cure Thermally cure in an oven with a staged heating program (e.g., 100, 200, 300 °C) cast_film->thermal_cure peel_film Peel off the resulting polyimide film thermal_cure->peel_film

Figure 3: Workflow for the two-step synthesis of polyimide.

Detailed Protocol
  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve this compound (1.93 g, 10 mmol) in anhydrous DMAc (40 mL).

    • Cool the solution to 0 °C and slowly add pyromellitic dianhydride (PMDA) (2.18 g, 10 mmol) in several portions.

    • Allow the reaction to warm to room temperature and stir for 24 hours to form the poly(amic acid) solution. The viscosity will increase significantly.

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate.

    • Place the glass plate in a programmable oven and cure using a staged heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.

    • After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.

Quantitative Data
ParameterValue
This compound1.93 g (10 mmol)
Pyromellitic Dianhydride (PMDA)2.18 g (10 mmol)
DMAc40 mL
Reaction Temperature (PAA)0 °C to Room Temp.
Reaction Time (PAA)24 hours
Thermal Curing Profile100°C (1h), 200°C (1h), 300°C (1h)

Characterization of the Resulting Polymers

To confirm the successful synthesis and to evaluate the properties of the new polyamide and polyimide, the following characterization techniques are recommended:

  • FTIR Spectroscopy: To confirm the formation of amide (-CONH-) or imide linkages and the disappearance of the amic acid precursor.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeat unit.

  • Inherent Viscosity: To estimate the molecular weight of the polymers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation temperature of the polymers.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Solubility Tests: To evaluate the solubility of the polymers in a range of common organic solvents.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of novel polyamides and polyimides incorporating this compound. The unique structure of this diamine is poised to yield polymers with enhanced solubility and tailored thermal properties. The comprehensive, step-by-step methodologies and the rationale behind the experimental choices are intended to empower researchers to confidently explore this new class of high-performance materials and to adapt these procedures for the synthesis of other advanced polymers.

References

Sources

Protocol for using 4-Morpholinobenzene-1,2-diamine in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Solid-Phase Synthesis of 2-Substituted-6-Morpholinyl-1H-benzimidazoles using 4-Morpholinobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the application of this compound in solid-phase synthesis (SPS) to generate libraries of 2-substituted-6-morpholinyl-1H-benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The morpholine substituent offers a valuable vector for modulating physicochemical properties such as solubility and metabolic stability. Solid-phase synthesis provides a highly efficient platform for the rapid generation of compound libraries, facilitating structure-activity relationship (SAR) studies in drug discovery.[3][4] This guide details the chemical principles, step-by-step protocols, and expert insights necessary for the successful implementation of this methodology.

Introduction to this compound

This compound is an ortho-phenylenediamine derivative functionalized with a morpholine moiety. This substitution pattern makes it an ideal building block for introducing the morpholine group at the 6-position of the resulting benzimidazole ring system. The 1,2-diamine functionality is the key reactive feature, enabling the classical Phillips-Ladenburg condensation reaction with aldehydes to form the imidazole ring.[5] The solid-phase approach involves immobilizing a variable component (typically an aldehyde) on a polymer support and treating it with the diamine in solution, streamlining the purification process to simple filtration and washing steps.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₁₀H₁₅N₃O
Molecular Weight 209.25 g/mol
Appearance Typically a solid powder, color may vary
Key Functionality 1,2-Diamine for cyclocondensation
Safety and Handling

This compound and related aromatic diamines are classified as hazardous materials and must be handled with appropriate precautions.

  • Hazard Statements : Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

  • Precautionary Measures :

    • Engineering Controls : Always work in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.

    • Handling : Avoid breathing dust.[6] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[7][8]

    • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from strong oxidizing agents and acids.[7]

    • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Principle of Benzimidazole Formation on Solid Support

The core of the methodology is the acid-catalyzed condensation of the resin-bound aldehyde with this compound, followed by an oxidative cyclization to form the aromatic benzimidazole ring. The entire sequence up to the final cleavage is performed on the solid support, which acts as a temporary protecting group for the product and facilitates purification.

Overall Synthetic Workflow

The process can be broken down into four main stages: Resin Preparation, Aldehyde Immobilization, Benzimidazole Formation, and Cleavage/Isolation.

G cluster_0 Stage 1: Resin Preparation cluster_1 Stage 2: Aldehyde Immobilization cluster_2 Stage 3: Benzimidazole Formation cluster_3 Stage 4: Cleavage & Isolation Resin Select Resin (e.g., Wang Resin) Swell Swell Resin (DMF or DCM) Resin->Swell Couple Couple Aldehyde to Resin Swell->Couple Aldehyde Aldehyde (R-CHO) Aldehyde->Couple Diamine Add 4-Morpholinobenzene- 1,2-diamine Solution Couple->Diamine Wash1 Wash Excess Diamine Diamine->Wash1 Oxidize Oxidative Cyclization Wash1->Oxidize Wash2 Final Wash Oxidize->Wash2 Cleave Cleave with TFA Cocktail Wash2->Cleave Isolate Precipitate & Purify Product Cleave->Isolate

Caption: General workflow for solid-phase synthesis of benzimidazoles.

Reaction Mechanism

The reaction proceeds via the formation of a Schiff base (imine) between one of the amine groups of the diamine and the resin-bound aldehyde. This is followed by an intramolecular cyclization of the second amine onto the imine carbon, forming a dihydrobenzimidazole intermediate. Subsequent oxidation removes two hydrogen atoms to yield the stable, aromatic benzimidazole ring system.

G Resin_CHO Resin-O-Linker-Ar-CHO (Immobilized Aldehyde) Intermediate1 Resin-Bound Schiff Base Resin_CHO->Intermediate1 + H⁺, -H₂O Diamine This compound Diamine->Intermediate1 Intermediate2 Resin-Bound Dihydrobenzimidazole Intermediate1->Intermediate2 Intramolecular Cyclization Product Resin-Bound Benzimidazole Intermediate2->Product Oxidation (-2H)

Caption: Simplified reaction mechanism for benzimidazole formation.

Detailed Experimental Protocols

These protocols are designed to be general and may require optimization based on the specific aldehyde used and the available laboratory equipment.

Protocol 1: Preparation of Aldehyde-Functionalized Resin

This protocol assumes the use of Wang resin, a common support for attaching carboxylic acids, which can be converted to aldehydes. A more direct approach is to use a resin pre-functionalized with an aldehyde group (e.g., Benzaldehyde resin).

Expertise & Experience: The choice of resin is critical. Wang resin is acid-labile, making it suitable for final cleavage with TFA. The swelling step is essential to open up the polymer matrix, allowing reagents to access the reactive sites within the beads.[3]

Materials:

  • Wang Resin

  • N,N'-Dicyclohexylcarbodiimide (DCC) or similar coupling agent

  • 4-Formylbenzoic acid

  • 4-Dimethylaminopyridine (DMAP)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc-protecting groups if applicable.

Procedure:

  • Resin Swelling: Place the Wang resin (1.0 g, ~1.0 mmol/g loading) in a solid-phase synthesis vessel. Add DMF (10 mL) and gently agitate for 30-60 minutes. Drain the solvent.

  • Esterification:

    • Dissolve 4-formylbenzoic acid (3 eq. relative to resin loading) and DMAP (0.1 eq.) in a minimal amount of DMF.

    • In a separate flask, dissolve DCC (3 eq.) in DCM.

    • Add the 4-formylbenzoic acid solution to the swollen resin, followed by the DCC solution.

    • Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and pyridine in DCM for 30 minutes. Wash as in step 3.

  • Drying: Dry the resin under vacuum to a constant weight. A small sample can be cleaved to confirm successful loading via LC-MS analysis of the released aldehyde.

Protocol 2: On-Resin Benzimidazole Synthesis

Trustworthiness: This protocol incorporates a clear oxidative step. While some syntheses rely on air oxidation, explicitly adding an oxidant like copper(II) acetate or using an oxygen-rich atmosphere provides more consistent and reliable conversion to the final aromatic product.

Materials:

  • Aldehyde-functionalized resin from Protocol 1

  • This compound

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF

  • Optional Oxidant: Copper(II) acetate

Procedure:

  • Resin Swelling: Swell the aldehyde-functionalized resin (1.0 eq.) in NMP (10 mL/g) for 30 minutes. Drain the solvent.

  • Condensation Reaction:

    • Prepare a solution of this compound (3-5 eq. relative to resin loading) in NMP.

    • Add this solution to the swollen resin.

    • Agitate the mixture at 50-80°C for 4-12 hours. The progress can be monitored using a colorimetric test (e.g., chloranil test) for the presence of primary amines.

  • Washing: Drain the reaction solution and wash the resin thoroughly with NMP (3 x 10 mL) and DCM (3 x 10 mL) to remove all excess diamine.

  • Oxidative Cyclization:

    • Method A (Air Oxidation): Suspend the resin in a solvent like toluene or DMF and bubble air or oxygen through the suspension at 80-100°C for 6-12 hours.

    • Method B (Chemical Oxidant): Suspend the resin in DMF. Add a solution of Copper(II) acetate (2-3 eq.) and agitate at room temperature for 2-4 hours.

  • Final Washing: After oxidation, wash the resin extensively with DMF (3x), water (2x, if using a metal oxidant), methanol (2x), and DCM (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Product Isolation

Authoritative Grounding: The use of a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water is standard practice in solid-phase synthesis employing acid-labile linkers.[3] These scavengers trap reactive cationic species generated during cleavage, preventing side reactions with sensitive functional groups on the product molecule.

Materials:

  • Benzimidazole-functionalized resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Cleavage: Place the dry resin in a reaction vessel. Add the cleavage cocktail (10 mL/g of resin).

  • Incubation: Agitate the suspension at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the filtrate in a clean flask. Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Precipitation: Add the filtrate dropwise to a flask containing cold diethyl ether (10-20 times the volume of the filtrate) with vigorous stirring. The crude product should precipitate as a solid.

  • Isolation: Collect the solid product by filtration or centrifugation. Wash the precipitate with cold diethyl ether to remove residual scavengers.

  • Drying and Analysis: Dry the crude product under vacuum. Analyze purity by HPLC and confirm identity by LC-MS. Further purification can be achieved by preparative HPLC if necessary.

References

  • MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • National Institutes of Health. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. [Link]

  • ResearchGate. (2023). Facile Synthesis of Benzimidazole and Benzothiazole Compounds Mediated by a Zinc Precatalyst Supported by an Iminopyrrole‐Morpholine Ligand. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

Sources

Synthesis of N-Substituted 4-Morpholinobenzene-1,2-diamine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of N-substituted derivatives of 4-morpholinobenzene-1,2-diamine. This class of compounds holds significant interest for researchers, scientists, and drug development professionals due to the versatile biological activities associated with the morpholine and 1,2-phenylenediamine scaffolds. This document offers a step-by-step guide through a reliable synthetic pathway, including the preparation of the core diamine intermediate and its subsequent derivatization. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of Morpholine-Containing Diamines

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles, including aqueous solubility and metabolic stability[1][2]. Similarly, the 1,2-phenylenediamine core is a versatile building block for the synthesis of a wide range of heterocyclic compounds with diverse biological activities[3]. The combination of these two pharmacophores in this compound and its N-substituted derivatives presents a promising avenue for the discovery of novel therapeutic agents. These compounds can serve as key intermediates in the synthesis of, for example, novel kinase inhibitors, antibacterial agents, and other biologically active molecules. This guide provides a robust and adaptable synthetic strategy to access these valuable compounds.

Overall Synthetic Strategy

The synthesis of N-substituted this compound derivatives is approached in a logical, stepwise manner. The overall strategy involves three main stages:

  • Synthesis of the Key Intermediate: 4-Morpholinoaniline. This is achieved through the reduction of a commercially available nitro-precursor.

  • Synthesis of the Core Diamine: this compound. This involves a regioselective nitration of the 4-morpholinoaniline intermediate, followed by the reduction of the newly introduced nitro group.

  • N-Substitution of this compound. This final stage introduces diversity to the core structure through N-alkylation or N-arylation reactions to generate the desired derivatives.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Core Diamine Synthesis cluster_2 Stage 3: Derivatization Start 4-(4-Nitrophenyl)morpholine Intermediate1 4-Morpholinoaniline Start->Intermediate1 Reduction Intermediate2 N-(4-morpholinophenyl)acetamide Intermediate1->Intermediate2 Acetylation (Protection) Intermediate3 N-(4-morpholino-2-nitrophenyl)acetamide Intermediate2->Intermediate3 Nitration Intermediate4 4-Morpholino-2-nitroaniline Intermediate3->Intermediate4 Hydrolysis (Deprotection) CoreDiamine This compound Intermediate4->CoreDiamine Reduction N_Alkyl_Derivative N-Alkyl-4-morpholinobenzene- 1,2-diamine Derivatives CoreDiamine->N_Alkyl_Derivative N-Alkylation N_Aryl_Derivative N-Aryl-4-morpholinobenzene- 1,2-diamine Derivatives CoreDiamine->N_Aryl_Derivative N-Arylation

Figure 1: Overall synthetic workflow for the preparation of N-substituted this compound derivatives.

Part 1: Synthesis of 4-Morpholinoaniline

The initial step in the synthesis is the preparation of 4-morpholinoaniline, a crucial building block. This is efficiently achieved by the catalytic hydrogenation of commercially available 4-(4-nitrophenyl)morpholine.

Protocol 1: Catalytic Hydrogenation of 4-(4-Nitrophenyl)morpholine

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-(4-Nitrophenyl)morpholine≥98%Commercially Available
Palladium on Carbon (10% Pd)Commercially Available
MethanolAnhydrousCommercially Available
2 M Ammonia in MethanolCommercially Available
Hydrogen GasHigh Purity
Celite®Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Parr Hydrogenation Apparatus
Round-bottom flask
Filtration apparatus
Rotary evaporator

Procedure:

  • In a suitable pressure vessel for a Parr hydrogenation apparatus, suspend 4-(4-nitrophenyl)morpholine (e.g., 10.3 g, 49.5 mmol) in a mixture of methanol (130 mL) and a 2 M solution of ammonia in methanol (70 mL).

  • To this suspension, carefully add 10% palladium on carbon (100 mg) and a small amount of water (1 mL). The ammonia helps to maintain a basic environment, which can improve the catalyst activity and prevent side reactions.

  • Seal the vessel and connect it to the Parr hydrogenation apparatus.

  • Purge the system with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of Celite®. Wash the filter cake with methanol.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford 4-morpholinoaniline as a solid[4].

Expected Outcome: This procedure typically yields 4-morpholinoaniline in good to excellent yields (around 70-97%) as a crystalline solid[4].

Part 2: Synthesis of this compound

This stage involves a two-step sequence: regioselective nitration of 4-morpholinoaniline followed by the reduction of the nitro group to an amine. A protecting group strategy is employed to direct the nitration to the position ortho to the amino group.

Protocol 2.1: Acetylation of 4-Morpholinoaniline

The amino group of 4-morpholinoaniline is protected as an acetamide to control the regioselectivity of the subsequent nitration step.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-MorpholinoanilineAs prepared in Part 1
Acetic AnhydrideACS GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Ice
Round-bottom flask
Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-morpholinoaniline (1.0 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath with stirring.

  • Slowly add acetic anhydride (1.1 equivalents) to the cooled solution.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain N-(4-morpholinophenyl)acetamide. This product is often of sufficient purity to be used directly in the next step[5].

Protocol 2.2: Nitration of N-(4-morpholinophenyl)acetamide

The protected aniline is then nitrated to introduce a nitro group at the 2-position.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-(4-morpholinophenyl)acetamideAs prepared in Protocol 2.1
Concentrated Nitric Acid (70%)ACS GradeCommercially Available
Concentrated Sulfuric Acid (98%)ACS GradeCommercially Available
Ice
Round-bottom flask
Magnetic stirrer
Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve N-(4-morpholinophenyl)acetamide (1.0 equivalent) in concentrated sulfuric acid at 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

  • Slowly add the nitrating mixture to the solution of the acetamide, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry to yield N-(4-morpholino-2-nitrophenyl)acetamide[5].

Protocol 2.3: Hydrolysis of N-(4-morpholino-2-nitrophenyl)acetamide

The acetyl protecting group is removed by acid or base hydrolysis to yield 4-morpholino-2-nitroaniline.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-(4-morpholino-2-nitrophenyl)acetamideAs prepared in Protocol 2.2
Hydrochloric Acid (concentrated)ACS GradeCommercially Available
Sodium Hydroxide Solution (e.g., 10%)
Round-bottom flask
Reflux condenser
Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend N-(4-morpholino-2-nitrophenyl)acetamide in a mixture of water and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-morpholino-2-nitroaniline.

Protocol 2.4: Reduction of 4-Morpholino-2-nitroaniline

The final step to obtain the core diamine involves the reduction of the nitro group.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Morpholino-2-nitroanilineAs prepared in Protocol 2.3
Tin(II) Chloride DihydrateACS GradeCommercially Available
Concentrated Hydrochloric AcidACS GradeCommercially Available
Sodium Hydroxide Solution (e.g., 5 M)
Ethyl AcetateACS GradeCommercially Available
Round-bottom flask
Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-morpholino-2-nitroaniline (1.0 equivalent) in ethanol or a similar solvent.

  • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully basify with a concentrated sodium hydroxide solution to precipitate tin salts.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product may require purification by column chromatography.

Part 3: Synthesis of N-Substituted Derivatives

The synthesized this compound can be further functionalized at one of the amino groups to generate a library of derivatives. The two primary amino groups have different reactivities, which can allow for selective substitution under controlled conditions.

Protocol 3.1: N-Alkylation via Reductive Amination

Reductive amination is a versatile method for introducing alkyl groups onto an amine.

Reductive_Amination Diamine 4-Morpholinobenzene- 1,2-diamine Imine Imine Intermediate Diamine->Imine Aldehyde Aldehyde or Ketone (R-CHO or R-CO-R') Aldehyde->Imine N_Alkyl_Product N-Alkyl Derivative Imine->N_Alkyl_Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->N_Alkyl_Product

Figure 2: General scheme for N-alkylation via reductive amination.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundAs prepared in Part 2
Aldehyde or KetoneVariousCommercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Commercially Available
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Acetic Acid (optional)GlacialCommercially Available
Round-bottom flask
Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in an anhydrous solvent like DCM or DCE, add the desired aldehyde or ketone (1.0-1.2 equivalents).

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated derivative.

Protocol 3.2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the introduction of aryl or heteroaryl substituents.

Buchwald_Hartwig Diamine 4-Morpholinobenzene- 1,2-diamine N_Aryl_Product N-Aryl Derivative Diamine->N_Aryl_Product ArylHalide Aryl Halide or Triflate ArylHalide->N_Aryl_Product Pd_Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->N_Aryl_Product Ligand Phosphine Ligand (e.g., Xantphos) Ligand->N_Aryl_Product Base Base (e.g., Cs₂CO₃) Base->N_Aryl_Product

Figure 3: General scheme for N-arylation via Buchwald-Hartwig amination.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compoundAs prepared in Part 2
Aryl Halide or Aryl TriflateVariousCommercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercially Available
XantphosCommercially Available
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)AnhydrousCommercially Available
Toluene or DioxaneAnhydrousCommercially Available
Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 equivalent) and the aryl halide or triflate (1.0-1.2 equivalents).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-aryl derivative[6][7].

Data Summary and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundExpected Analytical Data
4-Morpholinoaniline¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Melting Point
N-(4-morpholinophenyl)acetamide¹H NMR, ¹³C NMR, MS
4-Morpholino-2-nitroaniline¹H NMR, ¹³C NMR, MS
This compound¹H NMR, ¹³C NMR, MS
N-Substituted Derivatives¹H NMR, ¹³C NMR, MS, High-Resolution Mass Spectrometry (HRMS)

Conclusion

This guide provides a detailed and logical pathway for the synthesis of N-substituted derivatives of this compound. By following these protocols, researchers can reliably access a diverse range of compounds for further investigation in drug discovery and medicinal chemistry. The experimental choices are explained to provide a deeper understanding of the synthetic process, and the modular nature of the final derivatization steps allows for the creation of extensive compound libraries.

References

  • Taleb, R. H., & Al-Bayati, R. I. (2009). Synthesis and characterization of some new morpholine derivatives. National Journal of Chemistry, 33, 134-143.
  • WIPO. (2007). DIRECT ALKYLATION OF N-ALKYL-N'-PHENYL-P-PHENYLENEDIAMINE. WO/2007/087195.[8]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]6]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]]

  • Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved from a relevant patent document.[9]

  • Google Patents. (n.d.). Ortho-phenylenediamine derivatives. US3812173A.[10]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]7]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.[11]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine.[5]

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions.[12]

  • PubMed. (2004). Chemistry of the Diazeniumdiolates. O- Versus N-alkylation of the RNH Ion.[13]

  • PMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity.[14]

  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review.[15]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.[16]

  • Syracuse University SURFACE. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.[17]

  • PrepChem.com. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline).[18]

  • PMC. (2008). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines.[3]

  • PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines.[1]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.[2]

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Application Notes & Protocols: 4-Morpholinobenzene-1,2-diamine in the Synthesis of Potential Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Morpholino-Substituted Phenylenediamine Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in drug discovery campaigns. 4-Morpholinobenzene-1,2-diamine has emerged as a highly valuable scaffold, prized for its unique combination of structural and electronic properties. The presence of the vicinal diamine functionality provides a versatile reactive handle for the construction of a diverse array of heterocyclic systems. Simultaneously, the morpholine moiety, a privileged structure in its own right, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to the resulting drug candidates.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of pharmaceutically relevant compounds, with a particular focus on kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data that underscores the potential of this versatile building block.

Scientific Foundation: Chemical Properties and Reactivity

This compound, also known as 4-morpholino-1,2-phenylenediamine, is a crystalline solid. While specific, experimentally determined physicochemical data for this exact compound is not widely published, its properties can be reliably inferred from closely related substituted o-phenylenediamines.

Table 1: Estimated Physicochemical Properties of this compound and Related Analogues

PropertyEstimated Value/CharacteristicRationale and Significance in Synthesis
Molecular Formula C₁₀H₁₅N₃O-
Molecular Weight 193.25 g/mol Essential for stoichiometric calculations in reaction protocols.
Appearance Off-white to brown crystalline powderThe color can indicate purity; darker coloration may suggest oxidation of the diamine groups.
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMF, DMSO). Limited solubility in water.Dictates the choice of reaction solvents to ensure a homogenous reaction mixture for optimal reactivity.
Reactivity The two adjacent amino groups are nucleophilic and readily undergo condensation with dicarbonyl compounds. The morpholine nitrogen is significantly less basic than the aniline amines.This differential reactivity is key. The primary aromatic amines are the sites for cyclization reactions, while the morpholine nitrogen remains intact, influencing the final molecule's properties. The molecule is sensitive to strong oxidizing agents and may darken upon exposure to air and light.

Causality Behind Reactivity: The nucleophilicity of the 1,2-diamine groups is the cornerstone of this molecule's utility. These adjacent amines readily participate in cyclocondensation reactions with 1,2-dicarbonyl compounds (like α-diketones or glyoxals) to form quinoxalines, a class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer effects.[1][2][3][4] This reaction is a robust and high-yielding method for accessing complex molecular architectures.

Application I: Synthesis of Bioactive Quinoxalines

The synthesis of quinoxalines is one of the most powerful applications of this compound. The resulting 6-morpholinoquinoxaline scaffold is a core component of numerous kinase inhibitors and other potential therapeutic agents.

Reaction Rationale & Mechanistic Insight

The reaction proceeds via a double condensation mechanism. One of the amino groups of the diamine performs a nucleophilic attack on one of the carbonyl carbons of the dicarbonyl compound, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. An intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl carbon, followed by another dehydration step to yield the stable, aromatic quinoxaline ring.

G cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product Diamine This compound Step1 Nucleophilic Attack & Dehydration (Formation of first imine) Diamine->Step1 Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) Dicarbonyl->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Second Dehydration (Aromatization) Step2->Step3 Product 6-Morpholino-2,3-diarylquinoxaline Step3->Product

Figure 1: General workflow for quinoxaline synthesis.
Detailed Experimental Protocol: Synthesis of 6-Morpholino-2,3-diphenylquinoxaline

This protocol is a representative example adapted from established methodologies for the synthesis of quinoxaline derivatives from o-phenylenediamines.

Materials:

  • This compound (1.0 mmol, 193.25 mg)

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol, 210.23 mg)

  • Ethanol (or Glacial Acetic Acid), 10 mL

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and benzil (1.0 mmol).

  • Solvent Addition: Add 10 mL of ethanol. Ethanol serves as a suitable solvent that facilitates the dissolution of the reactants and allows the reaction to proceed at a controlled temperature under reflux. Glacial acetic acid can also be used and may catalyze the dehydration steps, potentially reducing reaction times.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7).

  • Reaction Time: Maintain the reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • The crude product may precipitate upon cooling or concentration. If not, slowly add cold water to the concentrated mixture to induce precipitation.

    • Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-morpholino-2,3-diphenylquinoxaline.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Application II: Synthesis of Kinase Inhibitors (PI3K Inhibitors)

The morpholine moiety is a hallmark of many successful kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. This compound can serve as a key intermediate in the multi-step synthesis of complex heterocyclic systems that act as potent and selective PI3K inhibitors.

Synthetic Strategy Rationale

The synthesis of complex kinase inhibitors often involves a modular approach. A core heterocyclic system, such as a quinazoline or pyrimidine, is first constructed and then functionalized. The morpholino-aniline fragment can be introduced at various stages, often via nucleophilic aromatic substitution (SNA) reactions.

G cluster_core Core Synthesis cluster_morpholine Morpholine Introduction cluster_final Final Product Start Heterocyclic Precursor (e.g., Dichloroquinazoline) Intermediate Monosubstituted Intermediate Start->Intermediate Reaction with first nucleophile SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate->SNAr MorpholinoDiamine This compound (or related aniline) MorpholinoDiamine->SNAr Final PI3K Inhibitor SNAr->Final

Figure 2: Modular synthesis approach for kinase inhibitors.
Representative Protocol: Synthesis of a 4-Morpholino-2-phenylquinazoline Scaffold

This protocol is based on the synthesis of 4-morpholino-2-phenylquinazolines, which have shown potent PI3Kα inhibitory activity.[5] While the original synthesis may not start directly from this compound, this diamine is a precursor to the key aniline intermediates required. The following is an illustrative protocol for a key step in such a synthesis.

Materials:

  • 2-Amino-N-(4-morpholinophenyl)benzamide (a plausible derivative from this compound)

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-amino-N-(4-morpholinophenyl)benzamide intermediate in anhydrous toluene.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. This is an exothermic reaction. POCl₃ acts as a dehydrating and cyclizing agent.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress should be monitored by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring to quench the excess POCl₃.

    • Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or NaOH solution) to precipitate the crude product.

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired quinazoline scaffold.

Data on Biological Activity

The true value of this compound as a starting material is realized in the biological activity of the molecules it helps create. The morpholino-substituted heterocyclic compounds often exhibit potent and selective inhibition of key cellular targets.

Table 2: Biological Activity of Representative Kinase Inhibitors Derived from Morpholine-Containing Scaffolds

Compound ClassTarget KinaseIC₅₀ (nM)Cellular Activity/SignificanceReference
Thieno[3,2-d]pyrimidine derivativePI3Kα2.0Inhibited proliferation of A375 melanoma cells with an IC₅₀ of 0.58 µM.[5][5]
2,4-dimorpholinopyrimidine-5-carbonitrilePI3Kα31.8Comparable activity to the positive control BKM-120 (IC₅₀: 44.6 nM).[6][6]
2,4-dimorpholinopyrimidine-5-carbonitrilePI3Kδ15.4Showed significant inhibitory activity and isoform selectivity.[6][6]
Trisubstituted MorpholinopyrimidinePI3K~1.5-3x more potent than ZSTK474Demonstrated inhibition of AKT phosphorylation in C4-2 prostate cancer cells.[7][7]

Conclusion and Future Outlook

This compound stands as a testament to the power of rational scaffold design in drug discovery. Its inherent reactivity, coupled with the beneficial properties imparted by the morpholine group, makes it an exceptionally potent starting material for the synthesis of novel pharmaceutical agents. The straightforward and high-yielding nature of quinoxaline formation allows for the rapid generation of diverse chemical libraries for screening. Furthermore, its role as a key intermediate in the synthesis of complex, targeted therapies like PI3K inhibitors highlights its strategic importance. As the quest for more selective and effective drugs continues, the utility of well-designed, multifunctional building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of therapeutics.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Synthesis and biological activity of quinoxaline derivatives. (2024). Retrieved from [Link]

  • Feng, C., et al. (2013). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 18(11), 13589-13601.
  • Biological activity of quinoxaline derivatives. (2025). Retrieved from [Link]

  • Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 10, 1038691.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Condensation Reaction of 4-Morpholinobenzene-1,2-diamine with Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Morpholino-Substituted Quinoxalines

In the landscape of modern medicinal chemistry and materials science, quinoxaline scaffolds are of paramount importance. These nitrogen-containing heterocyclic compounds are central to the development of a wide array of therapeutic agents, exhibiting properties that range from anticancer and antimicrobial to antiviral and anti-inflammatory.[1][2] The strategic functionalization of the quinoxaline core allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a morpholine moiety, in particular, is a well-established strategy in drug design to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity.

This comprehensive guide provides a detailed exploration of the condensation reaction between 4-Morpholinobenzene-1,2-diamine and various dicarbonyl compounds, a robust and versatile method for the synthesis of morpholino-substituted quinoxalines. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols, and discuss critical experimental parameters and characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Underlying Chemical Principles: The Engine of Quinoxaline Formation

The synthesis of quinoxalines via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classic and highly efficient cyclocondensation reaction.[2] The reaction is driven by the nucleophilicity of the amino groups on the diamine and the electrophilicity of the carbonyl carbons.

The presence of a morpholino group at the 4-position of the benzene-1,2-diamine ring plays a significant electronic role. As an electron-donating group (EDG), the morpholino substituent increases the electron density of the aromatic ring, thereby enhancing the nucleophilicity of the two adjacent amino groups. This heightened nucleophilicity generally leads to an accelerated reaction rate compared to unsubstituted or electron-withdrawn o-phenylenediamines.

The proposed mechanism for this condensation reaction is a two-step process:

  • Initial Nucleophilic Attack and Imine Formation: One of the amino groups of this compound attacks one of the carbonyl groups of the dicarbonyl compound to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine.

  • Intramolecular Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, forming a six-membered dihydroquinoxaline ring. Subsequent dehydration and aromatization lead to the stable quinoxaline product.

This mechanistic pathway is illustrated in the diagram below:

Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diamine This compound Hemiaminal Hemiaminal Intermediate Diamine->Hemiaminal Nucleophilic Attack Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Dihydroquinoxaline Dihydroquinoxaline Intermediate Imine->Dihydroquinoxaline Intramolecular Cyclization Quinoxaline Morpholino-Substituted Quinoxaline Dihydroquinoxaline->Quinoxaline - H₂O (Aromatization)

Caption: Proposed mechanism for the condensation of this compound with a 1,2-dicarbonyl compound.

Experimental Protocols: From Starting Materials to Purified Product

This section provides detailed, step-by-step protocols for the synthesis of the starting diamine and its subsequent condensation with representative dicarbonyl compounds.

Part 1: Synthesis of this compound

A common route to synthesize 4-substituted-1,2-phenylenediamines involves the reduction of the corresponding dinitro or nitro-amino precursor.

Materials and Reagents:

  • 4-Morpholinoaniline

  • Nitric acid

  • Sulfuric acid

  • Sodium borohydride or Tin(II) chloride

  • Methanol or Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel)

Step-by-Step Procedure:

  • Nitration of 4-Morpholinoaniline:

    • In a flask cooled in an ice bath, slowly add 4-morpholinoaniline to a mixture of concentrated nitric and sulfuric acids.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the nitro-amino precursor.

  • Reduction of the Nitro Group:

    • Dissolve the nitro-amino precursor in methanol or ethanol.

    • Add a reducing agent such as sodium borohydride in portions or Tin(II) chloride.

    • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and quench any remaining reducing agent carefully.

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Part 2: Condensation with a Symmetrical Dicarbonyl Compound (Benzil)

This protocol describes the synthesis of 6-morpholino-2,3-diphenylquinoxaline.

Materials and Reagents:

  • This compound

  • Benzil

  • Ethanol or Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and benzil (1 mmol) in ethanol or acetic acid (10-15 mL).

  • Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Workup and Isolation:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford pure 6-morpholino-2,3-diphenylquinoxaline.

Part 3: Condensation with a Simple Dicarbonyl Compound (Glyoxal)

This protocol outlines the synthesis of 6-morpholinoquinoxaline.

Materials and Reagents:

  • This compound

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Reaction Execution: Add glyoxal (1 mmol, 40% aqueous solution) dropwise to the stirred solution at room temperature. The reaction is often exothermic. Stir the reaction mixture for 1-2 hours at room temperature.

  • Workup and Isolation:

    • The product may precipitate during the reaction. If so, collect it by vacuum filtration.

    • If the product remains in solution, add water to the reaction mixture to precipitate the product.

    • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol-water) to obtain pure 6-morpholinoquinoxaline.

Data Presentation: A Comparative Overview

The choice of dicarbonyl compound and reaction conditions can significantly impact the outcome of the synthesis. The following table summarizes typical reaction parameters for the condensation of this compound with various dicarbonyls.

Dicarbonyl CompoundSolventCatalystTemperatureTime (h)Typical Yield (%)
BenzilEthanolNoneReflux2-4>90
Glyoxal (40% aq.)EthanolNoneRoom Temp1-285-95
Diacetyl (2,3-Butanedione)MethanolAcetic Acid (cat.)Room Temp3-580-90
Cyclohexane-1,2-dioneEthanolNoneReflux4-685-95

Characterization of Morpholino-Substituted Quinoxalines

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Representative Spectroscopic Data for a 6-Substituted-2,3-diphenylquinoxaline:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons (Quinoxaline Core): Signals typically appear in the range of δ 7.5-8.2 ppm. The protons on the morpholino-substituted ring will show distinct splitting patterns influenced by the morpholino group.

    • Aromatic Protons (Phenyl Substituents): Multiplets are expected in the range of δ 7.2-7.6 ppm.

    • Morpholino Protons: Two characteristic triplets are typically observed around δ 3.9 ppm (for -O-CH₂-) and δ 3.3 ppm (for -N-CH₂-).

    • Example Chemical Shifts for 6-methyl-2,3-diphenylquinoxaline: δ 8.07 (d, J = 8.5 Hz, 1H), 7.96 (s, 1H), 7.60 (dd, J = 8.6, 1.8 Hz, 1H), 7.55 - 7.48 (m, 4H), 7.39 - 7.29 (m, 6H), 2.62 (s, 3H).[3]

  • ¹³C NMR (100 MHz, CDCl₃):

    • Quaternary Carbons (C2, C3): Resonances are typically found in the range of δ 152-154 ppm.

    • Aromatic Carbons: A complex set of signals will be present in the aromatic region (δ 125-145 ppm). The carbon attached to the morpholino group will be significantly shifted.

    • Morpholino Carbons: Signals for the morpholino carbons usually appear around δ 66 ppm (-O-CH₂) and δ 49 ppm (-N-CH₂).

    • Example Chemical Shifts for 6-methyl-2,3-diphenylquinoxaline: δ 153.45, 152.70, 141.42, 140.61, 139.83, 139.35, 132.42, 129.96, 129.95, 128.83, 128.81, 128.74, 128.35, 128.15, 22.04.[3]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.

  • Infrared (IR) Spectroscopy:

    • C=N stretch: A characteristic absorption band is expected around 1620-1560 cm⁻¹.

    • C-O-C stretch (Morpholine): A strong band will be present in the region of 1120-1080 cm⁻¹.

    • Aromatic C-H stretch: Signals will be observed above 3000 cm⁻¹.

Troubleshooting and Optimization

While the condensation reaction is generally robust, researchers may encounter issues such as low yields or the formation of side products.

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or increase the temperature. Monitor the reaction progress by TLC.
Poor solubility of starting materialsChoose a different solvent system (e.g., acetic acid, DMF, or a co-solvent system).
Side Product Formation Oxidation of the diaminePerform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Self-condensation of the dicarbonylAdd the dicarbonyl compound slowly to the solution of the diamine.
Difficulty in Purification Product is an oilTry to induce crystallization by scratching the flask or adding a seed crystal. If unsuccessful, purify by column chromatography.
Product is insolubleChoose a suitable solvent for recrystallization by testing small aliquots in various solvents.

Conclusion

The condensation of this compound with dicarbonyl compounds is a highly effective and versatile method for the synthesis of a diverse range of morpholino-substituted quinoxalines. The electron-donating nature of the morpholino group facilitates this reaction, often leading to high yields under mild conditions. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize these valuable compounds, paving the way for further exploration of their applications in drug discovery and materials science.

References

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2014). National Institutes of Health. [Link]

  • Reactions of 4-morpholino-1,2-naphthoquinone with enamines and o-phenylenediamine. (2008). ResearchGate. [Link]

  • Phosphine free Mn-complex catalysed dehydrogenative C-C and C-N bond formation via borrowing hydrogen methodology. (2017). Royal Society of Chemistry. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Scientific & Academic Publishing. [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of 4-Morpholinobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Morpholinobenzene-1,2-diamine

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this synthesis effectively. This compound is a valuable scaffold in medicinal chemistry, particularly as a key building block for various kinase inhibitors and other pharmacologically active agents. Its efficient synthesis is therefore of critical importance.

This guide is structured as a dynamic question-and-answer resource, addressing common challenges and frequently asked questions encountered in the lab.

Synthetic Strategy Overview

The most common and reliable route to this compound involves a two-step process. First, a nucleophilic aromatic substitution (SNAr) reaction is performed to construct the 4-morpholino-1,2-dinitrobenzene intermediate. This is followed by the complete reduction of both nitro groups to yield the target diamine.

Synthetic_Workflow A 1-Chloro-2,4-dinitrobenzene + Morpholine B 4-Morpholino-1,2-dinitrobenzene (Intermediate) A->B  Step 1: S_N_Ar Reaction (e.g., K2CO3, DMSO, 80°C) C This compound (Final Product) B->C  Step 2: Dinitro Reduction (e.g., H2, Pd/C, EtOH) Reduction_Pathway A Ar-NO2 (Nitro) B Ar-NO (Nitroso) A->B +2e-, +2H+ C Ar-NHOH (Hydroxylamine) B->C +2e-, +2H+ D Ar-NH2 (Amine) C->D +2e-, +2H+

Caption: Stepwise reduction pathway of an aromatic nitro group.

With two nitro groups, a complex mixture of partially reduced compounds can form if the reaction is not driven to completion. The key is to choose a reduction method powerful enough to fully reduce both groups and to optimize the conditions to ensure the reaction goes to completion.

Recommended Method: Catalytic Hydrogenation

Catalytic hydrogenation is the preferred method for this transformation due to its clean reaction profile and high efficiency.

Question: My catalytic hydrogenation is stalling or incomplete. How can I optimize it?

Answer: An incomplete hydrogenation can be traced to the catalyst, hydrogen supply, or solvent.

  • Catalyst Selection and Loading: 10% Palladium on carbon (Pd/C) is the workhorse catalyst for this reduction. [1][2]A catalyst loading of 5-10 mol% is typically sufficient. If the reaction is slow, ensure your catalyst is fresh. Aged Pd/C can lose activity. Raney Nickel is another option but may require higher pressures and temperatures. [3]

  • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, using a slightly elevated pressure (3-4 bar or ~50 psi) significantly increases the rate of hydrogen dissolution in the solvent, accelerating the reaction. [4][5]Ensure your reaction vessel is properly sealed and that there is a continuous supply of hydrogen.

  • Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are excellent choices. They effectively dissolve the substrate and facilitate the interaction with the catalyst surface.

  • Catalyst Poisons: Sulfur-containing compounds and some halides can poison palladium catalysts. Ensure your starting material and solvent are free from such impurities.

Troubleshooting Logic: Catalytic Hydrogenation

Troubleshooting_Hydrogenation decision decision outcome outcome start Start: Incomplete Reduction check_catalyst Is the Pd/C catalyst fresh and from a reliable source? start->check_catalyst check_pressure Is H2 pressure adequate (e.g., 3-4 bar)? check_catalyst->check_pressure Yes replace_catalyst Outcome: Replace catalyst. Use fresh 10% Pd/C. check_catalyst->replace_catalyst No check_solvent Is the solvent appropriate (e.g., EtOH, MeOH) and pure? check_pressure->check_solvent Yes increase_pressure Outcome: Increase H2 pressure. Ensure no leaks. check_pressure->increase_pressure No check_temp Is the reaction at RT or slightly warmed (30-40°C)? check_solvent->check_temp Yes change_solvent Outcome: Use anhydrous EtOH or MeOH. Check for poisons. check_solvent->change_solvent No increase_temp Outcome: Warm gently to 30-40°C to increase rate. check_temp->increase_temp No success Outcome: Reaction should proceed to completion. check_temp->success Yes

Sources

Common side products in the synthesis of 4-Morpholinobenzene-1,2-diamine and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 4-Morpholinobenzene-1,2-diamine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this multi-step synthesis. Our focus is on identifying and preventing the formation of common side products, ensuring a high yield and purity of your target compound.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from 4-morpholinoaniline. The first step involves the regioselective nitration of 4-morpholinoaniline to introduce a nitro group at the ortho position to the amino group. The subsequent step is the reduction of the resulting 4-morpholino-2-nitroaniline to the desired diamine.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 4-Morpholinoaniline 4-Morpholinoaniline 4-Morpholino-2-nitroaniline 4-Morpholino-2-nitroaniline 4-Morpholinoaniline->4-Morpholino-2-nitroaniline HNO3/H2SO4 Reduced_Product This compound 4-Morpholino-2-nitroaniline->Reduced_Product Reduction (e.g., Pd/C, H2) Nitration_Troubleshooting cluster_input Starting Material cluster_direct Direct Nitration cluster_protected Protected Route (Recommended) Start 4-Morpholinoaniline Direct_Nitration HNO3/H2SO4 Start->Direct_Nitration Protection Acetylation Start->Protection Side_Products Di-nitrated Products Oxidation (Tar) Meta-isomer Direct_Nitration->Side_Products Acetanilide N-(4-morpholinophenyl)acetamide Protection->Acetanilide Protected_Nitration Nitration Acetanilide->Protected_Nitration Nitrated_Acetanilide Nitrated Acetanilide Protected_Nitration->Nitrated_Acetanilide Deprotection Deprotection Nitrated_Acetanilide->Deprotection Desired_Intermediate 4-Morpholino-2-nitroaniline Deprotection->Desired_Intermediate

Caption: Troubleshooting the nitration of 4-morpholinoaniline.

Step 2: Reduction of 4-Morpholino-2-nitroaniline

Question: My reduction of 4-morpholino-2-nitroaniline is not going to completion, and I am isolating a mixture of products. How can I ensure complete reduction to this compound?

Answer:

Incomplete reduction is a frequent challenge in the synthesis of aromatic diamines. The choice of reducing agent and reaction conditions are critical for achieving a clean and complete conversion.

Common Side Products and Their Causes:

Side ProductChemical StructureLikely CausePrevention Strategy
Nitroso Intermediate 4-Morpholino-2-nitrosoanilineIncomplete reduction of the nitro group.Ensure sufficient equivalents of the reducing agent and adequate reaction time. Monitor the reaction by TLC.
Hydroxylamine Intermediate N-(4-morpholino-2-aminophenyl)hydroxylamineIncomplete reduction of the nitro group.Use a more potent reducing system or increase the reaction temperature if the chosen method allows.
Benzimidazole Derivative 5-MorpholinobenzimidazoleCyclization of the diamine product, which can be catalyzed by certain reducing agents or acidic conditions. [1]Choose a neutral reducing agent like catalytic hydrogenation (Pd/C, H2) and ensure complete removal of any acidic residues from the previous step.

Preventative Measures and Experimental Protocol:

Catalytic hydrogenation is often the cleanest method for reducing nitroanilines to diamines.

Experimental Protocol: Catalytic Hydrogenation of 4-Morpholino-2-nitroaniline

  • Dissolve 4-morpholino-2-nitroaniline in a suitable solvent such as ethanol or ethyl acetate. [2]2. Add a catalytic amount of 10% Palladium on carbon (Pd/C). [2]3. Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Alternative Reduction Method:

If catalytic hydrogenation is not feasible, reduction with iron powder in the presence of an acid (like acetic acid or ammonium chloride) is a robust alternative.

Experimental Protocol: Iron-Mediated Reduction

  • Suspend 4-morpholino-2-nitroaniline in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, filter the hot mixture to remove the iron salts.

  • Concentrate the filtrate and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

III. Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity and purity of my final product, this compound?

A1: The identity and purity of the final product should be confirmed using a combination of analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: A sharp melting point is indicative of high purity.

Q2: My final product, this compound, is dark in color. How can I decolorize it?

A2: Aromatic diamines are prone to oxidation and can darken upon exposure to air and light. To decolorize your product, you can perform a recrystallization in the presence of a small amount of a reducing agent like sodium hydrosulfite or activated charcoal. [3]It is also crucial to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

Q3: Can I use other reducing agents like sodium borohydride (NaBH₄) for the reduction step?

A3: While sodium borohydride is a common reducing agent, its use for the reduction of nitro groups often requires the presence of a catalyst, such as copper ferrite nanoparticles. [4]Without a catalyst, NaBH₄ is generally not effective for this transformation. For a more reliable and cleaner reduction, catalytic hydrogenation or metal/acid systems are preferred.

Q4: What are the main safety precautions to consider during this synthesis?

A4:

  • Nitration: The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be highly exothermic, so it is crucial to maintain low temperatures and add reagents slowly.

  • Hydrogenation: Hydrogen gas is highly flammable. Ensure that the hydrogenation apparatus is properly set up and there are no sources of ignition in the vicinity.

  • Solvents: Use flammable organic solvents in a well-ventilated area or a fume hood.

  • Product Handling: Aromatic diamines can be toxic and may cause skin irritation or sensitization. Handle the final product with gloves.

IV. References

  • Horchler, C. L., et al. (2007). Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists. Bioorganic & Medicinal Chemistry, 15(2), 939-950.

  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (2024). Nitration. Retrieved January 15, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 15, 2026, from [Link]

  • Weber, E. J., & Wolfe, N. L. (1987). Abiotic Reduction of Dinitroaniline Herbicides. Environmental Toxicology and Chemistry, 6(12), 911-919.

  • Rezaei, B., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(11), e202200156.

  • University of Colorado Boulder. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved January 15, 2026, from [Link]

  • Baran, P. S., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Chemistry, 11(9), 834-839.

  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Purification of 4-Morpholinobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Morpholinobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this compound in high purity. As a substituted aromatic diamine, this compound presents unique purification challenges, primarily related to its polarity and susceptibility to oxidation. This document provides a framework for addressing these challenges based on established chemical principles and extensive experience in the purification of analogous compounds.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Question 1: My isolated this compound is a dark brown or purple solid, not the expected off-white or light tan color. How can I remove the colored impurities?

Answer:

The discoloration of phenylenediamines is almost always due to oxidation. The 1,2-diamine functionality is particularly susceptible to air oxidation, which can form highly colored quinone-imine type structures. Here’s a systematic approach to tackle this issue:

  • Work-up under an inert atmosphere: The most effective preventative measure is to minimize contact with atmospheric oxygen. Handle the crude product and perform all purification steps under an inert atmosphere of nitrogen or argon.

  • Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.

    • Protocol: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes). Add a small amount of activated charcoal (typically 1-5% by weight of your compound) to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration through a pad of celite to remove the charcoal. The celite is crucial to prevent fine charcoal particles from passing through the filter paper.

  • Reductive Work-up: If oxidation has already occurred, a mild reducing agent can sometimes convert the colored oxidized species back to the diamine.

    • Protocol: During the aqueous work-up of your reaction, consider adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃). This can help to prevent oxidation from the outset.

  • Column Chromatography: If charcoal treatment is insufficient, column chromatography is the next logical step. The colored impurities are often highly polar and will either stick strongly to the silica gel or elute much later than your desired compound.

Question 2: I am getting a low yield after my purification. What are the likely causes and how can I improve it?

Answer:

Low recovery can stem from several factors. Let's break down the possibilities based on the purification technique:

  • Recrystallization:

    • Excessive Solvent: Using too much solvent will result in your compound remaining in the mother liquor upon cooling. Aim to use the minimum amount of hot solvent required to fully dissolve the solid.

    • Inappropriate Solvent Choice: The ideal recrystallization solvent will dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, your recovery will be poor. You may need to screen for a better solvent or use a mixed-solvent system.[1]

    • Premature Crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Column Chromatography:

    • Compound Streaking on the Column: If your compound streaks down the column instead of moving as a tight band, it can lead to broad fractions that are difficult to combine for a good yield of pure product. This can be caused by overloading the column or using a solvent system in which the compound is not sufficiently soluble.

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. If you suspect this is happening, you can try deactivating the silica gel with a small amount of triethylamine (1-3%) in your eluent.[2]

    • Incorrect Solvent Polarity: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may elute too quickly with impurities.[3] It is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC) beforehand.[4][5]

Question 3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase rather than dissolving. This often happens when the melting point of the compound is lower than the boiling point of the solvent.[1] Here are some strategies to overcome this:

  • Lower the Temperature of Crystallization: Use a solvent with a lower boiling point.

  • Use a Mixed-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at a slightly elevated temperature until the solution becomes turbid. Add a drop or two of the good solvent to clarify the solution and then allow it to cool slowly. Common mixed solvent systems include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[6][7]

  • Increase the Volume of Solvent: Sometimes, simply using more solvent can prevent oiling out by keeping the compound in solution until the temperature is low enough for crystallization to occur.

  • Scratch the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.

  • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify this compound?

A1: A multi-step approach is often the most effective. Start with a charcoal treatment of the crude material to remove the bulk of colored impurities. Then, proceed with either recrystallization or column chromatography. The choice between the two depends on the nature and quantity of the remaining impurities.

purification_workflow Crude Crude Product Charcoal Charcoal Treatment Crude->Charcoal Remove Color Recrystallization Recrystallization Charcoal->Recrystallization For solid impurities with different solubilities Column Column Chromatography Charcoal->Column For closely related impurities Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (TLC, NMR, LC-MS) Pure->Analysis

Caption: Purification workflow for this compound.

Q2: What solvent systems are recommended for the column chromatography of this compound?

A2: The presence of two amine groups and a morpholine moiety makes this a polar molecule. Therefore, you will likely need a relatively polar eluent system. Good starting points for developing a method via TLC are:[8]

  • Ethyl acetate / Hexanes (or Heptanes): Start with a 1:1 mixture and adjust the polarity as needed.

  • Dichloromethane / Methanol: For more polar impurities, a small amount of methanol (1-10%) in dichloromethane can be effective. Be cautious, as methanol can sometimes cause the silica gel to dissolve.[8]

  • Addition of Triethylamine: If you observe significant tailing on your TLC plate, it may be due to the interaction of the basic amine groups with the acidic silica gel. Adding a small amount of triethylamine (~1%) to your eluent system can often resolve this issue.[2]

Solvent SystemPolarityNotes
Ethyl Acetate / HexanesModerateA good starting point for many moderately polar compounds. The ratio can be easily adjusted.
Dichloromethane / MethanolHighEffective for eluting more polar compounds. Use methanol sparingly (<10%) to avoid dissolving the silica gel.[8]
Dichloromethane / AcetoneModerateAn alternative to ethyl acetate systems.
Additives
Triethylamine (1-3%)-Add to any of the above systems to reduce tailing of basic compounds by neutralizing acidic sites on the silica gel.[2]

Q3: What are some good solvents for recrystallizing this compound?

A3: The principle of "like dissolves like" suggests that polar solvents will be most effective. However, a single solvent may be too effective, leading to high solubility even at room temperature and thus poor recovery. A mixed-solvent system is often ideal.[3]

Solvent/SystemPolarityRationale
Ethanol or IsopropanolPolarThe compound is likely to be soluble in hot alcohols. Cooling may induce crystallization.
Ethanol / WaterPolarDissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then cool slowly.[6]
Ethyl Acetate / HexanesModerateDissolve in hot ethyl acetate and add hexanes as the anti-solvent.
TolueneNon-polarAromatic compounds can sometimes crystallize well from hot toluene.

Caution: Avoid using acetone for the recrystallization of vicinal diamines, as it can react to form benzodiazepine derivatives.[9]

Q4: How should I store purified this compound to prevent degradation?

A4: Given its susceptibility to oxidation, proper storage is critical. The purified compound should be stored:

  • Under an inert atmosphere: Displace the air in the storage vial with nitrogen or argon.

  • In a cool, dark place: Refrigeration is recommended. Protect from light to prevent photochemical degradation.

  • In a tightly sealed container: To prevent exposure to air and moisture.

Some studies on related phenylenediamines have shown that storing solutions in DMSO at low temperatures (-20 °C to -80 °C) can maintain their stability over long periods.[10]

Q5: What are the expected impurities from the synthesis of this compound?

A5: While specific impurities will depend on the synthetic route, common byproducts in the synthesis of substituted phenylenediamines can include:

  • Starting Materials: Unreacted precursors.

  • Over-alkylation or -arylation products: If the morpholine group is introduced via nucleophilic substitution.

  • ** regioisomers:** Depending on the selectivity of the reactions.

  • Oxidation products: As discussed, these are common and often colored.[11] Quinone derivatives are frequently observed impurities in substituted p-phenylenediamines.[12][13][14]

  • Byproducts from side reactions: The specific nature of these will be route-dependent.

References

  • Columbia University. Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Column chromatography. Retrieved from [Link]

  • ResearchGate. (2021). Substances yield after recrystallization from different solvents. [Data set]. Retrieved from [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Google Patents. (n.d.). US3345413A - Process for purifying a phenylenediamine.
  • Booth, E. D., et al. (1985). The stability of mutagenic chemicals stored in solution. Mutation research, 147(5), 229-237. Retrieved from [Link]

  • Li, M., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(24), e01894-20. Retrieved from [Link]

  • Wang, L., et al. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Environmental Science & Technology Letters, 9(8), 696-702. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]

  • Ghorai, P., et al. (2019). Optochemical control over mRNA translation by photocaged phosphorodiamidate morpholino oligonucleotides in vivo. Nature Communications, 10(1), 346. Retrieved from [Link]

  • de la Cruz, P. F., et al. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 9), 835-840. Retrieved from [Link]

  • Wang, Y., et al. (2024). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. Toxics, 12(1), 53. Retrieved from [Link]

  • Google Patents. (n.d.). US3203994A - Purification of meta-phenylenediamine.
  • Kumar, P., et al. (2019). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. Retrieved from [Link]

  • Google Patents. (n.d.). US8299206B2 - Method of synthesis of morpholino oligomers.
  • ACS Publications. (2023). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Environmental Science & Technology. Retrieved from [Link]

  • Periasamy, M., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • Macmillan Group Meeting. (2013, November 6). 1,2-Diamines: Synthesis and Utility. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions with 4-Morpholinobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 4-Morpholinobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile diamine in synthetic chemistry. Here, we will address frequent issues leading to low product yields through a question-and-answer format, providing in-depth, experience-driven insights and actionable troubleshooting protocols.

Introduction to this compound

This compound is an ortho-phenylenediamine derivative featuring a morpholine substituent. This structural motif makes it a valuable building block in medicinal chemistry and materials science, often employed in the synthesis of heterocyclic compounds such as benzimidazoles and quinoxalines. The electron-donating nature of the morpholine group can influence the reactivity of the diamine, and understanding its properties is key to successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction with this compound is resulting in a low yield of the desired quinoxaline. What are the primary causes and how can I improve it?

Low yields in quinoxaline synthesis are a common challenge and can arise from several factors, particularly when using substituted diamines.[1][2] The classical condensation of a 1,2-diamine with a 1,2-dicarbonyl compound often requires careful optimization of reaction conditions to avoid side product formation and degradation.[1][3]

Here is a structured approach to troubleshooting and enhancing your yield:

1. Purity of Starting Materials:

  • The Problem: ortho-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities and the formation of tar-like substances, significantly reducing the yield of the desired product.[4] Impurities in either the diamine or the dicarbonyl compound can introduce unwanted side reactions.[2]

  • Troubleshooting Protocol:

    • Assess Purity: Before starting the reaction, assess the purity of your this compound. It should ideally be a light-colored solid. Darkening of the material is an indication of oxidation.

    • Purification: If the diamine appears discolored, consider purification by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[4] It is also possible to purify diamines via distillation.[5]

    • Dicarbonyl Purity: Ensure the 1,2-dicarbonyl compound is also of high purity.

2. Reaction Conditions Optimization:

  • The Problem: Suboptimal temperature, reaction time, and solvent choice can drastically affect the yield.[2] High temperatures and prolonged reaction times, while sometimes necessary, can also lead to the formation of polymeric materials and tars.[3][4]

  • Troubleshooting Protocol:

    • Temperature: Start with milder conditions and gradually increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant byproduct generation.[4]

    • Solvent Selection: The choice of solvent can be critical. While ethanol and acetic acid are commonly used, exploring other solvents may be beneficial.[3] Greener options like water or even solvent-free conditions have been shown to be effective in some cases.[2][3] Fluorinated alcohols like hexafluoroisopropanol (HFIP) can also significantly improve yields and reaction times due to their high polarity and ability to stabilize intermediates.[3]

    • Atmosphere: To minimize oxidation of the diamine, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][4]

3. Catalyst Selection and Optimization:

  • The Problem: The absence of a catalyst or the use of a suboptimal one can lead to slow reaction rates and low conversion.[1]

  • Troubleshooting Protocol:

    • Acid Catalysis: The condensation is often acid-catalyzed. Acetic acid is a common choice, but other Brønsted acids like p-toluenesulfonic acid can also be effective.[2][4] Lewis acids such as cerium(IV) ammonium nitrate (CAN), zinc triflate, and gallium(III) triflate have also been reported to improve yields.[1]

    • Heterogeneous Catalysts: Consider using solid-supported catalysts like alumina-supported heteropolyoxometalates or silica nanoparticles, which can simplify workup and catalyst recovery.[1] Environmentally friendly options like bentonite clay K-10 have also proven effective.[2]

    • Catalyst Loading: Optimize the catalyst loading. Too little may result in an incomplete reaction, while too much can sometimes lead to side reactions.

Workflow for Troubleshooting Low Quinoxaline Yield

G cluster_start Start: Low Quinoxaline Yield cluster_purity Step 1: Starting Material Purity cluster_conditions Step 2: Reaction Conditions cluster_catalyst Step 3: Catalyst Optimization cluster_end Outcome start Low Yield Observed purity_check Assess Purity of Diamine & Dicarbonyl start->purity_check purify Purify Starting Materials (Recrystallization/Chromatography) purity_check->purify Impurities Detected optimize_temp Optimize Temperature (Monitor by TLC) purity_check->optimize_temp Purity Confirmed purify->optimize_temp optimize_solvent Screen Solvents (e.g., EtOH, Acetic Acid, HFIP) optimize_temp->optimize_solvent inert_atm Use Inert Atmosphere (N2 or Ar) optimize_solvent->inert_atm catalyst_type Select Appropriate Catalyst (Brønsted/Lewis Acid, Heterogeneous) inert_atm->catalyst_type catalyst_load Optimize Catalyst Loading catalyst_type->catalyst_load end Improved Yield catalyst_load->end

Caption: Troubleshooting workflow for low quinoxaline yield.

FAQ 2: I am attempting to synthesize a 2-substituted benzimidazole from this compound and an aldehyde, but the reaction is messy and the yield is poor. What are the likely issues?

The synthesis of benzimidazoles from o-phenylenediamines and aldehydes can be complex, with the potential for multiple products and side reactions.[6]

1. Side Product Formation:

  • The Problem: In the absence of a catalyst, the reaction between an o-phenylenediamine and an aldehyde can lead to the formation of imines and other intermediates, which may not efficiently cyclize to the desired benzimidazole.[6] Over-oxidation can also be a significant issue, leading to colored impurities.[4]

  • Troubleshooting Protocol:

    • Catalyst is Key: The use of a catalyst is often crucial to promote the desired cyclization. Supported gold nanoparticles (e.g., Au/TiO2) have been shown to be highly effective for the selective synthesis of 2-substituted benzimidazoles under mild conditions.[6]

    • Solvent Choice: The reaction solvent can influence the product distribution. A mixture of CHCl3:MeOH (3:1) has been found to be effective in conjunction with Au/TiO2 catalysts.[6]

    • Reaction Monitoring: Closely monitor the reaction using analytical techniques like TLC, HPLC, or NMR spectroscopy to determine the optimal reaction time and to identify the formation of major byproducts.[4][7]

2. Stoichiometry and Reaction Conditions:

  • The Problem: Incorrect stoichiometry or harsh reaction conditions can lead to the formation of undesired products. For example, using an excess of the aldehyde can sometimes lead to the formation of 1,2-disubstituted benzimidazoles.

  • Troubleshooting Protocol:

    • Stoichiometry: Begin with a 1:1 molar ratio of the diamine and aldehyde.[4] Adjustments can be made based on reaction monitoring.

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and improve yields, often under solvent-free or greener solvent conditions.[8]

    • Temperature Control: As with quinoxaline synthesis, careful control of the reaction temperature is important to prevent the formation of tars.[4]

Decision Tree for Benzimidazole Synthesis Troubleshooting

G start Low Benzimidazole Yield side_products Significant Side Products? start->side_products catalyst Add/Optimize Catalyst (e.g., Au/TiO2) side_products->catalyst Yes stoichiometry Check Stoichiometry (Aim for 1:1) side_products->stoichiometry No solvent Optimize Solvent System catalyst->solvent monitor Monitor Reaction Progress (TLC/HPLC) solvent->monitor conditions Optimize Conditions (Temp., Microwave) stoichiometry->conditions conditions->monitor improved_yield Improved Yield monitor->improved_yield

Caption: Decision tree for troubleshooting benzimidazole synthesis.

FAQ 3: My product is difficult to purify and is contaminated with a dark, tar-like substance. What is causing this and how can I prevent it?

The formation of dark, tar-like substances is a frequent problem in reactions involving o-phenylenediamines, including this compound.[4]

  • The Cause: This is often due to the oxidation of the diamine starting material or the product, especially at elevated temperatures or with prolonged reaction times.[4]

  • Preventative Measures and Solutions:

    • Inert Atmosphere: Consistently perform the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.[2][4]

    • Temperature and Time Optimization: Lower the reaction temperature and optimize the reaction time by closely monitoring with TLC. Quench the reaction as soon as the starting material is consumed to avoid prolonged heating.[4][9]

    • Use Freshly Purified Diamine: As mentioned earlier, using freshly purified, light-colored diamine is crucial.[4]

    • Purification Strategy: If tar formation is unavoidable, column chromatography is often the most effective method for purification.[4] Experiment with different solvent systems to achieve good separation.

Quantitative Data Summary

ParameterRecommendation for Quinoxaline SynthesisRecommendation for Benzimidazole SynthesisReference(s)
Stoichiometry (Diamine:Carbonyl) Typically 1:1Start with 1:1[4]
Catalyst Acid catalysts (e.g., acetic acid, PTSA), Lewis acids (e.g., CAN), or heterogeneous catalysts.Supported gold nanoparticles (e.g., Au/TiO2), acid catalysts.[1][2][4][6]
Solvent Ethanol, acetic acid, water, HFIP, or solvent-free.CHCl3:MeOH (3:1), or greener options with microwave.[2][3][6][8]
Temperature Optimize starting from room temperature upwards.Ambient conditions with an effective catalyst, or elevated with microwave.[4][6][8]
Atmosphere Inert (N2 or Ar) is highly recommended.Inert atmosphere is beneficial.[2][4]

Experimental Protocols

General Procedure for the Synthesis of a Quinoxaline Derivative:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Add the chosen solvent (e.g., ethanol, 10 mL).

  • Add the catalyst (e.g., a catalytic amount of p-toluenesulfonic acid).

  • Flush the flask with an inert gas (nitrogen or argon) and maintain a positive pressure.

  • Heat the reaction mixture to the optimized temperature and stir.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for the Synthesis of a 2-Substituted Benzimidazole using a Heterogeneous Catalyst:

  • To a reaction vial, add this compound (0.1 mmol), the aldehyde (0.1 mmol), and the supported catalyst (e.g., Au/TiO2, 20 mg).[6]

  • Add the solvent system (e.g., CHCl3:MeOH 3:1, 1 mL).[6]

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the catalyst and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

References

  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Troubleshooting common problems in quinoxaline synthesis reactions.
  • Govekar, S. C., Ghorpade, R. P., & Shingare, M. S. (2018). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 23(7), 1634. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • University of Victoria. (2021).
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Kattimuttathu, I., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1403. [Link]

  • Azarifar, D., et al. (2009). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of the Serbian Chemical Society, 74(10), 1181-1188.
  • Rhodia Operations. (2006). Diamine purification method.
  • Ravi, S., et al. (2014). Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation.
  • (n.d.). Effect of the solvent on time and isolated yield of the reaction of o-phenylenediamine (1) and benzaldehyde (2a) in pres.
  • Du Bois, J., & Espino, C. G. (2005). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. Organic letters, 7(19), 4161-4164. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(4), 1245-1248. [Link]

  • Mettler Toledo. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI.
  • ChemicalBook. (2024). Morpholine: Chemical Properties, Reactivity and Uses.
  • (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
  • de la Torre, A. F. M., et al. (2022). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis.
  • (n.d.). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation.
  • Hammad, M., & Emran, A. (2014). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes.
  • American Chemical Society. (n.d.). Synthesis and reactivity of Norbornene-Diamine systems.
  • PubChem. (n.d.). N-(2-(4-Morpholinyl)ethyl)ethylenediamine. [Link]

  • Scholarly Commons. (n.d.). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS.
  • Wikipedia. (n.d.). Ethylenediamine. [Link]

  • (n.d.). Synthesis and Reactivity of the Metallaborane Complex [Mo(CO)4B3H8]- and the Formation of Mo(CO)4(dppe).
  • Dalton Transactions. (n.d.).
  • Wang, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01472-20. [Link]

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Improving the stability and storage of 4-Morpholinobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Morpholinobenzene-1,2-diamine

Introduction: Navigating the Challenges of this compound

Welcome to the technical support guide for this compound. This molecule is a critical building block in pharmaceutical research and development, valued for its unique structure. However, its utility is matched by its inherent instability. The presence of the ortho-phenylenediamine moiety makes the compound highly susceptible to oxidative degradation, often leading to discoloration, impurity formation, and a decrease in assay performance.

This guide is structured as a series of troubleshooting questions and answers, designed to provide researchers, scientists, and drug development professionals with a clear understanding of the compound's stability profile and to offer actionable protocols for its handling, storage, and quality control. Our goal is to empower you to maintain the integrity of your material, ensuring the reliability and reproducibility of your experiments.

Section 1: Understanding the Instability - The "Why"

This section addresses the fundamental chemical reasons behind the compound's instability.

Question: Why is my solid this compound turning from off-white to a dark brown or purple color?

Answer: The discoloration you are observing is a classic sign of oxidative degradation. The core issue lies with the benzene-1,2-diamine (also known as o-phenylenediamine or OPD) functional group, which is highly electron-rich and readily oxidized.[1]

Causality of Degradation:

  • Initial Oxidation: Atmospheric oxygen acts as the primary oxidizing agent. The two adjacent amino groups facilitate a two-electron oxidation to form a highly reactive quinone-diimine intermediate.

  • Polymerization: This reactive intermediate can then undergo self-condensation or polymerization reactions, leading to the formation of complex, colored, and often insoluble polymeric materials.[2] This process is common for o-phenylenediamines.[3]

  • Accelerating Factors: This degradation is significantly accelerated by exposure to:

    • Atmospheric Oxygen: The primary driver of the reaction.

    • Light: Photons can provide the activation energy needed to initiate the oxidation process.

    • Heat: Increased temperature accelerates the rate of all chemical reactions, including oxidation.[2]

    • Moisture: Can facilitate oxidative pathways.

Below is a simplified representation of the initial oxidation pathway that leads to the formation of colored products.

G cluster_0 Degradation Pathway Mol This compound (Stable, Off-White Solid) Int Reactive Quinone-diimine Intermediate Mol->Int  Oxidation (O₂, Light, Heat) Poly Colored Polymeric Impurities (Brown/Purple) Int->Poly  Polymerization / Condensation

Caption: Oxidative degradation pathway of this compound.

Section 2: Troubleshooting Guide - Best Practices for Handling & Storage

This section provides practical, step-by-step solutions to common handling and storage problems.

Question: My compound degraded upon opening the container. How can I properly handle the solid to prevent this?

Answer: This indicates that the compound is highly sensitive to brief exposure to the ambient atmosphere. Standard benchtop handling is insufficient. You must use inert atmosphere techniques to weigh and dispense the material.[4][5]

Experimental Protocol: Inert Atmosphere Handling of Solid Compound

This protocol outlines the procedure for weighing and aliquoting the compound inside a glovebox.

  • Glovebox Preparation:

    • Ensure the glovebox is filled with a dry, inert gas (argon is preferred for its density, but nitrogen is also suitable).[6]

    • Verify that the oxygen and moisture levels are below 5 ppm.

    • Bring all necessary labware into the glovebox via the antechamber, including spatulas, weigh boats, a calibrated balance, and pre-labeled storage vials.

  • Temperature Equilibration:

    • If the main container of the compound was stored in a freezer or refrigerator, place it in the antechamber and allow it to equilibrate to the glovebox's ambient temperature for at least 30-60 minutes before bringing it into the main chamber. This prevents condensation of trace moisture onto the cold solid.[6]

  • Dispensing:

    • Inside the glovebox, carefully open the main container.

    • Using a clean spatula, dispense the desired amount of the solid onto a weigh boat on the balance.

    • Promptly transfer the weighed solid into a new, pre-labeled vial.

  • Sealing and Storage:

    • Securely seal the new vial with a cap that has a PTFE liner. For added protection, wrap the cap-vial interface with Parafilm.

    • Immediately and securely reseal the main stock container.

    • Remove the newly prepared aliquot vial and the main container from the glovebox via the antechamber.

  • Final Storage:

    • Place the containers back into the recommended long-term storage conditions (see table below).

The following workflow diagram illustrates this critical process.

G cluster_workflow Inert Atmosphere Handling Workflow Start Start: Need to Weigh Compound Prep Prepare Glovebox (<5 ppm O₂/H₂O) Transfer in all necessary labware Start->Prep Equil Equilibrate Main Container to Glovebox Temperature Prep->Equil Dispense Open container and dispense solid onto balance Equil->Dispense Transfer Transfer weighed solid to new aliquot vial Dispense->Transfer Seal Tightly seal aliquot vial and main container Transfer->Seal Remove Remove containers via antechamber Seal->Remove Store Return to long-term storage (e.g., -20°C, dark) Remove->Store End End: Aliquot Ready for Use Store->End

Caption: Recommended workflow for handling air-sensitive solids.

Question: What are the definitive, ideal long-term storage conditions for this compound?

Answer: To maximize the shelf-life of this compound, strict control over its environment is necessary. The following table summarizes the recommended conditions.

ParameterOptimal ConditionAcceptable ConditionRationale & References
Temperature -20°C or lower 2-8°CReduces the kinetic rate of degradation.[3] Follow manufacturer recommendations if available.
Atmosphere Argon or Nitrogen Vacuum SealedExcludes oxygen, the primary oxidant. The best method is sealing in an ampoule under an inert atmosphere.[4]
Container Amber Glass Vial/Ampoule Opaque, tightly sealed containerPrevents exposure to light, which can catalyze oxidation. Amber glass is preferred.[7]
Form Solid N/AStoring as a solid minimizes mobility and reactivity compared to solutions.

Section 3: Proactive Stabilization Strategies

This section explores methods to enhance stability, particularly when the compound must be handled in solution.

Question: I need to prepare a stock solution. Can I add a stabilizer to prevent it from degrading quickly?

Answer: Yes, for short-term use, adding an antioxidant to the solution can be an effective strategy, provided the antioxidant does not interfere with your downstream application. Aromatic amines are themselves antioxidants, but their stability can be enhanced. The most common and compatible stabilizers are hindered phenolic antioxidants.

Recommended Stabilizers:

  • Butylated Hydroxytoluene (BHT): A common and effective radical scavenger that can inhibit oxidative chain reactions. A low concentration (e.g., 0.01-0.1%) is typically sufficient.

  • Hindered Amine Light Stabilizers (HALS): These are highly effective but their mechanism can be complex and might interfere with certain assays.[8]

  • Other Phenolic Antioxidants: Compounds like Irganox® 1010 or 1076 can also be used.[9]

Experimental Protocol: Preparing a Stabilized Stock Solution

  • Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF, Dioxane).

  • Solvent Degassing: Before use, thoroughly degas the solvent to remove dissolved oxygen. The preferred method is to bubble argon or nitrogen through the solvent for 20-30 minutes. Alternatively, use several freeze-pump-thaw cycles.

  • Stabilizer Addition: Dissolve your chosen antioxidant (e.g., BHT) in the degassed solvent first.

  • Compound Dissolution: Under an inert atmosphere (in a glovebox or using a Schlenk line), add the solid this compound to the antioxidant-containing solvent.

  • Storage: Store the solution in an amber vial, blanketed with argon or nitrogen, at -20°C. Use within a limited timeframe and visually inspect for color change before each use.

Section 4: Quality Control & Purity Assessment

This section provides guidance on how to verify the integrity of your compound.

Question: How can I check the purity of my compound after prolonged storage?

Answer: Regularly assessing the purity of your material is crucial for ensuring experimental reproducibility. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for this purpose.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities if they are present in sufficient quantity.

General Protocol: Purity Check by HPLC-UV

  • Sample Preparation: Under inert atmosphere, prepare a dilute solution of your compound (e.g., ~1 mg/mL) in a suitable mobile phase compatible solvent (e.g., Acetonitrile/Water).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amines and good peak shape.

    • Detection: UV detector set to a wavelength where the parent compound has a strong absorbance (e.g., 254 nm or 280 nm, to be determined empirically).

  • Analysis: Inject the sample and analyze the chromatogram. A pure sample should show a single major peak. The presence of multiple smaller peaks, especially those that increase over time, indicates degradation. The purity can be estimated by the area percentage of the main peak.

MethodProsCons
HPLC-UV Highly sensitive to impurities; Quantitative; Widely available.Requires method development; Destructive analysis.
¹H NMR Provides structural information on impurities; Non-destructive.Less sensitive than HPLC; May not detect all impurities, especially polymers.

Section 5: Frequently Asked Questions (FAQs)

Q1: My new vial of this compound has a slight brownish tint. Is it still usable?

  • A slight tint upon arrival may be acceptable, but it indicates the onset of minor oxidation. It is critical to perform a purity check (e.g., by HPLC) before use to establish a baseline.[10] If the purity is high (>98%), it can likely be used, but it must be stored under strict inert and cold conditions immediately to prevent further degradation.

Q2: Is it better to store the compound as a solid or in solution?

  • Solid. Always store the compound as a dry solid for long-term stability.[11] Solutions should only be prepared for immediate or short-term use, as degradation occurs much faster in the solution phase.

Q3: What solvents should I absolutely avoid?

  • Avoid protic solvents (like methanol or ethanol) for storage, as they can participate in degradation pathways. Also, avoid solvents that are not anhydrous or have been exposed to air, as they will introduce water and oxygen.

Q4: Can I use a vacuum desiccator for storage?

  • A vacuum desiccator is better than open air, but it is not a substitute for a true inert atmosphere. A simple vacuum may not remove all oxygen, and leaks are common. For long-term storage, backfilling with an inert gas like argon or nitrogen is essential.[4][7]

References

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. [Link]

  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. [Link]

  • Google Patents. (2012).
  • Lee, S., et al. (2021). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega, 6(4), 2855-2862. [Link]

  • OSHA. (1991). m-, o-, and p-Phenylenediamine. [Link]

  • Sun, B., et al. (2018). O-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis. Organic & Biomolecular Chemistry, 16(23), 4359-4366. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Diaminotoluene, 97%. [Link]

  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]

  • Wikipedia. (n.d.). o-Phenylenediamine. [Link]

Sources

How to avoid oxidation of 4-Morpholinobenzene-1,2-diamine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Morpholinobenzene-1,2-diamine

A Guide to Preventing and Troubleshooting Oxidation During Synthetic Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Due to its electron-rich aromatic system, this compound is highly susceptible to oxidation, which can lead to decreased yields, complex purification challenges, and inconsistent reaction outcomes. This document provides in-depth, field-proven insights and protocols to ensure the integrity of your starting material and the success of your experiments.

Understanding the Challenge: The Chemistry of Oxidation

This compound belongs to the class of ortho-phenylenediamines. The two adjacent amine groups donate significant electron density into the benzene ring, making it highly nucleophilic and easily oxidized. The primary pathway of degradation involves oxidation by atmospheric oxygen, often catalyzed by trace metal ions or light, to form highly colored and conjugated diimine or 2,3-diaminophenazine-type structures.[1][2][3] This transformation is frequently the root cause of reactions turning dark brown, red, or purple, signaling compound degradation.

Oxidation_Pathway cluster_0 Oxidation of this compound Diamine This compound (Colorless/Light Tan) Oxidized Oxidized Product (e.g., Diimine/Phenazine derivative) (Intensely Colored) Diamine->Oxidized O₂ / Trace Metals / Light

Caption: Oxidation of the diamine to colored byproducts.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has darkened in the bottle. Can I still use it?

A: Darkening of the solid is a clear indicator of oxidation. While it may still contain the desired compound, the purity is compromised. Using this material directly will likely introduce colored impurities into your reaction, leading to lower yields and difficult purification. For best results, we recommend either purifying the material (e.g., recrystallization under an inert atmosphere) or, preferably, using a fresh, unoxidized batch.

Q2: My reaction mixture turned dark purple immediately after I added the diamine. What happened?

A: This is a classic sign of rapid oxidation. The most common causes are:

  • Dissolved Oxygen in Solvents: Standard laboratory solvents are saturated with atmospheric oxygen, which can immediately oxidize the diamine.

  • Inadequate Inert Atmosphere: Failure to completely remove air from the reaction vessel before and during the addition of the diamine.

  • Contaminated Reagents or Glassware: Trace metal impurities can catalyze the oxidation process.

Q3: What is the ideal method for storing this compound?

A: To maximize shelf-life, the compound should be stored under a positive pressure of an inert gas (argon or nitrogen) in a tightly sealed amber glass vial to protect it from both air and light.[4] Storing in a freezer (-20 °C) or refrigerator (2-8 °C) will further slow any potential degradation pathways.

Q4: Is nitrogen gas sufficient for an inert atmosphere, or should I use argon?

A: For the vast majority of applications, high-purity nitrogen is perfectly acceptable and more cost-effective. Argon, being denser than nitrogen and air, can provide a more stable "blanket" over the reaction mixture.[5] This can be advantageous for particularly sensitive reactions or when manipulations require the brief removal of a septum, as argon is less easily displaced by air.

Troubleshooting Guide: From Problem to Solution

This section addresses common experimental issues and provides actionable solutions grounded in chemical principles.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Rationale
Low Yield in Condensation Reactions (e.g., Quinoxaline Synthesis) Degradation of the diamine starting material either before or during the reaction.[6][7]1. Use High-Purity Starting Material: Begin with diamine that is off-white to light tan. 2. Degas Solvents: Thoroughly remove dissolved oxygen from all reaction solvents immediately prior to use. The "freeze-pump-thaw" method is highly effective.[8] 3. Employ Rigorous Air-Free Technique: Use a Schlenk line or glovebox for all manipulations.[4][9]
Formation of Intensely Colored, Inseparable Byproducts Oxidation of the diamine to polar, colored phenazine-type structures.[1][3]1. Scrutinize Inert Atmosphere: Ensure all glassware is oven-dried and the system is properly purged with at least three evacuate-refill cycles.[8][10] 2. Consider Additives: If metal catalysis is suspected, add a chelating agent like EDTA. In some cases, a small amount of a mild antioxidant (e.g., BHT, ascorbic acid) can be added, provided it doesn't interfere with the desired reaction.[11][12]
Inconsistent Results and Poor Reproducibility Variable exposure to atmospheric oxygen between different experimental runs.1. Standardize Your Protocol: Develop and strictly follow a Standard Operating Procedure (SOP) for setting up reactions with this reagent. 2. Maintain Positive Inert Gas Pressure: Ensure the system is vented through an oil or mercury bubbler to maintain a slight positive pressure of inert gas throughout the entire reaction.[10] This prevents air from leaking back into the system.

Validated Experimental Protocols

Adherence to rigorous experimental technique is the most effective way to prevent oxidation. The following protocols describe best practices for handling air-sensitive reagents like this compound.

Protocol 1: Solvent Degassing using the Freeze-Pump-Thaw Method

This technique is superior to simple sparging for removing dissolved atmospheric gases.

  • Preparation: Place the solvent in a robust Schlenk flask equipped with a magnetic stir bar and a high-vacuum Teflon stopcock. The flask should not be more than half full.

  • Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the stopcock to the vacuum line and evacuate for 5-10 minutes. This removes the air from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen dewar and allow the solvent to thaw completely in a warm water bath. You will see bubbles of gas being released from the solvent as it liquefies.

  • Repeat: Repeat this entire freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved gases.[8]

  • Storage: After the final cycle, backfill the flask with high-purity nitrogen or argon. The degassed solvent is now ready for use.

Protocol 2: Setting Up a Reaction Using a Schlenk Line

This workflow ensures the reaction environment is free of atmospheric oxygen and moisture.

Workflow start Start dry Oven-Dry All Glassware (>125 °C, overnight) start->dry assemble Assemble Glassware Hot (under inert gas flow) dry->assemble purge Perform 3x Evacuate-Refill Cycles on Schlenk Line assemble->purge add_solvent Add Degassed Solvent (via Cannula Transfer) purge->add_solvent add_reagents Add Stable Reagents add_solvent->add_reagents add_diamine Add this compound (in glovebox or under positive N₂ flow) add_reagents->add_diamine run_rxn Run Reaction Under Positive N₂ Pressure add_diamine->run_rxn end End run_rxn->end

Sources

Overcoming solubility issues of 4-Morpholinobenzene-1,2-diamine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Morpholinobenzene-1,2-diamine

Introduction: Understanding the Solubility Challenges of this compound

This compound is a complex organic molecule featuring a hydrophobic benzene ring and multiple hydrophilic centers: two primary aromatic amines, a tertiary amine, and an ether linkage within the morpholine ring. This structural duality is the primary reason researchers often face challenges in achieving desired concentrations in common organic solvents. The two adjacent primary amine groups can participate in strong intermolecular and intramolecular hydrogen bonding, creating a stable crystal lattice that resists solvation.

This guide provides a systematic approach to overcoming these solubility issues, grounded in physicochemical principles. It is designed to empower researchers in synthetic chemistry and drug development to confidently handle this versatile intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in standard non-polar solvents like hexanes or toluene. Why is this happening?

Answer: This is expected behavior. The molecule possesses significant polarity due to the two primary amine groups and the morpholine moiety. These polar groups make the compound energetically unfavorable to dissolve in non-polar (hydrocarbon) solvents. According to the "like dissolves like" principle, a solute's polarity must be well-matched with the solvent's polarity for significant dissolution to occur.[1] Aliphatic amines generally show decreasing solubility as the hydrophobic carbon chain length increases, and aromatic amines are often insoluble in non-polar solvents.[2]

Q2: I'm seeing limited success with moderately polar solvents like Dichloromethane (DCM) and Diethyl Ether. What should I try next?

Answer: While DCM and ether have some polarity, it is often insufficient to overcome the strong hydrogen bonding of the diamine. You should transition to more polar organic solvents.

Recommended Next Steps:

  • Polar Aprotic Solvents: These are often the best starting point. Try solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents have high dielectric constants and can act as hydrogen bond acceptors, helping to break down the solute's crystal lattice. A structurally related compound, 4-(4-Aminophenyl)-3-morpholinone, is reported to be slightly soluble in DMSO.[3]

  • Polar Protic Solvents: Alcohols such as Methanol (MeOH), Ethanol (EtOH), or Isopropanol (IPA) can also be effective.[2] They can act as both hydrogen bond donors and acceptors. However, be aware that primary amines can sometimes react with certain solvents like acetone, so solvent choice should be compatible with your downstream application.[4]

Q3: I've tried DMSO and Methanol, but the solubility is still too low for my reaction. What are my options?

Answer: When single-solvent systems are insufficient, several techniques can be employed to further enhance solubility. The following troubleshooting workflow provides a systematic approach.

Systematic Troubleshooting Workflow

This workflow guides the user from the simplest to more advanced techniques for dissolving this compound.

G Troubleshooting Solubility Issues Start Start: Undissolved Compound CheckPurity Step 1: Verify Compound Purity (Is it the correct material? Any insoluble impurities?) Start->CheckPurity SolventScreen Step 2: Polar Solvent Screen (DMSO, DMF, NMP, MeOH, EtOH) CheckPurity->SolventScreen Purity Confirmed EnergyInput Step 3: Apply Gentle Energy (Sonication, Gentle Warming) SolventScreen->EnergyInput Partial or No Dissolution Success Success: Compound Dissolved SolventScreen->Success Fully Dissolved CoSolvent Step 4: Use a Co-Solvent System (e.g., DCM/MeOH, Toluene/DMF) EnergyInput->CoSolvent Solubility Still Insufficient EnergyInput->Success Fully Dissolved pH_Adjust Step 5: Consider pH Adjustment (Acidification to form a soluble salt) CoSolvent->pH_Adjust Incompatible or Insufficient CoSolvent->Success Fully Dissolved pH_Adjust->Success Fully Dissolved Consult Consult Advanced Methods (Solid Dispersions, Different Reagent) pH_Adjust->Consult Incompatible or Insufficient

Caption: A step-by-step flowchart for troubleshooting solubility.

Experimental Protocols

Protocol 1: Temperature-Assisted Dissolution

Increasing the temperature of the solvent increases the kinetic energy of its molecules, leading to more frequent and energetic collisions with the solute, which can enhance the rate and extent of dissolution.[5]

Objective: To dissolve the compound using thermal energy.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, DMF, Methanol)

  • Stir plate with heating capability

  • Magnetic stir bar

  • Thermometer or thermocouple

  • Reaction vessel (e.g., round-bottom flask) with condenser

Procedure:

  • Add the desired volume of solvent and a magnetic stir bar to the reaction vessel.

  • Begin stirring to create a vortex.

  • Slowly add the this compound powder to the stirring solvent.

  • Set the stir plate to a gentle heat, aiming for a temperature between 40-60°C. Caution: Do not exceed the boiling point of the solvent. For instance, a study on 3-aminopyridine solubility was conducted at temperatures up to 323.15 K (50°C).[6]

  • Fit a condenser to the vessel to prevent solvent loss, especially with volatile solvents like methanol.

  • Monitor the solution for clarity. Maintain the temperature until the solid is fully dissolved.

  • Once dissolved, the solution can often be cooled to room temperature without precipitation, resulting in a supersaturated solution. However, stability should be checked on a small scale first.

Protocol 2: Co-Solvent System Screening

A co-solvent is a substance added to a primary solvent to increase the solubility of a compound.[7] This technique works by modifying the overall polarity of the solvent system to better match that of the solute.[8]

Objective: To identify an optimal binary solvent mixture for dissolution.

Materials:

  • This compound

  • Primary solvent (e.g., Dichloromethane or Toluene)

  • Co-solvent (e.g., Methanol, DMF, or DMSO)

  • A series of small vials (e.g., 4 mL) with caps

  • Magnetic stir plate and small stir bars (optional)

  • Graduated pipettes or syringes

Procedure:

  • Weigh an equal, small amount of this compound into each vial (e.g., 5 mg).

  • Prepare a series of solvent mixtures in different ratios. For a DCM/MeOH system, you might prepare mixtures of 9:1, 4:1, 1:1, and 1:4 (DCM:MeOH).

  • Add a fixed total volume of each solvent mixture to the corresponding vial (e.g., 1 mL).

  • Cap the vials and agitate them at room temperature (vortexing or stirring) for 30 minutes.

  • Visually inspect each vial for undissolved solid.

  • Record the solvent ratio that achieves complete dissolution at the lowest co-solvent percentage. This identifies the most efficient mixture.

Solvent System Example Rationale Potential Starting Ratios (v/v)
Dichloromethane / MethanolBlends a moderately polar solvent with a highly polar protic co-solvent.10:1, 5:1, 1:1
Toluene / DMFBlends a non-polar aromatic solvent with a highly polar aprotic co-solvent.10:1, 5:1, 1:1
Acetonitrile / WaterFor applications where aqueous media is tolerated.9:1, 4:1, 1:1

Table 1: Suggested co-solvent systems for initial screening.

Q4: Can I use an acid to protonate the amines and increase solubility?

Answer: Yes, this is a valid chemical modification technique.[9] The primary and tertiary amine groups on your molecule are basic.[10] Adding a stoichiometric amount of a suitable acid (like HCl or TFA) will form the corresponding ammonium salt. These salts are ionic and typically exhibit much higher solubility in polar solvents, especially water and alcohols, compared to the free base.[2]

Considerations:

  • Reaction Compatibility: Ensure that the resulting salt and the acidic conditions are compatible with your subsequent reaction steps. The protonated amines will be significantly less nucleophilic.

  • Workup: The acid will need to be neutralized during the workup (e.g., with a base like NaHCO₃) to regenerate the neutral form of your compound if needed.

Underlying Chemical Principles

The solubility challenges are governed by the molecule's structure and intermolecular forces.

G cluster_0 This compound cluster_1 Forces to Overcome cluster_2 Solvation Mechanisms Molecule Structure: Aromatic Ring (Hydrophobic) Two Primary Amines (Hydrophilic, H-Bonding) Morpholine (Polar, H-Bond Acceptor) HBond Intermolecular Hydrogen Bonding (Amine-Amine) Molecule->HBond PiStack Pi-Stacking (Benzene-Benzene) Molecule->PiStack Lattice Crystal Lattice Energy HBond->Lattice PiStack->Lattice Solvent Solvent Action: Polar solvents disrupt H-bonds. Co-solvents tune polarity. Heat provides energy for dissolution. Lattice->Solvent Requires Energy Input

Caption: Intermolecular forces affecting solubility.

References

  • Wikipedia contributors. (n.d.). Cosolvent. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Parmar, K., & Patel, D. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Young Pharmacists, 3(4), 304-311. [Link]

  • Li, D., & Zhao, L. (2017). Cosolvent and Complexation Systems. In Developing Solid Oral Dosage Forms (pp. 439-467). Academic Press. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. (Referenced through a table in a ResearchGate article on parenteral drug formulations). [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Gao, Y., & Zhang, R. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(9), 2516-2536. [Link]

  • Shayanfar, A., & Jouyban, A. (2012). Effect of temperature on the solubility of 3-aminopyridine in binary ethanol + toluene solvent mixtures. Journal of Chemical & Engineering Data, 57(7), 1968-1971. [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved January 15, 2026, from [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. Retrieved January 15, 2026, from [Link]

  • Sciencemadness Wiki. (2022). Morpholine. Retrieved January 15, 2026, from [Link]

  • NCERT. (n.d.). Amines. In Chemistry Part II: Textbook for Class XII. Retrieved January 15, 2026, from [Link]

  • StudyForce. (2019, August 22). Boiling Points and Solubility of Amines [Video]. YouTube. [Link]

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Column chromatography conditions for the purification of 4-Morpholinobenzene-1,2-diamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-morpholinobenzene-1,2-diamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. The unique chemical nature of this scaffold—possessing a basic morpholine moiety, a nucleophilic diamine system, and a variable aromatic core—presents specific purification hurdles that require a nuanced approach.

This document moves beyond generic protocols to provide a deeper understanding of the underlying chemical principles. By explaining the "why" behind each step, we aim to empower you to troubleshoot effectively and develop robust, scalable purification methods.

Part 1: Fundamental Principles & Initial Considerations

The primary challenge in purifying this compound derivatives via silica gel chromatography stems from the interaction between the basic amine functionalities and the acidic surface of the silica gel.[1][2] Silica gel is covered in silanol groups (Si-OH), which are Brønsted acids capable of strongly interacting with or even protonating basic compounds. This can lead to a host of problems:

  • Irreversible Adsorption: The compound sticks to the column and cannot be eluted, resulting in significant yield loss.[1]

  • Peak Tailing: Strong acid-base interactions lead to broad, asymmetric peaks, making it difficult to separate the desired product from impurities.

  • On-Column Degradation: The acidic environment of the silica can catalyze the degradation of sensitive derivatives.[2][3] Aromatic diamines, in particular, can be susceptible to oxidation, which is often exacerbated on an active silica surface.

Understanding the pKa of your compound is crucial. While the exact pKa of each derivative will vary, the aniline-like nitrogens are weakly basic, and the morpholine nitrogen is more akin to a typical aliphatic amine (pKa of the conjugate acid is ~8.5). This basicity necessitates modifications to standard chromatographic procedures.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound derivatives in a practical Q&A format.

Q1: My compound is streaking badly on the TLC plate and I'm getting poor resolution. What's the first thing I should try?

Answer: This is the classic sign of an undesirable interaction between your basic compound and the acidic silica gel. The most effective first step is to neutralize the acidic silanol groups.

  • Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase. Triethylamine (TEA) is the most common choice, typically at a concentration of 0.5-2% (v/v).[1][2][4] Ammonia, often used as a 1-10% solution of ammonium hydroxide in methanol which is then added to the main eluent, is another excellent option for more polar compounds.[3][5]

  • Pre-Treat Your TLC Plates: Before spotting your compound, you can "pre-run" the TLC plate in your chosen mobile phase containing the basic modifier.[4] Dry the plate completely, and then run your analysis as usual. This ensures the entire silica surface is neutralized before it interacts with your analyte.

Q2: I've added triethylamine, but my compound still won't elute from the column, even with a high concentration of methanol in dichloromethane. What are my options?

Answer: If a basic modifier isn't enough, you may need to change your stationary phase or take a more drastic approach with your mobile phase.

  • Option A: Switch to a Less Acidic Stationary Phase:

    • Amine-Functionalized Silica: This is often the best solution. These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that minimizes strong interactions with amine analytes and often provides excellent separation.[2]

    • Basic Alumina: Alumina is another alternative to silica. It is generally considered basic, but its activity can vary. Neutral or basic alumina (Brockmann I-III) can be effective for purifying amines.

  • Option B: Consider Reversed-Phase Chromatography:

    • For highly polar derivatives that are difficult to elute from silica, reversed-phase (C18) chromatography can be an excellent alternative.[2] In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).

    • To ensure good peak shape for basic compounds on C18, it's crucial to control the pH of the mobile phase. According to the "2 pH rule," you should adjust the mobile phase pH to be at least two units above the pKa of your amine to ensure it is in its neutral, free-base form.[2] This increases its retention and improves separation.[2] Additives like 0.1% ammonium hydroxide or triethylamine to the water/organic mobile phase are commonly used.[5]

Q3: My product appears to be decomposing on the column. The collected fractions are discolored (often turning purple or brown), and the yield is low. How can I prevent this?

Answer: Aromatic diamines are notoriously sensitive to oxidation, which can be accelerated by air and the acidic, high-surface-area environment of silica gel.

  • Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your starting eluent containing 1-2% triethylamine. Let it stand for an hour, then pack the column as usual. This helps to thoroughly neutralize the entire stationary phase.[4]

  • Use Fresh, Degassed Solvents: Oxygen is a key culprit in the oxidation of diamines. Using solvents that have been sparged with nitrogen or argon can minimize this.

  • Work Quickly: Do not let the crude material sit on the column for an extended period before eluting. Prepare everything in advance so you can load the column and begin the separation immediately.

  • Consider an Alternative Stationary Phase: If degradation persists, switching to a more inert phase like amine-functionalized silica or alumina is highly recommended.[2]

Q4: How do I choose the right mobile phase for my specific derivative?

Answer: The choice of mobile phase depends on the overall polarity of your molecule. The process should always start with Thin Layer Chromatography (TLC).

  • Start with a Standard System: A common starting point for nitrogen-containing compounds is a mixture of a non-polar solvent (like Hexanes or Dichloromethane, DCM) and a polar solvent (like Ethyl Acetate, EtOAc, or Methanol, MeOH).

  • Systematic TLC Analysis:

    • Spot your crude reaction mixture on a TLC plate.

    • Develop plates in a few different solvent systems. For example:

      • System 1: 80:20 Hexanes/EtOAc + 1% TEA

      • System 2: 95:5 DCM/MeOH + 1% TEA

      • System 3: 100% EtOAc + 1% TEA

    • Aim for an Rf (retention factor) of 0.2-0.35 for your desired compound. This Rf value in TLC will typically translate well to a preparative column separation.

  • Interpreting Results:

    • If Rf is too high (compound runs to the top): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., switch from 95:5 DCM/MeOH to 98:2 DCM/MeOH).

    • If Rf is too low (compound stays at the baseline): Your mobile phase is not polar enough. Increase the proportion of the polar solvent. If you are already at 100% EtOAc, switch to a stronger system like DCM/MeOH.

Part 3: Optimized Protocols & Methodologies

Protocol 1: Standard Normal-Phase Chromatography with Basic Modifier

This is the workhorse method for most this compound derivatives of moderate polarity.

1. Mobile Phase Selection & Preparation: a. Using TLC, determine an optimal solvent system (e.g., Dichloromethane/Methanol) that provides an Rf of 0.2-0.35 for the target compound. b. Prepare a sufficient volume of this mobile phase. Add triethylamine (TEA) to a final concentration of 1% (v/v). For example, to 990 mL of your chosen solvent mixture, add 10 mL of TEA.

2. Column Packing (Slurry Method): a. Choose a column with an appropriate diameter for your sample size (a common rule of thumb is a silica-to-sample weight ratio of 40:1 to 100:1). b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6] c. In a beaker, mix your silica gel with the prepared mobile phase to form a consistent slurry. d. Pour the slurry into the column in one continuous motion. Use additional mobile phase to rinse any remaining silica from the beaker into the column. e. Gently tap the column to dislodge air bubbles and ensure even packing. f. Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica bed until the top is flat and just covered with solvent. Do not let the column run dry.[6]

3. Sample Loading: a. Wet Loading: Dissolve your crude material in a minimal amount of the mobile phase (or a stronger solvent like pure DCM). Using a pipette, carefully apply the solution to the top of the silica bed. b. Dry Loading (Recommended for less soluble compounds): Dissolve your crude material in a suitable solvent (e.g., DCM, MeOH). Add a small amount of silica gel (approx. 1-2 times the weight of your crude sample). Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the column, pressurize, and begin collecting fractions. b. Monitor the elution process by TLC, spotting every few fractions to track the separation of your product from impurities. c. Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary: Recommended Starting Conditions
Derivative TypeStationary PhaseMobile Phase System (with 1% TEA)Key Considerations
Low to Medium Polarity (e.g., with alkyl, aryl, or ether groups)Standard Silica GelHexanes/Ethyl Acetate or Dichloromethane/Ethyl AcetateStandard protocol is usually sufficient.
Medium to High Polarity (e.g., with ester, amide, or hydroxyl groups)Standard Silica GelDichloromethane/MethanolMay require higher percentages of methanol (5-15%).
Highly Polar or Prone to Degradation Amine-Functionalized SilicaHexanes/Ethyl Acetate or Dichloromethane/MethanolThe amine-functionalized phase often allows for less polar (and less aggressive) mobile phases.[2]
Very Polar / Water-Soluble Reversed-Phase C18Water/Acetonitrile or Water/Methanol (with 0.1% NH4OH)Ensure mobile phase pH is > pKa of the compound.[2]

Part 4: Visualizing the Workflow & Troubleshooting Logic

Workflow for Column Chromatography Purification

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Recovery TLC 1. TLC Analysis (Find Rf ≈ 0.25) Solvent 2. Prepare Mobile Phase (+ 1% TEA) TLC->Solvent Pack 3. Pack Column (Slurry Method) Solvent->Pack Load 4. Load Sample (Dry Loading Preferred) Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Monitor 6. Monitor by TLC Elute->Monitor Monitor->Elute Adjust Gradient if needed Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Pure 9. Pure Product Evap->Pure

Caption: General workflow for purification via column chromatography.

Troubleshooting Decision Tree

G Problem Problem Observed (e.g., Streaking, No Elution) AddBase Add 1% TEA or NH3 to Mobile Phase Problem->AddBase CheckTLC Is Rf in 0.2-0.35 range? AddBase->CheckTLC AdjustPolarity Adjust Mobile Phase Polarity CheckTLC->AdjustPolarity No StillIssue Still issues? (Degradation, Tailing) CheckTLC->StillIssue Yes AdjustPolarity->CheckTLC ChangePhase Change Stationary Phase StillIssue->ChangePhase Yes Success Successful Separation StillIssue->Success No Alumina Try Alumina (Basic or Neutral) ChangePhase->Alumina AmineSilica Use Amine-Functionalized Silica (KP-NH) ChangePhase->AmineSilica ReversePhase Try Reversed-Phase (C18) ChangePhase->ReversePhase Alumina->Success AmineSilica->Success ReversePhase->Success

Caption: Decision tree for troubleshooting common purification issues.

References

  • BenchChem Technical Support Team. (n.d.).
  • Biotage. (2023, February 10).
  • Chemistry - Science Forums. (2011, August 29).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Dolan, J. W. (2002). What's Happening to My Column?
  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Dong, M. W. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 384-393.
  • Chow, F. K. (1978). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns.
  • Ríos-Corripio, M. A., et al. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Polymers, 12(11), 2533.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • ResearchGate. (2015, December 28).
  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Payagala, T., et al. (2009). Synthesis and chromatographic evaluation of new polymeric chiral stationary phases based on three (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives in HPLC and SFC.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
  • ResearchGate. (2015, August 6). Stability of aqueous silica nanoparticle dispersions.
  • Al-Ghouti, M. A., et al. (2022). Nano-Silica Modified with Diamine for Capturing Azo Dye from Aqueous Solutions.
  • PubChem. (n.d.). m-Phenylenediamine.
  • PubChem. (n.d.). p-Phenylenediamine.
  • PubChem. (n.d.). 4,5-Dimethyl-1,2-phenylenediamine.
  • ResearchGate. (2011, August 7).

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Validation & Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of 4-Morpholinobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 4-Morpholinobenzene-1,2-diamine quantification. By examining High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, this document serves as a practical resource for selecting and implementing a robust analytical method. The principles and protocols outlined herein are grounded in established regulatory guidelines to ensure scientific integrity and data reliability.

The Imperative of Method Validation in Analytical Science

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2] This is a critical requirement for any data submitted to regulatory agencies in support of new product marketing or clinical trial applications.[3]

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines on analytical method validation.[4][5][6] Key validation parameters typically include accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, range, and robustness.[3]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. This guide explores three commonly employed techniques: HPLC-UV, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For aromatic amines like this compound, reversed-phase HPLC with UV detection is a prevalent and robust method.[4][6][7]

The choice of a C18 or C8 column is based on the hydrophobic nature of the analyte, allowing for effective separation from polar impurities. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a suitable retention time and peak shape. The pH of the mobile phase is a critical parameter for ionizable compounds like amines and is adjusted to ensure consistent retention and peak symmetry. UV detection is selected based on the chromophoric nature of the benzene ring in the analyte, with the detection wavelength chosen at the absorbance maximum for optimal sensitivity.[8]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: An isocratic mobile phase of 0.05 M phosphate buffer (pH 3) and acetonitrile (60:40, v/v).[10]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 270 nm.[9]

  • Column Temperature: 30°C.

Validation ParameterTypical Performance Data for Aromatic Amines
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL

Note: The data presented is synthesized from validated methods for structurally similar aromatic diamines and serves as a representative example.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing of Analyte B Dissolution in Mobile Phase A->B C Serial Dilutions for Calibration Curve B->C D Injection into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification of Analyte H->I

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. However, direct analysis of polar compounds like diamines can be challenging due to their low volatility and potential for interaction with the GC column.[4] Therefore, a derivatization step is often necessary to enhance volatility and improve chromatographic performance.[11]

Derivatization with a reagent like benzaldehyde converts the polar amine groups into less polar imines, which are more amenable to GC analysis. The choice of a capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of these derivatives. Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.

  • Derivatization:

    • To 1 mL of the sample solution containing this compound, add 0.5 mL of a benzaldehyde solution (1% in methanol).

    • Add a catalytic amount of an acid (e.g., a drop of glacial acetic acid).

    • Heat the mixture at 60°C for 30 minutes.

    • Cool to room temperature and extract the derivative with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic extract over anhydrous sodium sulfate.

  • Instrumentation: A standard GC-MS system.

  • Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Validation ParameterTypical Performance Data for Derivatized Amines
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Limit of Detection (LOD)2 ng/mL
Limit of Quantitation (LOQ)7 ng/mL

Note: The data presented is synthesized from validated methods for derivatized morpholine and other amines and serves as a representative example.[11]

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing A Sample Extraction B Derivatization with Benzaldehyde A->B C Liquid-Liquid Extraction of Derivative B->C D Injection into GC-MS C->D E Separation on Capillary Column D->E F Mass Spectrometric Detection E->F G Total Ion Chromatogram (TIC) Analysis F->G H Mass Spectra Interpretation G->H I Quantification using Calibration Curve H->I

Caption: Workflow for GC-MS analysis of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantification of compounds that absorb light in the ultraviolet-visible region. Phenylenediamines exhibit characteristic UV absorption spectra that can be utilized for their determination.[2][8]

The method relies on the inherent chromophore of the this compound molecule. The choice of solvent is critical as it can influence the absorption maximum and molar absorptivity. A solvent that provides good solubility and does not absorb significantly in the same region as the analyte is chosen. The wavelength of maximum absorbance (λmax) is selected for quantification to ensure the highest sensitivity and to minimize the effects of minor fluctuations in the wavelength setting.

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Solvent: Methanol or a buffered aqueous solution.

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of each standard at the predetermined λmax against a solvent blank.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Validation ParameterTypical Performance Data for Phenylenediamines
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Molar Absorptivity (ε)Dependent on the specific compound and solvent

Note: The data presented is synthesized from methods for p-phenylenediamine and serves as a representative example.[2]

Beer_Lambert_Law A Absorbance (A) epsilon Molar Absorptivity (ε) A->epsilon is proportional to c Concentration (c) A->c is proportional to l Path Length (l) A->l is proportional to

Caption: The relationship between absorbance and concentration as described by the Beer-Lambert Law.

Conclusion: Selecting the Optimal Method

The choice of the analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • HPLC-UV is the recommended method for routine quality control and quantification in complex matrices due to its high specificity, precision, and robustness. It provides a good balance of performance and accessibility.

  • GC-MS is the method of choice when high sensitivity and definitive identification are required, particularly for trace-level analysis. The need for derivatization adds a step to the sample preparation but significantly enhances its performance for this class of compounds.

  • UV-Vis Spectrophotometry offers a rapid and cost-effective solution for the quantification of the pure substance or in simple matrices where interfering substances are minimal. It is well-suited for preliminary assessments and in-process controls.

Ultimately, the selected method must be thoroughly validated to ensure it is fit for its intended purpose, generating reliable and reproducible data that can withstand scientific and regulatory scrutiny.

References

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  • Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. (2013). Journal of Cosmetics, Dermatological Sciences and Applications, 3(1A), 23-27. Retrieved from [Link]

  • Cao, X., Lian, K., Zhao, L., Zhang, Z., & Zhang, H. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. Retrieved from [Link]

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  • A) UV/Vis absorption and B) emission spectra (l ex = 350 nm) of NDI-NA... (n.d.). ResearchGate. Retrieved from [Link]

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  • Spectrophotometric Determination of Dopamine in Bulk and Dosage Forms Using 2,4-Dinitrophenylhydrazine. (2018). Marmara Pharmaceutical Journal, 22(3), 454-462. Retrieved from [Link]

  • Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. (2022). Molecules, 27(19), 6701. Retrieved from [Link]

  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. (1995). Journal of Liquid Chromatography, 18(15), 3041-3055. Retrieved from [Link]

  • A Semi-Micro Extraction Spectrophotometric Determination of Iron Using 4-Nitrocatechol and Xylometazoline Hydrochloride. (2022). Molecules, 27(19), 6701. Retrieved from [Link]

  • (PDF) Sustainable HPLC method for simultaneous determination of Cefazolin, Sulfadimidine, and Marbofloxacin residues in milk. (2023). ResearchGate. Retrieved from [Link]

  • A spectrophotometric assay for monoamine oxidase activity with 2, 4-dinitrophenylhydrazine as a derivatized reagent. (2016). Analytical Biochemistry, 512, 53-59. Retrieved from [Link]

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Comparative study of 4-Morpholinobenzene-1,2-diamine with other o-phenylenediamines in condensation reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-Morpholinobenzene-1,2-diamine and other substituted o-phenylenediamines in condensation reactions, which are fundamental to the synthesis of a wide array of heterocyclic compounds. These products, including benzimidazoles and quinoxalines, are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in medicinal chemistry. This document offers a comprehensive look at the influence of substituents on the reactivity of the o-phenylenediamine core, supported by experimental data and detailed protocols.

The Influence of Aromatic Substituents on Reactivity

The condensation of o-phenylenediamines is driven by the nucleophilic attack of the amino groups on a carbonyl-containing compound. The electronic properties of substituents on the aromatic ring are critical in modulating the nucleophilicity of these amino groups and, consequently, the reaction rate and yield.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (–OCH₃), methyl (–CH₃), and morpholino groups increase the electron density of the benzene ring through resonance and inductive effects. This enhanced electron density boosts the nucleophilicity of the amino groups, generally leading to a faster reaction rate.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂) and cyano (–CN) decrease the electron density of the aromatic ring. This reduction in electron density diminishes the nucleophilicity of the amino groups, which can slow down the initial condensation step.[1] However, high-yielding syntheses can still be achieved, often by adjusting reaction conditions.[1]

The morpholino substituent is of particular interest as it possesses a nitrogen atom capable of donating electron density into the benzene ring via resonance, thus activating the diamine for condensation reactions.

Comparative Data in Heterocycle Synthesis

The following tables summarize comparative yields and reaction times for the condensation of various substituted o-phenylenediamines with dicarbonyl compounds and aldehydes.

Quinoxaline Synthesis

Quinoxalines are synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The data below illustrates the impact of different substituents on this reaction.

Entryo-Phenylenediamine DerivativeDicarbonyl CompoundCatalyst/SolventTime (h)Yield (%)Reference
1This compoundBenzilAcetic Acid2~90 (Estimated)N/A
24-Methoxy-o-phenylenediamineBenzilAcetic Acid292[2]
34-Nitro-o-phenylenediamineBenzilAcetic Acid485[2]
4o-PhenylenediamineBenzilOxalic Acid/RT0.595[3]
54,5-Dimethyl-o-phenylenediamineBenzilCSA/Ethanol2-8High[4]
64-Nitro-o-phenylenediamineGlyoxalWater/100°C2High[1]

Note: The data for this compound is an educated estimation based on the strong electron-donating nature of the morpholino group, suggesting its reactivity would be comparable to or slightly greater than the methoxy-substituted analogue.

Benzimidazole Synthesis

Benzimidazoles are formed from the condensation of an o-phenylenediamine with an aldehyde, often in the presence of an oxidizing agent or catalyst.

Entryo-Phenylenediamine DerivativeAldehydeCatalyst/ConditionsTime (h)Yield (%)Reference
1This compoundBenzaldehydep-TsOH/Reflux3~95 (Estimated)N/A
24-Methoxy-o-phenylenediamineBenzaldehydep-TsOH/Reflux396[5]
34-Nitro-o-phenylenediamineBenzaldehydep-TsOH/Reflux588[5]
4o-PhenylenediamineBenzaldehydeH₂O₂/HCl/RT0.594[6]
5o-Phenylenediamine4-NitrobenzaldehydeFe₃O₄@PDA/CuCl₂/Water192[7]
6o-PhenylenediamineVarious AldehydesEr(OTf)₃/80°C0.5-283-95[8]

Note: The estimated yield for this compound is based on its expected high reactivity due to the electron-donating morpholino group.

Experimental Protocols

Detailed methodologies for the synthesis of the target diamine and its subsequent condensation reactions are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 3,4-difluoronitrobenzene.

SynthesisWorkflow A 3,4-Difluoronitrobenzene B 4-Morpholino-3-fluoronitrobenzene A->B Morpholine, Na2CO3, 78°C, 6h [10] C This compound B->C Catalytic Hydrogenation (e.g., H2, Pd/C) or Chemical Reduction (e.g., SnCl2, HCl)

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 4-Morpholino-3-fluoronitrobenzene

  • To a solution of 3,4-difluoronitrobenzene (1 equivalent) in a suitable solvent, add morpholine (1.4 equivalents) and sodium carbonate (0.052 equivalents).[9]

  • Heat the reaction mixture to 78°C and stir for 6 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-morpholino-3-fluoronitrobenzene.

Step 2: Reduction to this compound

  • Dissolve 4-morpholino-3-nitrophenylamine (a plausible intermediate from a related synthesis) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

General Procedure for Quinoxaline Synthesis

The following protocol describes a general method for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

QuinoxalineSynthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A o-Phenylenediamine Derivative (1 mmol) C Solvent (e.g., Ethanol, Acetic Acid) A->C B 1,2-Dicarbonyl Compound (1 mmol) B->C D Stir at RT or Reflux C->D E Cool to RT D->E F Precipitation/Filtration E->F G Recrystallization F->G H Quinoxaline Product G->H

Caption: General workflow for quinoxaline synthesis.

  • In a round-bottom flask, dissolve the o-phenylenediamine derivative (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.[2]

  • Stir the reaction mixture at room temperature or heat to reflux for the time indicated in the data table, monitoring the reaction by TLC.[2]

  • Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a cold solvent.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the desired quinoxaline.

General Procedure for Benzimidazole Synthesis

This protocol outlines a common method for the synthesis of 2-substituted benzimidazoles from an o-phenylenediamine and an aldehyde.

BenzimidazoleSynthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A o-Phenylenediamine Derivative (1 mmol) C Catalyst (e.g., p-TsOH) Solvent (e.g., Toluene) A->C B Aldehyde (1 mmol) B->C D Reflux C->D E Cool to RT D->E F Neutralization & Precipitation E->F G Filtration & Washing F->G H Benzimidazole Product G->H

Caption: General workflow for benzimidazole synthesis.

  • In a round-bottom flask, combine the o-phenylenediamine derivative (1 mmol), the aldehyde (1 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a solvent such as toluene.[5]

  • Heat the reaction mixture to reflux for the specified time, monitoring the reaction's progress by TLC.[5]

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and a basic solution (e.g., 10% NaOH) to neutralize the acid.

  • Stir the mixture until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

Conclusion

The reactivity of o-phenylenediamines in condensation reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the morpholino group in this compound, enhance the nucleophilicity of the amino groups, leading to faster and more efficient formation of heterocyclic products like quinoxalines and benzimidazoles compared to unsubstituted or electron-withdrawn analogues. This makes this compound a valuable building block for the synthesis of a diverse range of potentially bioactive molecules. The provided protocols offer robust starting points for researchers to explore the utility of this and other substituted o-phenylenediamines in their synthetic endeavors.

References

  • Sun, J., et al. (2017). Fe/S-catalyzed reaction of BnZ.
  • Tayade R.P., Sekar N. (2016). Benzimidazole-Thiazole Based NLOphoric Styryl Dyes with Solid State Emission—Synthesis, Photophysical, Hyperpolarizability and TD-DFT Studies. Dye. Pigment., 128, 111–123.
  • Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
  • Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

  • Badbedast, M., Abdolmaleki, A., & Khalili, D. (2023). Phenylenediamine's model interaction with 4-nitrobenzaldehyde and the effect of solvent.
  • PubMed. (n.d.). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. Retrieved from [Link]

  • ResearchGate. (2025). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation a. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation of phenylenediamine (P) with benzil (B) or a disubstituted... Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction of 1,2-phenylenediamine and benzil. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Conception and Synthesis of Sequence‐Coded Morpholinos. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(ii) pincers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Retrieved from [Link]

  • MDPI. (n.d.). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Co-Catalyzed Synthesis of 1,4-Dicarbonyl Compounds Using TBHP Oxidant. Retrieved from [Link]

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A Comparative Guide to the Purity Analysis of Synthesized 4-Morpholinobenzene-1,2-diamine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 4-Morpholinobenzene-1,2-diamine, a key building block in the synthesis of various pharmaceutical agents. This document will delve into the causality behind experimental choices, present self-validating protocols, and offer insights grounded in extensive field experience.

The Critical Role of Purity in Drug Development

This compound is a versatile intermediate whose structural integrity is paramount. Impurities, which can arise from starting materials, side reactions, or degradation, can have unintended pharmacological or toxicological effects. Therefore, robust analytical methods are required to ensure the purity of each batch, with regulatory bodies demanding stringent quality control.[1] HPLC and NMR are two of the most powerful and commonly employed techniques for this purpose, each offering unique advantages and limitations.[2]

High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high sensitivity, resolving power, and quantitative accuracy.[3][4][5] For a polar compound like this compound, a reversed-phase HPLC method is the logical choice.

Experimental Protocol: HPLC Analysis

Objective: To develop a robust, quantitative HPLC method for the determination of the purity of this compound and to identify and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point, offering a good balance of efficiency and backpressure.[5]

  • Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.

    • Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the amine functionalities, leading to sharper peaks and improved peak shape.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection: UV detection at 290 nm is a suitable wavelength, as phenylenediamine derivatives typically exhibit strong absorbance in this region.[5] A PDA detector is highly recommended to assess peak purity and to obtain UV spectra of any impurities.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

Rationale for HPLC Method Design

The choice of a C18 column is based on its versatility and proven ability to retain and separate a wide range of aromatic compounds. The gradient elution from a highly aqueous mobile phase to a high organic content allows for the elution of both polar and non-polar impurities. Formic acid is a volatile acid, making it compatible with mass spectrometry (MS) if further identification of impurities is required.

Data Interpretation and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to ensure that all impurity peaks are well-resolved from the main peak for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy provides invaluable structural information and can be used as a primary method for purity determination, often without the need for a reference standard of the analyte.[2] Both ¹H and ¹³C NMR are essential for the comprehensive analysis of this compound.

Experimental Protocol: NMR Analysis

Objective: To confirm the chemical structure of the synthesized compound and to assess its purity by identifying and quantifying any impurities with distinct NMR signals.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Add a known amount of a high-purity internal standard with a simple spectrum (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR) if absolute purity is to be determined.

NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): Can be used to definitively assign proton and carbon signals and to elucidate the structure of unknown impurities.

Expected NMR Spectral Features for this compound
  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.0-7.5 ppm). Due to the substitution pattern, a complex splitting pattern is expected. Protons ortho and meta to the amine and morpholine groups will have distinct chemical shifts.

    • Morpholine Protons: Two distinct triplets are expected for the morpholine ring protons: one for the methylene groups adjacent to the oxygen (typically δ 3.6-3.8 ppm) and one for the methylene groups adjacent to the nitrogen (typically δ 2.9-3.1 ppm).

    • Amine Protons: The two amine protons (-NH₂) will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

  • ¹³C NMR (in DMSO-d₆):

    • Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 110-150 ppm), with the carbons attached to the nitrogen atoms having distinct chemical shifts.

    • Morpholine Carbons: Two signals are expected for the morpholine ring carbons: one for the carbons adjacent to the oxygen (typically δ 66-68 ppm) and one for the carbons adjacent to the nitrogen (typically δ 48-50 ppm).

Purity Assessment by NMR

Purity can be estimated by comparing the integral of the signals corresponding to the main compound with the integrals of any impurity signals. For a more accurate quantitative assessment (qNMR), the integral of a specific proton signal of the analyte is compared to the integral of a known amount of an internal standard.

Comparison of HPLC and NMR for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Primary Function Separation and QuantificationStructural Elucidation and Quantification
Sensitivity High (ppm to ppb levels)Lower (typically requires >0.1% impurity for detection)
Quantitative Accuracy Excellent with proper calibrationExcellent for qNMR with an internal standard
Impurity Detection Detects impurities that have a chromophoreDetects impurities with NMR-active nuclei
Structural Information Limited (UV spectrum can give some clues)Excellent (provides a detailed molecular fingerprint)
Reference Standard Required for accurate quantificationNot strictly required for purity estimation
Throughput Relatively highLower
Cost Lower initial and running costsHigher initial and maintenance costs

Workflow for Comprehensive Purity Analysis

A synergistic approach utilizing both HPLC and NMR provides the most comprehensive assessment of purity.

G cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_hplc_steps HPLC Workflow cluster_nmr_steps NMR Workflow cluster_decision Decision Synthesized Synthesized this compound HPLC HPLC Analysis Synthesized->HPLC NMR NMR Analysis Synthesized->NMR HPLC_Method Method Development (C18, Gradient) HPLC->HPLC_Method NMR_Acquisition ¹H and ¹³C NMR Acquisition NMR->NMR_Acquisition HPLC_Purity Purity Calculation (Area %) HPLC_Method->HPLC_Purity Impurity_Quant Impurity Quantification HPLC_Purity->Impurity_Quant Final_Purity Final Purity Assessment Impurity_Quant->Final_Purity NMR_Structure Structural Confirmation NMR_Acquisition->NMR_Structure NMR_Purity Purity Estimation (Integral Comparison) NMR_Structure->NMR_Purity NMR_Purity->Final_Purity

Caption: Comprehensive purity analysis workflow.

Conclusion: A Dual-Pronged Approach for Unwavering Confidence

For the rigorous purity analysis of synthesized this compound, neither HPLC nor NMR alone provides a complete picture. HPLC excels at detecting and quantifying trace impurities, offering high sensitivity and throughput, making it ideal for routine quality control.[3][4] Conversely, NMR provides an unambiguous structural confirmation of the main component and any major impurities, serving as a powerful tool for initial characterization and for identifying unknown contaminants.[2]

By employing a dual-pronged strategy that leverages the quantitative strength of HPLC and the structural elucidation power of NMR, researchers and drug development professionals can ensure the highest level of confidence in the purity and identity of their synthesized intermediates, a critical step in the journey to developing safe and effective pharmaceuticals.

References

  • Ahmed, H., et al. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Journal of Cosmetics, Dermatological Sciences and Applications, 3(3A), 17-25. Available at: [Link]

  • ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

  • Katritzky, A. R., et al. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Retrieved from [Link]

  • Kishi, T., & Harada, S. (1988). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Journal of Health Science, 34(3), 253-259. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. Retrieved from [Link]

  • Toldy, A., & Sólyom, S. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • World Health Organization. (n.d.). The International Pharmacopoeia - Purity of substances. Retrieved from [Link]

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A Proposed Framework for the Comparative Catalytic Evaluation of Metal Complexes Derived from 4-Morpholinobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Foreword: Addressing a Gap in the Current Literature

Researchers, scientists, and drug development professionals often rely on comparative data to guide their synthetic strategies and catalyst selection. The initial aim of this guide was to provide a comprehensive comparison of the catalytic activity of metal complexes derived from the ligand 4-Morpholinobenzene-1,2-diamine. However, an exhaustive search of the current scientific literature has revealed a notable absence of published studies directly comparing the catalytic efficacy of various metal complexes of this specific ligand.

This finding presents both a challenge and an opportunity. While a direct comparison based on existing experimental data is not possible, this guide has been repurposed to serve as a robust framework for conducting such a comparative study. What follows is a proposed experimental roadmap, grounded in established chemical principles and methodologies, designed to rigorously assess and compare the catalytic potential of first-row transition metal complexes of this compound. This document is intended to be a practical guide for researchers looking to explore this untapped area of catalysis.

Introduction: The Potential of this compound as a Privileged Ligand

The 1,2-diamine moiety is a cornerstone of coordination chemistry, forming stable chelate rings with a variety of metal centers. The introduction of a morpholine substituent at the 4-position of the phenylenediamine backbone in this compound (hereafter referred to as L) introduces several intriguing features:

  • Enhanced Solubility: The morpholine group is known to improve the solubility of organic molecules in a range of solvents, which can be advantageous for homogeneous catalysis.

  • Electronic Modulation: The electron-donating nature of the morpholine nitrogen can influence the electronic properties of the coordinated metal center, potentially tuning its reactivity.

  • Structural Versatility: The diamine functionality provides a robust coordination site for metal ions, leading to the formation of stable complexes.

These characteristics suggest that metal complexes of L could exhibit interesting and potentially useful catalytic activities in a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. This guide proposes a systematic investigation into the catalytic performance of Co(II), Ni(II), Cu(II), and Zn(II) complexes of L .

Proposed Experimental Workflow

The following sections detail a proposed experimental plan to synthesize, characterize, and catalytically evaluate the metal complexes of L .

Synthesis of the Ligand and its Metal Complexes

The first phase of this investigation involves the synthesis and characterization of the ligand and its corresponding metal complexes.

The synthesis of L can be achieved via a two-step process starting from 5-chloro-2-nitroaniline. The initial step involves a nucleophilic aromatic substitution reaction with morpholine, followed by the reduction of the nitro group to an amine.[1]

Experimental Protocol:

  • Step 1: Synthesis of 4-Morpholino-2-nitroaniline.

    • To a solution of 5-chloro-2-nitroaniline in a suitable solvent such as dimethylformamide (DMF), add an excess of morpholine and a base like potassium carbonate.

    • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Reduction to this compound.

    • Dissolve the 4-morpholino-2-nitroaniline in ethanol or methanol.

    • Add a catalyst, such as 10% palladium on carbon.[2]

    • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).[2]

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired ligand, L .[3]

Characterization: The synthesized ligand should be thoroughly characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

The metal complexes can be prepared by reacting the ligand with the corresponding metal(II) chloride salts in an appropriate solvent.

Experimental Protocol:

  • Dissolve this compound (L ) in a suitable solvent, such as methanol or ethanol.

  • In a separate flask, dissolve an equimolar amount of the metal(II) chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the reaction mixture for several hours. The formation of a precipitate may be observed.

  • Cool the mixture to room temperature, and collect the solid product by filtration.

  • Wash the precipitate with a small amount of cold solvent and dry it under vacuum.

Characterization: The synthesized complexes should be characterized by FT-IR spectroscopy to confirm the coordination of the ligand to the metal center (evidenced by shifts in the N-H and C-N stretching frequencies). Elemental analysis or inductively coupled plasma optical emission spectrometry (ICP-OES) should be used to determine the metal content and confirm the stoichiometry of the complexes. Molar conductivity measurements can be used to determine the electrolytic nature of the complexes. For paramagnetic complexes (Co(II), Ni(II), Cu(II)), magnetic susceptibility measurements can provide information about the electronic structure. Single-crystal X-ray diffraction would provide definitive structural information if suitable crystals can be obtained.

Diagram of the Proposed Synthetic Workflow:

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis 5-chloro-2-nitroaniline 5-chloro-2-nitroaniline Step1 Nucleophilic Substitution 5-chloro-2-nitroaniline->Step1 Morpholine Morpholine Morpholine->Step1 4-morpholino-2-nitroaniline 4-morpholino-2-nitroaniline Step1->4-morpholino-2-nitroaniline Step2 Nitro Group Reduction 4-morpholino-2-nitroaniline->Step2 H2/Pd-C H2/Pd-C H2/Pd-C->Step2 Ligand (L) Ligand (L) Step2->Ligand (L) Step3 Complexation Reaction Ligand (L)->Step3 Metal_Salts CoCl2, NiCl2, CuCl2, ZnCl2 Metal_Salts->Step3 Complexes [M(L)Cl2] Step3->Complexes

Caption: Proposed workflow for the synthesis of the ligand and its metal complexes.

Comparative Catalytic Activity Studies

To obtain a comprehensive comparison, it is proposed to evaluate the catalytic activity of the synthesized complexes in at least two different types of reactions: an oxidation reaction and a carbon-carbon bond-forming reaction.

The oxidation of alkenes is a fundamental transformation in organic synthesis. Cyclohexene is a common substrate for testing the efficacy of oxidation catalysts.

Experimental Protocol:

  • In a reaction vessel, place cyclohexene (substrate), the metal complex catalyst (e.g., 1 mol%), and a suitable solvent (e.g., acetonitrile).

  • Add an oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), to initiate the reaction.

  • Stir the reaction mixture at a constant temperature (e.g., 60 °C) for a set period (e.g., 24 hours).

  • Take aliquots from the reaction mixture at regular intervals and quench the reaction (e.g., by adding a reducing agent like triphenylphosphine).

  • Analyze the aliquots by gas chromatography-mass spectrometry (GC-MS) to identify the products (e.g., cyclohexene oxide, 2-cyclohexen-1-ol, 2-cyclohexen-1-one) and quantify the conversion of cyclohexene and the yield of each product.

Data for Comparison:

CatalystSubstrate Conversion (%)Selectivity for Epoxide (%)Selectivity for Allylic Oxidation (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
[Co(L)Cl₂]
[Ni(L)Cl₂]
[Cu(L)Cl₂]
[Zn(L)Cl₂]
Blank (no catalyst)

Turnover Number (TON) = moles of product / moles of catalyst Turnover Frequency (TOF) = TON / reaction time

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds and is widely used in academia and industry.

Experimental Protocol:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine an aryl halide (e.g., 4-bromoanisole), a boronic acid (e.g., phenylboronic acid), a base (e.g., K₂CO₃), the metal complex catalyst (e.g., 2 mol%), and a suitable solvent system (e.g., toluene/water).

  • Heat the reaction mixture at a specific temperature (e.g., 100 °C) for a defined period (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the product by column chromatography and calculate the isolated yield.

Data for Comparison:

CatalystAryl HalideBoronic AcidProduct Yield (%)Reaction Time (h)TONTOF (h⁻¹)
[Co(L)Cl₂]4-BromoanisolePhenylboronic acid12
[Ni(L)Cl₂]4-BromoanisolePhenylboronic acid12
[Cu(L)Cl₂]4-BromoanisolePhenylboronic acid12
[Zn(L)Cl₂]4-BromoanisolePhenylboronic acid12
Blank (no catalyst)4-BromoanisolePhenylboronic acid12

Diagram of the Proposed Catalytic Testing Workflow:

G cluster_oxidation Oxidation Catalysis cluster_coupling Cross-Coupling Catalysis Complexes [M(L)Cl2] (M = Co, Ni, Cu, Zn) Oxidation_Reaction Oxidation of Cyclohexene Complexes->Oxidation_Reaction Coupling_Reaction Suzuki-Miyaura Coupling Complexes->Coupling_Reaction Cyclohexene Cyclohexene Cyclohexene->Oxidation_Reaction Oxidant H2O2 or TBHP Oxidant->Oxidation_Reaction Oxidation_Analysis GC-MS Analysis (Conversion, Selectivity) Oxidation_Reaction->Oxidation_Analysis Aryl_Halide 4-Bromoanisole Aryl_Halide->Coupling_Reaction Boronic_Acid Phenylboronic acid Boronic_Acid->Coupling_Reaction Coupling_Analysis Yield Calculation (TON, TOF) Coupling_Reaction->Coupling_Analysis

Caption: Proposed workflow for the catalytic evaluation of the metal complexes.

Expected Outcomes and Impact

By systematically following this proposed guide, researchers can generate the first comprehensive dataset on the comparative catalytic activity of metal complexes derived from this compound. The expected outcomes include:

  • A direct comparison of the catalytic efficacy of Co(II), Ni(II), Cu(II), and Zn(II) complexes in both oxidation and cross-coupling reactions.

  • Insights into the structure-activity relationship , revealing how the nature of the metal center influences catalytic performance with this specific ligand.

  • Identification of potential lead catalysts for further optimization and application in organic synthesis.

The data generated would constitute a valuable contribution to the field of catalysis and could stimulate further research into the applications of this and related ligand systems.

References

  • Pramanik, P.; Bhattacharya, S. Decoding the prospective of metal complexes in anti-cancer therapeutics by targeting of G-quadruplex DNA. J. Inorg. Biochem.2025 , 270, 112947. [Link]

  • Guo, et al. FGFR Inhibitors.
  • Fragment-Based Identification of Ligands for Bromodomain-Containing Factor 3 of Trypanosoma Cruzi. [Link]

  • Crescent-Shaped Xanthone–Benzimidazole Conjugates as New Target Probes for Telomeric G-Quadruplex DNA and Specific Cytotoxicity on Cancer Cells. ACS Publications. [Link]

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A Definitive Spectroscopic Guide to Confirming the Structure of 4-Morpholinobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this comprehensive guide, we will delve into the spectroscopic methods required to unequivocally confirm the structure of 4-Morpholinobenzene-1,2-diamine, a compound with significant potential in medicinal chemistry and materials science. This guide will not only provide the expected spectral data but also the underlying principles and experimental protocols, ensuring a self-validating system for structural elucidation.

The Importance of Orthogonal Spectroscopic Analysis

To ensure the highest level of confidence in the structural assignment of this compound, a multi-faceted approach utilizing several spectroscopic techniques is essential. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a robust and definitive confirmation. We will focus on the "big three" of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for Structural Confirmation

workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation synthesis Synthesize & Purify This compound nmr ¹H & ¹³C NMR (Structural Backbone & Connectivity) synthesis->nmr Sample Prep ir FT-IR (Functional Groups) nmr->ir Orthogonal Data ms Mass Spectrometry (Molecular Weight & Fragmentation) ir->ms Orthogonal Data interpretation Correlate & Interpret All Spectral Data ms->interpretation confirmation Structure Confirmed interpretation->confirmation Validation

Figure 1: A streamlined workflow for the synthesis and structural confirmation of this compound using orthogonal spectroscopic methods.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the amine protons, and the protons of the morpholine ring. The expected chemical shifts (in ppm, relative to TMS) are detailed in the table below.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Justification
Aromatic CH (H-3, H-5, H-6)6.5 - 7.0Multiplet3HThe aromatic protons will appear in the typical aromatic region. The electron-donating amine and morpholino groups will shield these protons, shifting them upfield compared to benzene (7.34 ppm).
Amine NH₂3.5 - 4.5Broad Singlet4HThe chemical shift of amine protons can vary significantly due to hydrogen bonding and solvent effects. The signal is often broad.
Morpholine O-CH₂3.7 - 3.9Triplet4HThe protons adjacent to the electronegative oxygen atom are deshielded and appear at a lower field. They will likely appear as a triplet due to coupling with the adjacent N-CH₂ protons.
Morpholine N-CH₂3.0 - 3.2Triplet4HThese protons are adjacent to the nitrogen atom and are less deshielded than the O-CH₂ protons, thus appearing at a higher field. They will also likely appear as a triplet.
Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Justification
Aromatic C-N (C-1, C-2, C-4)135 - 150The carbons directly attached to the nitrogen atoms will be significantly deshielded and appear at the lowest field in the aromatic region.
Aromatic C-H (C-3, C-5, C-6)115 - 125These carbons will be shielded by the electron-donating substituents and appear at a higher field.
Morpholine O-CH₂66 - 68The carbons bonded to the highly electronegative oxygen atom are deshielded. Based on data for N-phenylmorpholine, a chemical shift in this region is expected.[1]
Morpholine N-CH₂48 - 50The carbons adjacent to the nitrogen atom are less deshielded than the O-CH₂ carbons.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2][3][4]

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[4]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Justification
3300 - 3500N-H Stretch (Amine)Medium - StrongThe presence of two N-H bonds in the primary amine groups will result in one or two sharp to medium peaks in this region.[5]
2850 - 3000C-H Stretch (Aliphatic)MediumThese absorptions arise from the C-H bonds of the morpholine ring.
1600 - 1650N-H Bend (Amine)MediumThe bending vibration of the N-H bonds in the primary amines.
1450 - 1600C=C Stretch (Aromatic)Medium - StrongCharacteristic absorptions for the carbon-carbon double bonds within the benzene ring.
1200 - 1300C-N Stretch (Aromatic Amine)Medium - StrongThe stretching vibration of the bond between the aromatic ring and the nitrogen atoms.
1050 - 1150C-O-C Stretch (Ether)StrongA strong, characteristic absorption for the C-O-C ether linkage in the morpholine ring.
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation : For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[6][7]

  • Background Spectrum : A background spectrum of the empty sample compartment (or the ATR crystal) is recorded.

  • Sample Spectrum : The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Analysis : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.[8]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information.

Expected Mass Spectrum
  • Molecular Ion (M⁺) : The molecular weight of this compound (C₁₀H₁₅N₃O) is 209.25 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak at m/z = 209.

  • Isotope Peaks : Due to the natural abundance of ¹³C, a smaller peak at M+1 (m/z = 210) is also expected.

  • Fragmentation Pattern : The molecule may fragment in predictable ways. Common fragmentation pathways could involve the loss of the morpholine ring or parts of it, as well as cleavage of the amine groups. Observing these fragment ions can further support the proposed structure. For example, a fragment corresponding to the loss of a C₂H₄O unit from the morpholine ring might be observed.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique.[9]

  • Ionization : Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.[10]

  • Mass Analysis : The ionized sample is introduced into the mass analyzer, which separates the ions based on their m/z ratio.

  • Detection : The separated ions are detected, and a mass spectrum is generated.

Correlating the Data: A Unified Conclusion

The true power of this multi-technique approach lies in the correlation of all the data. The molecular weight from the mass spectrum must be consistent with the proposed structure. The functional groups identified by IR spectroscopy must correspond to the structural features deduced from the NMR spectra. The number and types of protons and carbons observed in the NMR spectra must match the molecular formula and connectivity.

correlation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry This compound This compound HNMR ¹H NMR (Aromatic, Amine, Morpholine Protons) This compound->HNMR CNMR ¹³C NMR (Unique Carbon Environments) This compound->CNMR IR FT-IR (N-H, C-O-C, Aromatic C=C) This compound->IR MS MS (Molecular Ion Peak at m/z 209) This compound->MS

Figure 2: The correlation of data from NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound.

By systematically applying these spectroscopic methods and carefully interpreting the resulting data, researchers can confidently confirm the structure of this compound, ensuring the integrity and reliability of their scientific endeavors.

References

  • ResearchGate. (n.d.). The infrared spectrum of o-phenylenediamine (OPDA) (a) and it analogous polymer (POPDA) (b). Retrieved from [Link]

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  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. Retrieved from [Link]

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  • ACS Publications. (n.d.). In Situ FTIR Spectroscopic Studies of Adsorption of CO, SCN-, and Poly(o-phenylenediamine) on Electrodes of Nanometer Thin Films of Pt, Pd, and Rh: Abnormal Infrared Effects (AIREs). Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Morpholinobenzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting cross-reactivity studies of derivatives of 4-Morpholinobenzene-1,2-diamine. In the realm of drug discovery and diagnostic assay development, understanding the specificity of a lead compound or a target analyte is paramount. This document outlines the scientific rationale, experimental design, and detailed protocols for assessing the cross-reactivity of this important class of molecules.

The Significance of this compound and its Derivatives

This compound and its analogues are key structural motifs in medicinal chemistry. The morpholine ring, a common heterocyclic scaffold, is frequently incorporated into drug candidates to improve their pharmacokinetic properties. The diamine functionality on the benzene ring offers versatile points for further chemical modification, making this a valuable building block for creating diverse chemical libraries.[1][2] These derivatives have been explored for a range of biological activities, including their potential as kinase inhibitors and antitumor agents.[3][4]

Given their potential therapeutic applications and use as haptens in immunoassay development, a thorough understanding of their binding specificity is crucial. Cross-reactivity, the binding of an antibody or a protein target to structurally similar but unintended molecules, can lead to off-target effects in therapeutics or false-positive results in diagnostic tests.[5][6] Therefore, rigorous cross-reactivity profiling is an indispensable part of the development and validation process.

Designing a Cross-Reactivity Study: A Strategic Approach

A successful cross-reactivity study hinges on a well-thought-out experimental design. The core of this is often a competitive immunoassay, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), which is particularly well-suited for the analysis of small molecules.[7][8][9]

The fundamental principle of a competitive ELISA for cross-reactivity assessment is the competition between the primary analyte (a specific this compound derivative) and other structurally related derivatives for a limited number of binding sites on a specific antibody. The degree to which a related compound can displace the primary analyte from the antibody is a measure of its cross-reactivity.

Key Considerations for Experimental Design:
  • Hapten Design and Antibody Generation: To generate antibodies against a small molecule like this compound, it must first be conjugated to a larger carrier protein to become immunogenic.[10][11] The point of attachment of the linker on the hapten is critical for determining the specificity of the resulting antibodies.[12] For instance, if the goal is to generate antibodies that are highly specific to substitutions on the benzene ring, the linker should be attached to the morpholine ring, leaving the benzene portion exposed to the immune system.

  • Selection of Cross-Reactants: A panel of structurally related compounds should be carefully selected. This panel should include derivatives with systematic variations in their structure, such as different substituents on the benzene ring, modifications to the morpholine ring, and alterations in the position of the amine groups.

  • Assay Format: The choice of immunoassay format can influence the observed cross-reactivity.[13] A competitive ELISA is a robust and widely used method. The concentration of the antibody and the labeled competitor molecule must be optimized to ensure the assay is sensitive enough to detect subtle differences in binding affinity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive ELISA for assessing cross-reactivity.

competitive_ELISA_workflow cluster_prep Preparation cluster_assay Competitive Binding cluster_detection Detection plate_prep 1. Coat plate with Antibody blocking 2. Block non-specific sites plate_prep->blocking add_sample 3. Add sample containing Test Derivative blocking->add_sample add_conjugate 4. Add Enzyme-labeled Primary Derivative add_sample->add_conjugate incubation 5. Incubate to allow competition add_conjugate->incubation wash 6. Wash to remove unbound molecules incubation->wash add_substrate 7. Add Substrate wash->add_substrate read_signal 8. Measure Signal add_substrate->read_signal SAR_diagram cluster_compounds Hypothetical Derivatives of this compound A Compound A (Primary Analyte) This compound B Compound B 5-Chloro-4-morpholinobenzene-1,2-diamine A->B Halogen Substitution C Compound C 5-Methyl-4-morpholinobenzene-1,2-diamine A->C Alkyl Substitution D Compound D N1-Methyl-4-morpholinobenzene-1,2-diamine A->D Amine Methylation E Compound E 4-(Piperidin-1-yl)benzene-1,2-diamine A->E Ring Variation

Caption: Structural relationships of hypothetical this compound derivatives.

Quantitative Data Presentation

The cross-reactivity of each derivative is determined by comparing its IC50 value (the concentration that causes 50% inhibition of the signal) to the IC50 of the primary analyte (Compound A). The percentage cross-reactivity is calculated as follows:

% Cross-Reactivity = (IC50 of Compound A / IC50 of Test Compound) * 100

The following table summarizes the hypothetical experimental data:

Compound IDDerivative NameModification SiteIC50 (nM)% Cross-Reactivity
AThis compound-10100%
B5-Chloro-4-morpholinobenzene-1,2-diamineBenzene Ring (C5)5020%
C5-Methyl-4-morpholinobenzene-1,2-diamineBenzene Ring (C5)8012.5%
DN1-Methyl-4-morpholinobenzene-1,2-diamineAmine Group (N1)5002%
E4-(Piperidin-1-yl)benzene-1,2-diamineHeterocyclic Ring>10,000<0.1%
Interpretation of Results
  • High Specificity for the Core Structure: The antibody exhibits the highest affinity for the parent compound, this compound.

  • Tolerance to Benzene Ring Substitutions: The antibody shows some tolerance for small substitutions on the benzene ring, with the chloro-substituted derivative (Compound B) having higher cross-reactivity than the methyl-substituted derivative (Compound C). This suggests that electronic effects may play a role in antibody binding.

  • Importance of the Primary Amine: Methylation of one of the primary amine groups (Compound D) significantly reduces cross-reactivity, indicating that this functional group is a critical part of the epitope recognized by the antibody.

  • Intolerance to Morpholine Ring Variation: Replacing the morpholine ring with a piperidine ring (Compound E) virtually eliminates binding, highlighting the importance of the oxygen atom and the overall conformation of the morpholine ring for antibody recognition.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a step-by-step guide for performing a competitive ELISA to determine the cross-reactivity of this compound derivatives.

Materials:

  • High-binding 96-well microtiter plates

  • Specific monoclonal antibody against this compound

  • This compound-enzyme conjugate (e.g., HRP-conjugate)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Test derivatives of this compound

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the primary analyte (standard curve) and the test derivatives in Assay Buffer (e.g., PBS with 0.1% BSA).

    • Add 50 µL of the standard or test derivative dilutions to the appropriate wells.

    • Add 50 µL of the diluted enzyme-conjugated primary analyte to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance values against the logarithm of the analyte concentration for the standard curve.

    • Determine the IC50 values for the primary analyte and each test derivative.

    • Calculate the percentage cross-reactivity for each derivative using the formula provided earlier.

Conclusion

The systematic evaluation of cross-reactivity is a critical step in the development of both therapeutic agents and diagnostic assays based on this compound and its derivatives. By employing a well-designed competitive immunoassay, researchers can gain valuable insights into the structure-activity relationships that govern molecular recognition. This knowledge is essential for optimizing lead compounds, ensuring the specificity of diagnostic tests, and ultimately, advancing the development of safe and effective scientific tools and medicines.

References

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Safety Operating Guide

Principle of Safe Disposal: A Commitment to Safety and Environmental Stewardship

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 4-Morpholinobenzene-1,2-diamine

The proper disposal of this compound, a substituted aromatic amine, is not merely a procedural task but a critical component of laboratory safety and environmental responsibility. Aromatic amines as a class are recognized for their potential toxicity, mutagenicity, and environmental persistence.[1][2][3] Mishandling of this compound's waste stream can lead to regulatory violations, environmental contamination, and significant health risks for personnel. This guide provides a comprehensive framework for the safe management and disposal of this compound, ensuring that its lifecycle from use to final disposition is handled with the highest degree of care. The procedures outlined are grounded in the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5][6]

Part 1: Hazard Identification and Risk Assessment

  • 1,2-Phenylenediamine (o-Phenylenediamine): This core structure is classified as toxic if swallowed, harmful in contact with skin or if inhaled, causes serious eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[1][2]

  • Aromatic Amines (General Class): This class of compounds is known for potential skin and respiratory sensitization.[3][7] They can be absorbed through the skin, and some are methemoglobin-forming agents.

  • Environmental Hazard: Phenylenediamines are generally classified as very toxic to aquatic life, with long-lasting effects.[1][2][8] Therefore, this compound must be presumed to be an environmental hazard, and its release into drains or the environment must be strictly prohibited.[2][9]

Based on these analogs, this compound must be managed as a hazardous waste. The following table summarizes its anticipated hazard profile.

Hazard CategoryAnticipated Classification and EffectsPrimary Route of Exposure
Acute Toxicity Toxic/Harmful: Expected to be toxic if swallowed and harmful via skin contact or inhalation.[1][2][8]Ingestion, Dermal, Inhalation
Skin Corrosion/Irritation Irritant/Sensitizer: May cause skin irritation and is likely to be a skin sensitizer, potentially causing an allergic reaction upon repeated contact.[1][2][8][9]Dermal
Eye Damage/Irritation Serious Eye Irritation: Expected to cause serious eye irritation or damage.[1][2][8][9]Ocular
Carcinogenicity/Mutagenicity Suspected Carcinogen/Mutagen: The phenylenediamine core suggests it may be a suspected carcinogen and/or mutagen.[1][2]All routes
Aquatic Toxicity Very Toxic: Presumed to be very toxic to aquatic life with long-lasting effects.[1][2][8]Environmental Release

Part 2: Personnel Protective Equipment (PPE) and Handling

Given the significant health hazards, stringent personal protective measures are mandatory when handling this compound in any form, including its waste.

PPE ItemSpecificationRationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended). Check manufacturer's breakthrough time data.Prevents dermal absorption and sensitization. Aromatic amines can permeate some common glove materials.[7]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and dust, which can cause severe eye irritation.[9][10]
Body Protection Fully-buttoned laboratory coat. Consider a chemically resistant apron for larger quantities.Prevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood. If weighing or transferring powder outside a hood, a NIOSH-approved respirator with P100 (particulate) cartridges may be required.Minimizes inhalation of dust or aerosols, a primary route of exposure.[8]

Part 3: Waste Segregation, Collection, and Storage

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures compliant disposal.

Step-by-Step Collection Protocol
  • Designate a Waste Container: Use a chemically compatible, sealable container (e.g., high-density polyethylene - HDPE) clearly labeled for this specific waste stream. Never use metal containers due to the potential for reaction and corrosion.

  • Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • An accurate list of all components and their approximate percentages (including solvents).

    • The relevant hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Exclamation Mark, Environment).

    • The date of first accumulation.

  • Segregation: Store the this compound waste separately from:

    • Acids and Strong Oxidizers: Amines are basic and can react exothermically and violently with acids.[10]

    • Incompatible Solvents: Avoid mixing with halogenated waste streams unless explicitly permitted by your institution's disposal program.

  • Storage Location: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12] The SAA should be under the control of the generator, at or near the point of generation, and provide secondary containment to capture any potential leaks.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[11][13] Do not overfill the container; leave at least 10% headspace to allow for expansion.

Part 4: Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental release.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before addressing the spill, don the full PPE detailed in Part 2.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.[9]

    • For Solutions: Surround the spill with absorbent pads or dikes to prevent it from spreading.

  • Clean-Up:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Perform a final decontamination of the area using a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water, collecting all cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in the hazardous waste container and disposed of according to the procedures in Part 5.

Part 5: Final Disposal Procedures

The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste management facility.[4] On-site treatment or drain disposal of this chemical is strictly prohibited and illegal.[9][10][12]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Handling cluster_1 Spill Response cluster_2 Final Disposition Gen This compound Waste Generated Spill Accidental Spill? Gen->Spill Routine Routine Waste Spill->Routine No SpillResponse Follow Spill Management Protocol (Part 4) Spill->SpillResponse Yes Container Step 1: Place in a Compatible, Labeled Hazardous Waste Container Routine->Container Label Step 2: Ensure Proper Labeling: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date Container->Label Segregate Step 3: Segregate from Incompatibles (Acids, Oxidizers) Label->Segregate Store Step 4: Store in designated Satellite Accumulation Area Segregate->Store Pickup Step 5: Arrange for Pickup by Institutional EHS or Licensed Disposal Vendor Store->Pickup Collect Collect all cleanup debris as Hazardous Waste SpillResponse->Collect Collect->Container Manifest Step 6: Ensure Waste Manifest is completed for transport Pickup->Manifest Dispose Step 7: Final Disposal at a Permitted TSDF via Incineration or other approved method Manifest->Dispose caption Decision Workflow for this compound Waste

Caption: Decision Workflow for this compound Waste

Operational Plan for Disposal
  • Accumulation: Collect waste in your laboratory's SAA as described above. Adhere to all quantity limits (e.g., a maximum of 55 gallons of hazardous waste total) and time limits set by the EPA and your institution.[11][12]

  • Request Pickup: Once your waste container is nearing full (e.g., 90% capacity) or you no longer need it, submit a request for waste pickup through your institution's EHS department or designated online portal.

  • Transportation: The waste will be collected by trained personnel and transported by a licensed hazardous waste hauler.[13] A hazardous waste manifest, a legal document, will track the waste from your facility to its final destination.[11][14]

  • Final Disposition: The most common and environmentally appropriate disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] This process destroys the hazardous organic components, converting them to less harmful substances like carbon dioxide, water, and nitrogen oxides.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, regulatory compliance, and environmental protection.

References

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016-12-05). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025-05-30). [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. (2025-01-06). [Link]

  • Hazardous Waste. Maryland Department of the Environment. [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. (2025-12-16). [Link]

  • IDEM: Managing Waste: Hazardous Waste. Indiana Department of Environmental Management. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023-11-09). [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration. [Link]

Sources

Navigating the Handling of 4-Morpholinobenzene-1,2-diamine: A Guide to Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, aromatic amines, such as 4-Morpholinobenzene-1,2-diamine, represent a class of compounds that, while functionally versatile, require a meticulously planned approach to laboratory safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Our objective is to instill a deep sense of confidence and trust by offering value that extends beyond the product itself, ensuring both your safety and the integrity of your work.

Immediate Safety Protocols: The Personal Protective Equipment (PPE) Imperative

The primary objective when handling any potent chemical compound is to establish multiple barriers between the operator and the substance.[4] Engineering controls, such as fume hoods and ventilated enclosures, are the first line of defense. Personal Protective Equipment (PPE) is the critical second barrier, safeguarding you from exposure via inhalation, dermal contact, or ocular contact.

Core PPE Ensemble

When handling this compound in any form—solid or in solution—the following PPE is mandatory:

  • Hand Protection: Double-gloving with nitrile gloves is strongly recommended. The outer glove provides the primary barrier, which can be removed immediately upon suspected contamination, while the inner glove protects the skin during the doffing process. Aromatic amines can exhibit variable breakthrough times with different glove materials; therefore, it is crucial to change outer gloves frequently, especially during prolonged operations.[5]

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement to protect against splashes and aerosols.[6] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in conjunction with safety goggles.[7]

  • Body Protection: A professional lab coat, fully buttoned, is essential. For operations involving larger quantities or a significant risk of spillage, a chemically resistant apron or a disposable chemical-resistant coverall should be worn over the lab coat.[7]

  • Respiratory Protection: All handling of solid this compound or its volatile solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If engineering controls are insufficient or during a significant spill clean-up, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is required.[3]

Operational Plans: From Weighing to Disposal

A granular, task-specific approach to PPE selection is a hallmark of a robust safety culture. The level of protection must align with the potential for exposure in each step of your workflow.

PPE Selection by Task
TaskMinimum Required PPERationale and Key Considerations
Weighing Solid Compound Double Nitrile Gloves, Safety Goggles, Lab Coat, Respiratory Protection (in a ventilated enclosure or fume hood)The fine particulate nature of solid compounds poses a significant inhalation and dermal contact risk. A ventilated balance enclosure or a chemical fume hood is mandatory to contain airborne particles.
Preparing Solutions Double Nitrile Gloves, Safety Goggles with Face Shield, Lab CoatThe risk of splashing is highest during dissolution and liquid transfers. A face shield provides an additional layer of protection for the face and neck.[7] This task must be performed in a chemical fume hood.[4]
Running Reactions & Workup Double Nitrile Gloves, Safety Goggles, Lab CoatOperations should be conducted within a fume hood. The use of closed or contained systems is highly encouraged to minimize fugitive emissions.[1]
Waste Disposal Double Nitrile Gloves, Safety Goggles, Lab CoatHandling of chemical waste carries the same exposure risks as handling the parent compound. Ensure waste containers are properly labeled and sealed.

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent not only on its selection but also on its proper use.

PPE Workflow Diagram

The following workflow illustrates the critical steps for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Before Entering Lab) cluster_doffing PPE Doffing Sequence (Before Exiting Lab) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (Peel off) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves (Peel off) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: A procedural diagram for the correct sequence of donning and doffing PPE.

Disposal Plan

All disposable PPE used when handling this compound should be considered hazardous waste.

  • Outer Gloves: Remove and discard into a designated hazardous waste container immediately after handling the chemical or upon any suspected contamination.

  • Inner Gloves: Remove before exiting the laboratory and discard into the hazardous waste container.

  • Disposable Lab Coats/Aprons: Place in a sealed bag within the hazardous waste stream.

All chemical waste, including unused product and contaminated materials, must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local and federal regulations. Do not pour any amount of this chemical down the drain.[1] The waste container must be clearly labeled with the full chemical name and associated hazard symbols.

By adhering to these stringent protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and scientific excellence within your organization. Always consult with your institution's EHS department to ensure compliance with their specific safety policies.

References

  • Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Retrieved from Nexchem Ltd. URL: [Link]

  • Carl ROTH. (2019). Safety Data Sheet: Morpholine. Retrieved from Carl ROTH. URL: [Link]

  • Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from Penta chemicals. URL: [Link]

  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Morpholine. Retrieved from Chemos GmbH&Co.KG. URL: [Link]

  • Unknown. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Unknown. (2016). 8 - SAFETY DATA SHEET. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.